molecular formula C7H5ClN2O3 B176619 2-Chloro-3-nitrobenzamide CAS No. 117054-76-9

2-Chloro-3-nitrobenzamide

Cat. No.: B176619
CAS No.: 117054-76-9
M. Wt: 200.58 g/mol
InChI Key: YKTHIYUTPYYKGA-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzamide (CAS 117054-76-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure is characterized as an off-white to white solid with a melting point of 143 to 147 °C . This compound serves as a key synthetic precursor in the development of 8-nitro-1,3-benzothiazin-4-ones, a promising class of antitubercular agents . Notably, two drug candidates from this class, BTZ043 and PBTZ169 (Macozinone), which can be synthesized from precursors like this compound, have progressed to clinical trials for the treatment of tuberculosis . The 4-chloro-3-nitro substitution pattern on the benzamide ring is a critical structural feature that can enable covalent binding to target proteins via nucleophilic aromatic substitution (SNAr) . This mechanism is exploited by related benzamide compounds, which have been shown to act as covalent inhibitors, for instance, binding to β-tubulin and demonstrating anti-cancer activity in cell-based studies . Researchers can utilize this compound as a versatile building block for constructing complex heterocycles and for probing covalent ligand-target interactions. This compound is for research use only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTHIYUTPYYKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443390
Record name 2-chloro-3-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117054-76-9
Record name 2-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-nitrobenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-3-nitrobenzamide, a halogenated nitroaromatic compound. While not extensively documented in publicly available literature, its chemical structure suggests potential as a versatile intermediate in synthetic organic chemistry and drug discovery. This document consolidates available information on its synthesis, chemical and physical properties, predicted spectroscopic data, and potential biological significance based on structurally related compounds.

Chemical Identity and Physical Properties

This compound is a substituted aromatic amide with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . Its chemical structure features a benzene ring substituted with a chloro group at position 2, a nitro group at position 3, and a carboxamide group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 117054-76-9[1]
Molecular Formula C₇H₅ClN₂O₃[1]
Molecular Weight 200.58 g/mol [1]
Appearance Off-white to white solid (predicted)[1]
Melting Point 143 to 147 °C[1]
Boiling Point (Predicted) 302.0 ± 27.0 °C at 760 Torr[1]
Density (Predicted) 1.520 ± 0.06 g/cm³[1]
Solubility Insoluble in water[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

Step 1: Formation of 2-Chloro-3-nitrobenzoyl chloride

The first step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved by refluxing 2-chloro-3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene.[3]

Mechanism: The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of sulfur dioxide and a chloride ion, resulting in the formation of the acyl chloride.

Step 2: Amidation of 2-Chloro-3-nitrobenzoyl chloride

The crude 2-chloro-3-nitrobenzoyl chloride is then reacted with concentrated ammonium hydroxide.[3] The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the final product, this compound. This reaction is typically exothermic.[3]

G start 2-Chloro-3-nitrobenzoic Acid intermediate 2-Chloro-3-nitrobenzoyl Chloride start->intermediate SOCl₂, Reflux end This compound intermediate->end Conc. NH₄OH G center Aromatic Ring (this compound) chloro Chloro Group (-Cl) center->chloro Deactivating Ortho, Para-directing (EAS) Activated for SNAr nitro Nitro Group (-NO₂) center->nitro Strongly Deactivating Meta-directing (EAS) Strongly Activating for SNAr amide Benzamide Group (-CONH₂) center->amide Deactivating Meta-directing (EAS)

Sources

An In-Depth Technical Guide to 2-Chloro-3-nitrobenzamide (CAS: 117054-76-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-3-nitrobenzamide is a substituted aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group and a chlorine atom on the benzamide scaffold, offers multiple reactive sites for the development of diverse compound libraries. While direct biological data for this specific molecule is limited in public literature, the known pharmacological importance of the nitrobenzamide core suggests its value as a building block for novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic pathway, robust purification protocols, and a framework for its analytical characterization. Furthermore, it explores the potential applications based on the biological activities of structurally related compounds and outlines critical safety and handling procedures.

Physicochemical Properties

This compound is an off-white to white solid at room temperature. A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 117054-76-9
Molecular Formula C₇H₅ClN₂O₃
Molecular Weight 200.58 g/mol
Physical State Solid
Appearance Off-white to white solid
Melting Point 143 to 147 °C
Boiling Point (Predicted) 302.0 ± 27.0 °C at 760 Torr
Density (Predicted) 1.520 ± 0.06 g/cm³ (at 20°C)

Synthesis and Purification

The most chemically sound and direct approach for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. This transformation is typically achieved by first converting the carboxylic acid into a more reactive acyl chloride intermediate, followed by reaction with an ammonia source.

Proposed Synthetic Pathway

The two-step synthesis involves the conversion of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amidation with concentrated ammonium hydroxide.[1][2][3] The use of thionyl chloride is advantageous as its byproducts (SO₂ and HCl) are gaseous, simplifying the work-up procedure.

G A 2-Chloro-3-nitrobenzoic Acid B 2-Chloro-3-nitrobenzoyl Chloride A->B  SOCl₂, Toluene, Reflux C Crude this compound B->C  Conc. NH₄OH, 0°C D Purified Product C->D  Recrystallization or  Column Chromatography

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Toluene (anhydrous)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle, ice bath, and rotary evaporator.

Procedure:

Part A: Formation of 2-Chloro-3-nitrobenzoyl Chloride

  • Reaction Setup: In a fume hood, add 2-chloro-3-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Add anhydrous toluene.

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (2.0 eq) to the suspension. Fit the flask with a reflux condenser protected by a drying tube.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when the evolution of gaseous byproducts (HCl and SO₂) ceases.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-3-nitrobenzoyl chloride can be used directly in the next step.

Part B: Amidation

  • Cooling: Cool the flask containing the crude acyl chloride in an ice bath.

  • Ammonia Addition: Slowly and carefully add concentrated ammonium hydroxide to the flask with vigorous stirring. Caution: This reaction is highly exothermic. Maintain the temperature below 10°C and perform this step in a well-ventilated fume hood.

  • Reaction: Continue stirring the mixture in the ice bath for 30-60 minutes. A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water to remove ammonium salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60°C.

Purification Protocols

The choice of purification method depends on the impurity profile of the crude product.

Method 1: Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents. Ethanol or an ethanol/water mixture is often a suitable choice for nitrobenzamides.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). Pack a glass column with the slurry.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by prior TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Analysis & Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential to confirm the structure and assess the purity of the synthesized this compound.

G cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation A Purified Product B TLC / HPLC Analysis A->B D ¹H & ¹³C NMR A->D E Mass Spectrometry (MS) A->E F IR Spectroscopy A->F C Purity Assessment B->C G Structure Confirmed D->G E->G F->G

Caption: Workflow for the analytical characterization of this compound.

  • Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess the purity of column fractions. A mobile phase of hexane:ethyl acetate (e.g., 2:1 v/v) on silica plates, visualized under UV light (254 nm), is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a gradient of water and acetonitrile is typically effective for this class of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide the most definitive structural information. The aromatic region should show three distinct proton signals with splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring. The two amide protons (-CONH₂) will typically appear as a broad singlet.

    • ¹³C NMR: Will confirm the presence of seven distinct carbon signals, including the carbonyl carbon of the amide and the carbons attached to the chloro and nitro groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (200.58 g/mol ). The isotopic pattern of the molecular ion peak will clearly show the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching for the amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and asymmetric/symmetric stretching for the nitro group (around 1530 and 1350 cm⁻¹).[4][5]

Potential Applications & Future Directions

While specific biological studies on this compound are not prominent in the literature, the benzamide scaffold itself is a well-established "privileged structure" in medicinal chemistry.[6] Furthermore, the nitro group is a key pharmacophore in many therapeutic agents.

  • Antimicrobial and Antitubercular Agents: Dinitrobenzamide derivatives have been identified as potent inhibitors of the DprE1 enzyme, which is crucial for the cell wall synthesis of Mycobacterium tuberculosis.[7][8] The 3-nitrobenzamide scaffold is a core component of these promising drug candidates, suggesting that this compound could serve as a valuable starting material for developing new antitubercular agents.

  • Anti-inflammatory and Anticancer Activity: Various substituted nitrobenzamide derivatives have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and suppressing the expression of pro-inflammatory cytokines like COX-2, IL-1β, and TNF-α.[6] Other studies have shown potent anti-tumor activity of 4-substituted-3-nitrobenzamide derivatives against several human cancer cell lines.[9][10]

  • Synthetic Building Block: The presence of the chloro and nitro groups allows for diverse synthetic manipulations. The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be displaced via nucleophilic aromatic substitution reactions. This makes this compound an excellent starting point for generating libraries of novel compounds for high-throughput screening.

Future research should focus on the synthesis and biological evaluation of derivatives of this compound to explore its potential in these therapeutic areas.

Safety and Handling

All chemical products should be treated as potentially hazardous.[11] While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chlorinated and nitrated aromatic compounds, such as 2-chloro-3-nitrobenzoic acid and other nitrobenzamides, should be used to guide handling procedures.[12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for all chlorinated solvents, check manufacturer guidance), safety goggles or a face shield, and a lab coat.[11]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted by trained individuals with appropriate safety measures in place.

References

  • askIITians. (2025, March 4).
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Google Patents. (n.d.).
  • YouTube. (2021, January 31). Synthesis of Benzamide.
  • BenchChem. (n.d.). Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques.
  • ResearchGate. (2025, September 2).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.
  • International Journal of Pharmacy and Biological Sciences. (n.d.).
  • MDPI. (2024, April 27). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.
  • PubMed. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-nitrobenzoic acid 99 3970-35-2.
  • ResearchGate. (2025, August 9).
  • precisionFDA. (n.d.). 2-CHLORO-3-NITROBENZOIC ACID.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzamide.
  • Echemi. (2023, October 31). 2-Chloro-3-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzamide 98 610-15-1.
  • PubChem. (n.d.). 4-Nitrobenzamide.
  • Eurochlor. (n.d.).
  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • Eurochlor. (n.d.).
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  • Eurochlor. (2016, May 23).

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3-nitrobenzamide, a key intermediate in various synthetic pathways. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern analytical techniques is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but the rationale behind the expected spectral features, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Key Features

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro and chloro groups, combined with the amide functionality, significantly influences the electronic environment of the aromatic protons and carbons, as well as the vibrational modes and mass spectrometric fragmentation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Proposed Experimental Protocol: NMR

A sample of this compound (10-20 mg) would be dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Spectra would be acquired on a 400 MHz or higher field spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_workflow NMR Sample Preparation and Analysis Workflow dissolve Dissolve 10-20 mg of This compound in deuterated solvent transfer Transfer solution to 5 mm NMR tube dissolve->transfer acquire Acquire ¹H and ¹³C NMR spectra on a >400 MHz spectrometer transfer->acquire process Process data: Fourier transform, phase correction, and baseline correction acquire->process analyze Analyze spectra: Chemical shifts, coupling constants, and integration process->analyze

Caption: General experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-68.2 - 8.4Doublet of Doublets~8.0, ~1.5
H-57.9 - 8.1Triplet~8.0
H-47.7 - 7.9Doublet of Doublets~8.0, ~1.5
-CONH₂7.5 - 8.0 (broad)Singlet-

Expert Interpretation:

  • The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effects of the electron-withdrawing nitro and chloro groups.

  • H-6 is expected to be the most deshielded proton due to its proximity to both the nitro group and the amide carbonyl. It will appear as a doublet of doublets due to coupling with H-5 (ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 1.5 Hz).

  • H-5 will appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6 (J ≈ 8.0 Hz).

  • H-4 will be the most upfield of the aromatic protons and will appear as a doublet of doublets, coupling with H-5 (ortho, J ≈ 8.0 Hz) and H-6 (meta, J ≈ 1.5 Hz).

  • The amide protons often exchange with trace amounts of water in the solvent, leading to a broad signal. Their chemical shift can also be temperature-dependent.

This predicted pattern is consistent with spectroscopic data available for similar substituted benzamides and nitroaromatic compounds.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the amide carbonyl carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆
C=O (Amide)165 - 168
C-3 (C-NO₂)148 - 151
C-1 (C-CONH₂)135 - 138
C-2 (C-Cl)132 - 135
C-5130 - 133
C-6128 - 131
C-4124 - 127

Expert Interpretation:

  • The amide carbonyl carbon is expected to be the most downfield signal, which is characteristic for this functional group.[3]

  • The carbons directly attached to the electron-withdrawing substituents (C-2 and C-3 ) will be significantly deshielded. The carbon bearing the nitro group (C-3 ) is predicted to be the most downfield of the aromatic carbons.

  • The quaternary carbon attached to the amide group (C-1 ) will also be deshielded.

  • The remaining aromatic carbons (C-4, C-5, C-6 ) will appear in the typical aromatic region, with their precise chemical shifts influenced by the combined electronic effects of the substituents. These predictions are based on established substituent effects in benzene rings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the amide and nitro groups.

Proposed Experimental Protocol: IR

The IR spectrum can be obtained using either a potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) spectroscopy. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide)Symmetric & Asymmetric Stretch3400 - 3200 (two bands)
C-H (Aromatic)Stretch3100 - 3000
C=O (Amide I)Stretch1680 - 1650
N-H (Amide II)Bend1650 - 1620
C=C (Aromatic)Stretch1600 - 1450
NO₂Asymmetric Stretch1550 - 1520
NO₂Symmetric Stretch1360 - 1330
C-NStretch1300 - 1200
C-ClStretch800 - 600

Expert Interpretation:

  • The two distinct bands in the N-H stretching region are characteristic of a primary amide.[5]

  • The strong absorption for the amide C=O stretch (Amide I band) is one of the most prominent features in the spectrum. Its position is influenced by conjugation with the aromatic ring.

  • The N-H bend (Amide II band) is also a characteristic feature of amides.

  • The two strong absorptions for the nitro group (asymmetric and symmetric stretches) are definitive for this functional group.[6]

  • The presence of aromatic C=C stretching bands confirms the benzene ring.

  • The C-Cl stretching vibration will appear in the fingerprint region and provides evidence for the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Proposed Experimental Protocol: MS

The mass spectrum would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

Predicted Mass Spectrum Data
m/z Predicted Identity Notes
200/202[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
184/186[M-O]⁺Loss of an oxygen atom from the nitro group.
183/185[M-OH]⁺Loss of a hydroxyl radical, likely from a rearranged molecular ion.
154/156[M-NO₂]⁺Loss of the nitro group.
140/142[M-CONH₂]⁺Loss of the amide group.
111[C₆H₄Cl]⁺Chlorophenyl cation.

Expert Interpretation:

  • The molecular ion peak at m/z 200 and 202 in an approximate 3:1 ratio is a definitive indicator of a compound containing one chlorine atom. The nominal molecular weight of this compound is approximately 200.58 g/mol .[7]

  • Aromatic compounds often show a stable molecular ion.[8]

  • Fragmentation is expected to occur via the loss of the substituents. The loss of the nitro group (a loss of 46 Da) to give a fragment at m/z 154/156 is a common pathway for nitroaromatic compounds.

  • The loss of the amide group as a radical (a loss of 44 Da) to give a fragment at m/z 156/158, or the loss of the carbamoyl radical (a loss of 43 Da) to give m/z 157/159 are also plausible fragmentation pathways for benzamides.[8]

  • Further fragmentation of the resulting chlorobenzoyl cation or chlorophenyl cation would lead to the smaller fragments observed in the spectrum.

G cluster_fragmentation Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z 200/202 M_NO2 [M-NO₂]⁺ m/z 154/156 M->M_NO2 - NO₂ M_CONH2 [M-CONH₂]⁺ m/z 156/158 M->M_CONH2 - CONH₂ C6H4Cl [C₆H₄Cl]⁺ m/z 111 M_NO2->C6H4Cl - CO

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust and reliable framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on well-established principles and data from analogous compounds. Researchers and drug development professionals can use this guide as a benchmark for their own experimental findings, ensuring the accurate identification and quality control of this important chemical intermediate. The convergence of these spectroscopic techniques offers a self-validating system for the unambiguous characterization of this compound.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. Sabinet African Journals.
  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.
  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 163–169.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.
  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2), x210034.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
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An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-3-nitrobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-3-nitrobenzamide, a compound of interest in pharmaceutical and chemical research. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This document synthesizes theoretical principles, outlines detailed experimental protocols for solubility determination, and discusses the thermodynamic factors that govern the dissolution process.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a benzamide derivative characterized by the presence of a chloro and a nitro group on the benzene ring. These functional groups significantly influence its polarity, hydrogen bonding capacity, and ultimately, its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅ClN₂O₃[1]
Molecular Weight200.58 g/mol [1]
Melting Point143 to 147 °C[1]
AppearanceOff-white to white solid[1]

The presence of the amide (-CONH₂) group allows for both hydrogen bond donation and acceptance. The nitro group (-NO₂) is a strong electron-withdrawing group, increasing the molecule's polarity. The chlorine atom also contributes to the overall polarity. This combination of functional groups suggests a complex solubility profile that will be explored in the following sections.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2][3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is therefore dependent on the interplay between its own structural features and the properties of the organic solvent.

The structural features of an organic molecule dictate its properties, including solubility. The polarity of this compound, arising from its polar functional groups, is a key determinant of its solubility in various organic solvents. For instance, the amide group in 3-nitrobenzamide, a similar compound, enhances its solubility in polar solvents.[4]

Based on these principles and qualitative data for structurally related compounds like 2-nitrobenzamide and 3-nitrobenzamide[4][5], a predicted solubility profile for this compound can be proposed.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are highly polar and can effectively solvate the polar amide and nitro groups of the molecule.
Polar ProticMethanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide group.
KetonesAcetoneModerateAcetone is a polar aprotic solvent that can engage in dipole-dipole interactions.
EstersEthyl AcetateLow to ModerateEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor.
HalogenatedDichloromethane, ChloroformLowThese solvents are less polar and have limited ability to form strong interactions with the solute.
Non-polarHexane, TolueneVery LowThe significant difference in polarity between the solute and these solvents will hinder dissolution.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The following sections provide detailed protocols for two common and reliable techniques: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7][8][9][10] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

A Add excess this compound to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). A->B C Allow undissolved solid to settle. B->C D Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. C->D E Record the exact volume or weight of the filtered saturated solution. D->E F Evaporate the solvent under controlled conditions (e.g., vacuum oven). E->F G Dry the residue to a constant weight. F->G H Weigh the container with the dried residue. G->H I Calculate solubility (e.g., in mg/mL or g/100g of solvent). H->I

Caption: Workflow for the gravimetric determination of solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the desired organic solvents. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection:

    • After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Solvent Evaporation and Measurement:

    • Dispense a precise volume (e.g., 2 mL) of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

    • Evaporate the solvent in a fume hood, on a hot plate at a low temperature, or in a vacuum oven until the solute is completely dry.

    • Continue drying the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[7]

    • Cool the container in a desiccator and weigh it accurately.

  • Calculation:

    • The solubility (S) can be calculated using the following formula:

      • S (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate

UV-Vis Spectroscopic Method

For compounds with a chromophore, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[11][12][13][14] This technique relies on measuring the absorbance of the dissolved compound in a saturated solution and relating it to the concentration via a calibration curve.

A Prepare a series of standard solutions of known concentrations. B Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). A->B C Construct a calibration curve (Absorbance vs. Concentration). B->C D Prepare a saturated solution of this compound and filter. E Dilute the saturated filtrate with a known factor to be within the calibration range. D->E F Measure the absorbance of the diluted filtrate at λmax. E->F G Determine the concentration of the diluted sample from the calibration curve. F->G H Calculate the original solubility by applying the dilution factor. G->H

Caption: Workflow for solubility determination by UV-Vis spectroscopy.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration and determine the equation of the line of best fit (Beer-Lambert Law).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • Filter the saturated solution.

    • Dilute a known volume of the filtered saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility (S) in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Key Factors Influencing Solubility

Effect of Temperature

The solubility of most solid compounds in organic solvents increases with temperature.[15][16][17] This relationship is governed by the thermodynamics of the dissolution process. For an endothermic dissolution process (where heat is absorbed), an increase in temperature will shift the equilibrium towards greater solubility, as predicted by Le Chatelier's principle. The temperature dependence of solubility can be described by the van't Hoff equation. Experimental studies on similar compounds, such as benzamide and its derivatives, consistently show a positive correlation between temperature and solubility in various organic solvents.[15][16][17]

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.[18] Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, stability, and solubility. The most stable polymorph at a given temperature will generally have the lowest solubility. When determining the solubility of this compound, it is crucial to characterize the solid form to ensure consistency and reproducibility of the results. While specific polymorphic studies on this compound are not widely published, the crystal structures of related compounds have been investigated, highlighting the importance of solid-state characterization.[19][20][21]

Thermodynamic Modeling of Solubility

To correlate and predict solubility data across different temperatures and in various solvents, several thermodynamic models can be employed.[22][23] Models such as the modified Apelblat equation, the Wilson model, and the NRTL (Non-Random Two-Liquid) model are commonly used to fit experimental solubility data.[15][16] These models use parameters derived from experimental data to describe the solid-liquid equilibrium, providing a powerful tool for process design and optimization in pharmaceutical and chemical engineering.[22][23]

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. By combining theoretical principles with detailed experimental protocols, researchers can effectively predict, measure, and understand the solubility of this compound. A thorough grasp of its solubility behavior is essential for its successful application in synthesis, purification, and formulation development. The methodologies and concepts presented herein offer a robust framework for scientists and professionals working with this and other related chemical entities.

References

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-Chloro-3-nitrobenzamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal hazard assessment. Given the limited publicly available experimental data on this specific molecule, this guide establishes a predictive framework based on the well-documented behavior of structurally related nitroaromatic compounds and provides a robust experimental blueprint for its empirical investigation.

Introduction: The Imperative of Thermal Stability in Drug Development

This compound is a substituted aromatic amide with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of both a nitro group and a chloro-substituent on the benzamide scaffold suggests a molecule with significant synthetic utility. However, these same functional groups are energetic and can contribute to thermal instability. A thorough understanding of a compound's thermal behavior is paramount in drug development for ensuring safety during synthesis, purification, handling, and storage, and for defining stable formulation conditions. Nitroaromatic compounds, in particular, are known for their potential to undergo exothermic decomposition, which, if not properly understood and controlled, can lead to runaway reactions.[1]

This guide will therefore elucidate the predicted thermal characteristics of this compound, propose its likely decomposition pathways, and provide detailed, validated protocols for its comprehensive thermal analysis using standard techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Physicochemical Properties and Molecular Structure

The thermal stability of a molecule is intrinsically linked to its structure and physical properties.

Molecular Structure:

The structure of this compound, characterized by a benzamide core with a chlorine atom at the 2-position and a nitro group at the 3-position, dictates its reactivity.

Caption: Molecular Structure of this compound.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₅ClN₂O₃Based on molecular structure.
Molecular Weight 200.58 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidTypical for substituted benzamides.
Melting Point Expected to be in the range of 150-200 °CBased on melting points of similar compounds like 2-Chloro-3-nitrobenzoic acid (183-187 °C).
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.The amide and nitro groups can participate in hydrogen bonding, but the overall aromatic character and the chloro-substituent reduce aqueous solubility.
Thermal Hazard Potential for exothermic decomposition at elevated temperatures.The presence of the nitro group is a strong indicator of energetic properties.[1]

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds can be complex. For this compound, the decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is often the weakest bond in such molecules.[1] Subsequent reactions could involve intramolecular rearrangements and the release of gaseous products.

DecompositionPathway cluster_0 Initiation cluster_1 Propagation & Fragmentation cluster_2 Final Products This compound This compound Radical_Intermediates Radical Intermediates This compound->Radical_Intermediates Heat (Δ) C-NO₂ bond cleavage Gaseous_Products Gaseous Products (NOx, CO, CO2, HCl) Radical_Intermediates->Gaseous_Products Further fragmentation Char_Residue Char Residue Radical_Intermediates->Char_Residue Polymerization/ Condensation

Caption: Proposed Thermal Decomposition Pathway for this compound.

A plausible decomposition mechanism involves:

  • Initiation: Homolytic cleavage of the C-NO₂ bond to form a benzoyl radical and nitrogen dioxide (NO₂).

  • Propagation: The highly reactive radical species can then trigger a cascade of further reactions, including the abstraction of hydrogen atoms and the breakdown of the aromatic ring.

  • Fragmentation: The amide and chloro-substituents will also fragment, leading to the formation of a variety of gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).

  • Termination: The reaction concludes with the formation of a stable char residue.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a comprehensive assessment of thermal stability. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Hazard Assessment Sample This compound (High Purity) DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Determine: - Melting Point (Tm) - Onset of Decomposition (T_onset) - Heat of Decomposition (ΔH_d) DSC->DSC_Data TGA_Data Determine: - Onset of Mass Loss (T_onset) - Temperature of Max. Mass Loss Rate (T_max) - Residual Mass TGA->TGA_Data Assessment Combine DSC & TGA data to assess thermal stability and decomposition profile. DSC_Data->Assessment TGA_Data->Assessment

Caption: Experimental Workflow for Thermal Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset temperature of decomposition, and the heat of decomposition (ΔHd). DSC is a primary screening tool for identifying exothermic events.[2]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a high-pressure crucible is crucial to contain any gaseous decomposition products and obtain an accurate heat of decomposition.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C).

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[2] Slower heating rates (e.g., 2-5 °C/min) can be used for better resolution of thermal events.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting of the sample. The peak minimum is typically taken as the melting point (Tm).

    • Identify the exothermic peak(s) corresponding to decomposition.

    • Determine the onset temperature of decomposition (Tonset) using the tangential baseline method.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass and the kinetics of this mass loss. TGA complements DSC by confirming that an exothermic event is associated with decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an open ceramic or aluminum crucible.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C).

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of mass loss.

    • Analyze the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature) to identify the temperature of the maximum rate of mass loss (Tmax).

    • Determine the percentage of residual mass at the end of the experiment.

Predicted Thermal Data and Interpretation

Based on the analysis of similar nitroaromatic compounds, the following is a summary of the expected thermal data for this compound.

ParameterAnalytical TechniquePredicted ValueInterpretation
Melting Point (Tm) DSC~170 °CA sharp endothermic peak indicating the transition from solid to liquid.
Onset of Decomposition (Tonset) DSC200 - 250 °CThe temperature at which the exothermic decomposition begins. A lower Tonset suggests lower thermal stability.
Heat of Decomposition (ΔHd) DSC> 500 J/gA significant exothermic event. Values exceeding several hundred J/g are indicative of a high thermal hazard potential.[3]
Onset of Mass Loss TGA200 - 250 °CShould correlate with the DSC Tonset, confirming that the exotherm is due to decomposition.
Temperature of Max. Mass Loss Rate (Tmax) TGA (DTG)250 - 300 °CThe temperature at which the decomposition reaction is most rapid.
Residual Mass TGA< 20%A low residual mass indicates that the decomposition is nearly complete, with the majority of the compound converted to volatile products.

Safety Considerations and Best Practices

The predicted thermal profile of this compound warrants careful handling and storage procedures.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and bases.[4]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Handle in a well-ventilated fume hood.

  • Scale-up: The exothermic nature of the decomposition means that caution should be exercised during process scale-up. A more detailed thermal hazard assessment, potentially including Accelerating Rate Calorimetry (ARC), is recommended before handling large quantities.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive analysis of its molecular structure and the behavior of related nitroaromatic compounds allows for a robust predictive assessment. It is anticipated that this compound is a thermally sensitive compound with a significant potential for exothermic decomposition at elevated temperatures. The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for the empirical determination of its thermal properties. Such an investigation is a critical step in ensuring the safe handling, storage, and application of this valuable chemical intermediate in research and development.

References

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A Technical Guide to the Potential Biological Activities of 2-Chloro-3-nitrobenzamide Derivatives: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-chloro-3-nitrobenzamide scaffold represents a compelling starting point in medicinal chemistry, integrating several functional groups known to impart significant biological activity. The benzamide core is a common feature in a multitude of therapeutic agents, while the chloro and nitro substituents offer unique electronic and reactive properties that can be exploited for targeted drug design. Specifically, the chloroacetyl moiety, a common modification, serves as a reactive handle for covalent modification of biological targets, and the nitro group's electron-withdrawing nature can influence molecular interactions and offers potential for bioreductive activation.[1][2]

A comprehensive review of the current scientific literature reveals a notable gap in direct experimental data for this compound and its immediate derivatives.[3][4] This guide, therefore, serves as a foundational whitepaper for researchers, scientists, and drug development professionals. By analyzing the activities of structurally related compounds, we will construct a scientifically rigorous framework of postulated biological activities, potential mechanisms of action, and detailed experimental protocols to guide future investigation into this promising class of molecules. Our exploration will focus on three primary areas of therapeutic potential: oncology, infectious diseases, and inflammatory disorders.

Chapter 1: The this compound Scaffold: Synthesis and Derivatization

Rationale for Investigation

The rationale for investigating this compound derivatives is rooted in the principle of chemical scaffolding and functional group contribution.

  • The Benzamide Core: A privileged structure in drug discovery, found in drugs with diverse activities, including anti-cancer and anti-inflammatory agents.[1][5]

  • The Chloroacetyl Group: This group, particularly in derivatives like N-(2-chloroacetyl)-3-nitrobenzamide, is a key reactive moiety. It is an electrophilic site that can readily undergo nucleophilic substitution, allowing for the facile synthesis of large compound libraries.[1] More importantly, it can act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes or proteins, leading to irreversible inhibition.[2]

  • The Nitro Group: As a strong electron-withdrawing group, its position on the aromatic ring significantly influences the molecule's overall electronic properties and reactivity.[4] Furthermore, the nitro group is a known pharmacophore in antimicrobial and anticancer agents, often acting as a prodrug element that can be reduced by cellular nitroreductases—enzymes often overexpressed in hypoxic tumor environments or within certain microbes—to generate cytotoxic reactive nitrogen species.[2][6]

General Synthesis and Derivatization Strategy

The synthesis of a diverse library of this compound derivatives can be approached through a straightforward and robust synthetic workflow. The initial step involves the creation of a reactive intermediate, such as N-(2-chloroacetyl)-3-nitrobenzamide, which then serves as a versatile building block for further modification.[1]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Library Generation 3-nitroaniline 3-nitroaniline Acylation Acylation 3-nitroaniline->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Intermediate N-(2-chloroacetyl)-3-nitrobenzamide Acylation->Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution Reactive Handle Nucleophiles Diverse Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Substitution Library Derivative Library Substitution->Library

Caption: General workflow for synthesis and derivatization. (Max Width: 760px)
Experimental Protocol 1: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide Intermediate

Causality: This protocol outlines the acylation of 3-nitroaniline. The use of an anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride. A non-nucleophilic base is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1]

  • Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-nitroaniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization from an ethanol/water mixture to yield N-(2-chloroacetyl)-3-nitrobenzamide.[1]

Chapter 2: Postulated Anticancer Activity

While no direct studies exist for the title compound, the functional groups present in its derivatives suggest a strong potential for anticancer activity, likely through a multi-pronged mechanism involving covalent inhibition, apoptosis induction, and cell cycle disruption.[6]

Postulated Mechanisms of Action
  • Covalent Enzyme Inhibition: The chloroacetyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[2] This is a proven strategy for increasing drug potency and duration of action. Potential targets could include kinases or metabolic enzymes crucial for cancer cell survival.

  • Induction of Apoptosis: Many N-substituted benzamides are known to trigger programmed cell death.[6] This could occur via the intrinsic (mitochondrial) pathway, initiated by cellular stress, or extrinsic pathways.

  • Cell Cycle Arrest: By interfering with the machinery of cell division, these compounds could induce arrest at key checkpoints (e.g., G1 or G2/M), thereby preventing cancer cell proliferation.[6]

G Compound This compound Derivative Stress Cellular Stress (e.g., Alkylation) Compound->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway.[6] (Max Width: 760px)
A Framework for In Vitro Anticancer Evaluation

A logical, tiered approach is necessary to efficiently screen and characterize the anticancer potential of newly synthesized derivatives.

G Start Synthesized Derivative Library MTT Tier 1: Cell Viability (MTT Assay) Start->MTT Decision1 Significant Cytotoxicity? MTT->Decision1 Flow Tier 2: Mechanism Cell Cycle Analysis (Flow Cytometry) Decision1->Flow Yes WB Tier 2: Mechanism Apoptosis Markers (Western Blot) Decision1->WB Yes Stop Inactive Decision1->Stop No End Identify Lead Compounds Flow->End WB->End

Caption: Experimental workflow for anticancer screening.[6] (Max Width: 760px)
Experimental Protocol 2: Cell Viability Assessment (MTT Assay)

Causality: This assay provides a quantitative measure of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 value (the concentration of compound required to inhibit cell growth by 50%).[6]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Chapter 3: Potential Antimicrobial Activity

The combination of a nitro group and a halogenated aromatic ring is a well-established motif in antimicrobial drug discovery. Therefore, it is highly probable that derivatives of this compound will exhibit antimicrobial properties.

Postulated Mechanism of Action

The primary proposed mechanism for nitroaromatic antimicrobial agents involves the intracellular reduction of the nitro group.[2]

  • Entry & Activation: The compound enters the microbial cell.

  • Reduction: Microbial nitroreductases reduce the nitro group (NO₂) to highly reactive intermediates, such as nitroso (NO) and hydroxylamino (NHOH) species, and ultimately to a nitro radical anion.

  • Cellular Damage: These reactive nitrogen species are cytotoxic. They can cause widespread damage to cellular macromolecules, including DNA (strand breaks), proteins (inactivation), and lipids, leading to cell death.[2]

This mechanism is particularly effective against anaerobic or microaerophilic organisms and certain bacteria that possess high levels of nitroreductase activity.

Comparative Data from Structurally Related Compounds

Studies on related nitrobenzamide derivatives have demonstrated potent activity, particularly against Mycobacterium tuberculosis. The position of the nitro group and the lipophilicity of substituents are critical determinants of efficacy.

Compound IDSubstitution PatternN-Alkyl ChainMIC (µg/mL) vs. M. tuberculosis H37RvReference
11 3,5-DinitroC100.016[7]
12 3,5-DinitroC120.016[7]
18 3-Nitro-5-trifluoromethylC120.016[7]
3 4-NitroC12>128[7]
Isoniazid Standard DrugN/A0.03[7]

Insight: The data clearly shows that 3,5-disubstitution with electron-withdrawing groups results in highly potent compounds, orders of magnitude more effective than a single 4-nitro substitution. This provides a strong rationale for exploring substitutions on the this compound ring to enhance activity.[7]

Experimental Protocol 3: Antimycobacterial Susceptibility Testing (MABA)

Causality: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The Alamar Blue indicator turns from blue (resazurin) to pink (resorufin) in the presence of metabolically active (i.e., growing) bacteria. The MIC is the lowest compound concentration that prevents this color change, indicating growth inhibition.[7]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase and dilute to a standardized concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Indicator Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • Data Analysis: Determine the MIC by visually identifying the lowest compound concentration that remains blue.[7]

Chapter 4: Potential Anti-inflammatory Activity

Benzamide derivatives have been widely investigated for their anti-inflammatory properties.[5][8] The mechanism often involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Postulated Mechanism of Action

A primary target for anti-inflammatory drugs is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade is initiated that leads to the activation of NF-κB, which then translocates to the nucleus and drives the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Benzamide derivatives may inhibit this pathway, possibly by interfering with upstream kinases or other regulatory proteins.[1][5]

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB Inhibition Potential Inhibition by Benzamide Derivative Inhibition->IKK NFkB_nuc NF-κB (p50/p65) (Active, Nuclear) IkB->NFkB_nuc releases NFkB_cyto NF-κB (p50/p65) (Inactive, Cytoplasmic) NFkB_cyto->IkB bound to Transcription Gene Transcription NFkB_nuc->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Postulated inhibition of the NF-κB signaling pathway. (Max Width: 760px)
Experimental Protocol 4: In Vitro Anti-inflammatory Screening (Albumin Denaturation Assay)

Causality: Protein denaturation is a well-documented cause of inflammation. This assay uses the heat-induced denaturation of bovine serum albumin (BSA) as a model system. A compound with anti-inflammatory activity will inhibit this denaturation, which can be quantified spectrophotometrically. This serves as a rapid and cost-effective preliminary screen.[9]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of BSA solution (5% w/v). A control group consists of the same mixture without the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 70°C for 10 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Chapter 5: Conclusion and Future Directions

The this compound scaffold, while underexplored, holds considerable promise for the development of novel therapeutic agents. By leveraging insights from structurally analogous compounds, this guide has outlined credible hypotheses for its potential anticancer, antimicrobial, and anti-inflammatory activities. The presence of a reactive chloroacetyl handle and a bioreducible nitro group provides a strong foundation for a multi-faceted mechanism of action.

The path forward requires rigorous experimental validation. The synthesis of a focused library of derivatives, followed by the systematic application of the screening protocols detailed herein, will be essential to unlock the true potential of this scaffold. Future work should aim to:

  • Synthesize and Characterize a diverse library of this compound derivatives to explore structure-activity relationships (SAR).

  • Conduct High-Throughput Screening using the in vitro assays described to identify initial hit compounds in each therapeutic area.

  • Elucidate Specific Molecular Targets for the most promising lead compounds to confirm the postulated mechanisms of action.

  • Advance Leads to in vivo models to assess efficacy, pharmacokinetics, and safety profiles.

This foundational guide provides the strategic framework and technical methodologies necessary to embark on the exciting exploration of this compound derivatives as a new frontier in drug discovery.

References

  • 2-Chloro-3-nitro-5-(trifluoromethyl)
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)
  • Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements - IJPPR. [Link]
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. [Link]

Sources

The Strategic Utility of 2-Chloro-3-nitrobenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 2-Chloro-3-nitrobenzamide, a seemingly unassuming substituted benzene derivative, emerges as a scaffold of significant interest due to the orthogonal reactivity of its constituent functional groups. The interplay between the electron-withdrawing nitro and chloro substituents and the synthetically versatile amide moiety provides a platform for the generation of complex molecular architectures. This guide delineates the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a precursor to clinically significant antitubercular agents. By examining the causality behind its synthetic utility, we aim to provide researchers with actionable insights into leveraging this building block for the development of next-generation therapeutics.

Physicochemical Characteristics

A thorough understanding of a building block's physical and chemical properties is essential for its effective application in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 117054-76-9
Molecular Formula C₇H₅ClN₂O₃
Molecular Weight 200.58 g/mol
Appearance Off-white to white solid
Melting Point 143 to 147 °C
Boiling Point (Predicted) 302.0 ± 27.0 °C at 760 Torr
Density (Predicted) 1.520 ± 0.06 g/cm³

Synthesis of the Building Block: From Carboxylic Acid to Amide

The most direct and common route to this compound is through the amidation of its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. This two-step process first involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by reaction with an ammonia source. This approach is widely adopted for its high efficiency and reliability.[1]

Synthesis_of_2_Chloro_3_nitrobenzamide start 2-Chloro-3-nitrobenzoic acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate 2-Chloro-3-nitrobenzoyl chloride reagent2 Concentrated NH₄OH intermediate->reagent2 reagent1->intermediate Activation product This compound reagent2->product Amidation

Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide

Step 1: Activation of the Carboxylic Acid

  • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., toluene), add thionyl chloride (SOCl₂) (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-110°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Cool the flask containing the crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide solution with vigorous stirring. This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.

  • Dry the product under vacuum to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzamide as a solid.

The Role of this compound in the Synthesis of Antitubercular Agents

A prominent and compelling application of the this compound scaffold is in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs). This class of compounds includes potent antitubercular agents such as BTZ043 and Macozinone (PBTZ169), which have advanced to clinical trials.[1] These molecules act by inhibiting the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[1]

The synthesis of these complex heterocyclic systems leverages the reactivity of the this compound core. One established method involves the reaction of the benzamide with carbon disulfide and methyl iodide to form a stable 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one intermediate, which can then be further functionalized.[1]

BTZ_Synthesis start 2-Chloro-3-nitro-5- (trifluoromethyl)benzamide reagents 1. CS₂ 2. CH₃I start->reagents intermediate 2-(Methylthio)-8-nitro-6- (trifluoromethyl)benzo- 1,3-thiazin-4-one reagents->intermediate Cyclization amine Secondary Amine (e.g., piperidine derivative) intermediate->amine product Benzothiazinone (BTZ) Derivative amine->product Nucleophilic Substitution

Key steps in the synthesis of BTZ derivatives.

This synthetic strategy underscores the importance of the this compound core. The ortho-chloro and nitro groups are predisposed to a cyclization reaction, forming the thiazinone ring, while the amide functionality is a key participant in this transformation.

Broader Synthetic Potential: A Versatile Building Block

Beyond its application in the synthesis of BTZs, the this compound scaffold holds potential for the creation of a diverse array of heterocyclic compounds of medicinal interest. The inherent reactivity of its functional groups can be exploited in various ways:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the ortho-nitro group, is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse side chains.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up avenues for the synthesis of various fused heterocyclic systems.

  • Modification of the Amide: The amide nitrogen can be N-acylated, for example with a chloroacetyl group, to introduce a reactive handle for further elaboration. The resulting N-(2-chloroacetyl)-3-nitrobenzamide is a versatile precursor for heterocycles like thiazoles and triazoles through reactions with thioamides or hydrazides, respectively.

The benzamide moiety itself is a common feature in many biologically active molecules, including kinase inhibitors. While direct examples starting from this compound are not prevalent in the literature, its structural motifs are found in inhibitors of kinases such as Bcr-Abl and IKK. This suggests that with appropriate synthetic modifications, this building block could be a valuable starting point for the development of novel kinase inhibitors.

Conclusion: A Building Block with Untapped Potential

This compound represents a strategically valuable building block in medicinal chemistry. Its straightforward synthesis and the distinct reactivity of its chloro, nitro, and amide functionalities provide a versatile platform for the construction of complex, medicinally relevant molecules. The demonstrated utility of its close analogue in the synthesis of clinically evaluated antitubercular agents highlights the profound potential of this scaffold. As the demand for novel therapeutics continues to grow, a deeper exploration of the synthetic possibilities offered by this compound is warranted. For researchers and drug development professionals, this compound offers a robust starting point for the design and synthesis of the next generation of therapeutic agents.

References

  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

Sources

Reactivity of the chloroacetyl group in 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in N-(2-chloroacetyl)-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the chloroacetyl moiety within the N-(2-chloroacetyl)-3-nitrobenzamide scaffold. This compound is a valuable intermediate in medicinal chemistry, primarily due to the electrophilic nature of the chloroacetyl group, which serves as a reactive handle for covalent modification and the synthesis of diverse compound libraries.[1] We will explore the underlying electronic effects governing this reactivity, detail common nucleophilic substitution reactions, provide validated experimental protocols, and discuss the strategic importance of this building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: A Strategic Building Block in Medicinal Chemistry

N-(2-chloroacetyl)-3-nitrobenzamide is a bifunctional molecule strategically designed for synthetic utility. It integrates three key chemical features:

  • A Reactive Chloroacetyl Group: This moiety contains a highly electrophilic carbon atom adjacent to the chlorine, making it an excellent substrate for nucleophilic substitution reactions. It is often employed as a "warhead" for creating targeted covalent inhibitors that form permanent bonds with biological targets.[2][3]

  • A Benzamide Core: The benzamide functional group is a well-established pharmacophore found in numerous approved drugs. It is recognized for its ability to form critical hydrogen bond interactions within the active sites of proteins and enzymes.[4]

  • An Electron-Withdrawing Nitro Group: Positioned at the meta-position of the benzamide ring, the nitro group (NO₂) acts as a strong electron-withdrawing group, primarily through its inductive effect.[5] This influences the overall electronic properties of the molecule and can impact its pharmacokinetic profile and biological interactions.[1]

The combination of a stable, drug-like scaffold with a reactive, versatile functional group makes N-(2-chloroacetyl)-3-nitrobenzamide an ideal starting point for generating diverse chemical libraries aimed at discovering novel therapeutic agents.[1]

Physicochemical & Spectroscopic Data

A summary of the key physical and chemical properties for the parent compound, 2-Chloro-3-nitrobenzoic acid, is provided below as a reference for the precursor to the amide.

PropertyValueSource
Molecular Formula C₇H₄ClNO₄[6]
Molecular Weight 201.56 g/mol [6]
CAS Number 3970-35-2
Melting Point 183-187 °C
Appearance Solid[7]
SMILES OC(=O)c1cccc(c1Cl)=O
InChI Key JRQDVRIQJJPHEQ-UHFFFAOYSA-N

Note: The data above pertains to the common precursor. Data for N-(2-chloroacetyl)-3-nitrobenzamide itself is less commonly published in aggregated databases, but its synthesis and properties are well-described in procedural literature.

Core Reactivity Analysis: The Chloroacetyl Group

The synthetic utility of N-(2-chloroacetyl)-3-nitrobenzamide is dominated by the reactivity of the chloroacetyl group. This reactivity is governed by fundamental principles of organic chemistry.

Electrophilic Nature and the Sₙ2 Mechanism

The carbon atom bonded to the chlorine (the α-carbon) is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of both the adjacent chlorine atom and the carbonyl group. This electron deficiency makes the α-carbon a prime target for attack by nucleophiles.

The primary reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2) .[8] This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.[9]

Key characteristics of this Sₙ2 reaction include:

  • Single-Step Process: Bond formation and bond breaking occur simultaneously.[9]

  • Backside Attack: The nucleophile approaches the carbon from the side opposite the leaving group (chlorine).[8]

  • Dependence on Both Substrates: The reaction rate is dependent on the concentration of both the N-(2-chloroacetyl)-3-nitrobenzamide and the nucleophile.[9]

  • Solvent Effects: The reaction is favored by polar aprotic solvents (e.g., DMF, acetonitrile, THF), which solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[1][8]

Caption: General Sₙ2 reaction at the chloroacetyl group.

Influence of Aromatic Substituents

While the primary reactivity lies within the chloroacetyl group, the substituents on the aromatic ring exert subtle electronic influences.

  • Meta-Nitro Group: The -NO₂ group is a powerful electron-withdrawing group. In the meta position, its influence is transmitted primarily through the sigma bonds (inductive effect, -I), rather than through resonance.[5] This effect makes the amide nitrogen slightly less basic but does not directly activate or deactivate the distant chloroacetyl group to a large extent. Its main role is often to contribute to the overall pharmacological profile of the final molecule.[1][5]

  • Ortho-Chloro Group (in precursor): The chlorine atom on the ring is electronegative and also exerts an electron-withdrawing inductive effect (-I).[10] This deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution, especially when paired with strong electron-withdrawing groups like nitro.[10][11]

Key Synthetic Applications & Protocols

The facile reaction of the chloroacetyl group with various nucleophiles allows for the rapid generation of diverse compound libraries.[1]

Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

The precursor is typically synthesized via the N-acylation of 3-nitroaniline or 3-nitrobenzamide with chloroacetyl chloride. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing in the reaction.[12][13]

Synthesis_Workflow start 3-Nitrobenzamide + Chloroacetyl Chloride reaction N-Acylation Reaction (0°C to Room Temp) start->reaction reagents Anhydrous Solvent (DCM/THF) + Non-nucleophilic Base (Et3N) reagents->reaction workup Aqueous Workup (Quench with H₂O, Extract) reaction->workup Monitor by TLC purify Purification (Recrystallization or Chromatography) workup->purify product Pure N-(2-chloroacetyl)-3-nitrobenzamide purify->product

Caption: Synthetic workflow for N-(2-chloroacetyl)-3-nitrobenzamide.

Detailed Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzamide (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents), to the stirred solution.[12]

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture, ensuring the temperature is maintained at or below 5°C.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[12][13]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[7][13] The bicarbonate wash is crucial for removing any chloroacetic acid formed from hydrolysis of the acyl chloride.[7]

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[1][13]

General Protocol for Nucleophilic Substitution (Derivative Synthesis)

This protocol outlines a general procedure for reacting N-(2-chloroacetyl)-3-nitrobenzamide with a primary or secondary amine, a common method for library generation.[1]

Detailed Experimental Protocol:

  • Setup: In a sealed reaction vial, dissolve N-(2-chloroacetyl)-3-nitrobenzamide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[1]

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1 equivalents) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents). The base is required to neutralize the HCl formed during the substitution.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final derivative can be purified by column chromatography or preparative HPLC.[1]

Conclusion

N-(2-chloroacetyl)-3-nitrobenzamide stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its reactivity is centered on the electrophilic chloroacetyl group, which readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This predictable reactivity, combined with a straightforward synthesis, makes it an excellent platform for the construction of diverse molecular libraries. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to leverage this powerful building block in the rational design and synthesis of novel bioactive compounds.

References

  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide. National Center for Biotechnology Information.
  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health.
  • Unknown. (n.d.). Nucleophilic Substitution Reactions.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • Hwang, J. Y., et al. (2010). Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis. PubMed.
  • Unknown. (n.d.). Nucleophilic Substitution Reactions.
  • Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. CK-12.
  • LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Royal Society of Chemistry. (n.d.). Shining light on the nitro group: distinct reactivity and selectivity. RSC Publishing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information.
  • MDPI. (n.d.). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI.
  • Liu, K. (2020). A Walk through Recent Nitro Chemistry Advances. National Institutes of Health.

Sources

Role of the nitro group in 2-Chloro-3-nitrobenzamide's function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Nitro Group in 2-Chloro-3-nitrobenzamide's Function

Abstract

This technical guide provides a comprehensive analysis of the multifaceted role of the nitro group in defining the chemical reactivity, structural characteristics, and potential biological functions of this compound. The nitro moiety is not a passive substituent; its potent electron-withdrawing nature and steric presence are critical determinants of the molecule's utility as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document elucidates the fundamental inductive and resonance effects of the nitro group, its influence on molecular reactivity, its function as a potential pharmacophore through bioreduction, and provides detailed protocols for the synthesis and characterization of its derivatives, grounded in established methodologies.

Introduction: The Significance of this compound

This compound is a key chemical intermediate whose value lies in the precise arrangement of its functional groups: a chloro group, a nitro group, and a benzamide moiety.[1] This specific constitution makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.[1][2][3] The chloroacetyl group, often added to the benzamide nitrogen to form derivatives like N-(2-chloroacetyl)-3-nitrobenzamide, serves as a reactive handle for building diverse compound libraries.[4][5] The nitrobenzamide core provides a rigid scaffold that can be strategically oriented within a biological target.[4] The function and utility of this entire scaffold are, however, fundamentally governed by the electronic and steric properties of the nitro group.

Fundamental Physicochemical Influence of the Nitro Group

The nitro group (–NO₂) is a powerful modulator of an aromatic ring's properties due to a combination of strong electronic and steric effects.

Electronic Effects: Induction and Resonance

The nitro group is a potent electron-withdrawing group, a characteristic that stems from two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework.[6][7]

  • Resonance Effect (-M or -R): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms.[7][8] This delocalization creates a positive charge within the ring system, particularly at the ortho and para positions relative to the nitro group.[9]

Because the nitro group in this compound is in the meta position relative to the chloro and amide groups, its electron-withdrawing influence is primarily due to the inductive effect. The resonance effect from the meta position does not deactivate the ortho and para positions to the same extent as it would if it were located there.[10] This deactivation of the ring makes electrophilic aromatic substitution reactions significantly more difficult compared to unsubstituted benzene.[6][8][11]

Caption: The electron-withdrawing resonance (-M) effect of the nitro group.

Steric Effects

The physical bulk of the nitro group can cause steric hindrance, influencing molecular conformation. In substituted nitrobenzenes, adjacent bulky groups can force the nitro group to twist out of the plane of the benzene ring.[12][13] This twisting can disrupt the π-orbital overlap required for resonance, thereby diminishing the -M effect while the -I effect remains. In a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the nitro group is significantly twisted out of the plane of the benzene ring, indicating substantial steric strain.[14][15] Such conformational changes can critically alter how the molecule interacts with reagents or fits into the active site of a biological target.

Role of the Nitro Group in Chemical Synthesis and Reactivity

The primary function of this compound is as a synthetic intermediate. The nitro group is instrumental in this role by modulating the reactivity of the entire molecule.

A Versatile Scaffold for Derivatization

N-(2-chloroacetyl)-3-nitrobenzamide, a key derivative, is a valuable building block in medicinal chemistry.[5] The chloroacetyl moiety acts as an electrophilic site, readily reacting with nucleophiles like amines and thiols to create diverse compound libraries for drug discovery screening.[5] The nitro group's electron-withdrawing properties influence the reactivity of this chloroacetyl "warhead."[4]

The synthesis of N-(2-chloroacetyl)-3-nitrobenzamide from 3-nitrobenzamide is a standard N-acylation reaction.[16]

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification cluster_product Final Product start 3-Nitrobenzamide step1 Dissolve 3-Nitrobenzamide in solvent start->step1 reagent1 Anhydrous Solvent (e.g., DCM, THF) reagent1->step1 reagent2 Triethylamine (Base) step3 Add Base reagent2->step3 reagent3 Chloroacetyl Chloride step4 Add Chloroacetyl Chloride (Dropwise, <5°C) reagent3->step4 step2 Cool to 0°C step1->step2 step2->step3 step3->step4 step5 Stir at Room Temp (Monitor by TLC) step4->step5 step6 Aqueous Workup (Wash with acid, base, brine) step5->step6 step7 Dry & Evaporate step6->step7 step8 Purify (Recrystallization or Chromatography) step7->step8 product N-(2-chloroacetyl)- 3-nitrobenzamide step8->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide.

Experimental Protocol: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

This protocol is based on established N-acylation methodologies for analogous compounds.[4][16][17]

Materials:

  • 3-Nitrobenzamide

  • Chloroacetyl chloride

  • Triethylamine (non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzamide (1 equivalent) in anhydrous DCM.[17]

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction with the highly reactive chloroacetyl chloride.[16]

  • Base Addition: Add triethylamine (1.1-1.2 equivalents) to the stirred solution. The base activates the amide by deprotonation and neutralizes the HCl byproduct.[16]

  • Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C to prevent side reactions.[4][17]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[17][18]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[16][18]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[17]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to obtain pure N-(2-chloroacetyl)-3-nitrobenzamide.[17][18][19]

Potential Role of the Nitro Group in Biological Activity

While specific biological data for this compound is limited, the function of the nitro group in related nitroaromatic compounds provides a strong basis for hypothesizing its role.[10][20] The nitro group is a versatile functional group in drug design, contributing to a wide range of therapeutic agents.[21]

Bio-reduction and Prodrug Activation

A primary mechanism of action for many nitroaromatic drugs is their function as prodrugs.[22] The nitro group is relatively inert but can be bio-activated through enzymatic reduction within target cells (e.g., microbes or hypoxic tumor cells).[20] This reduction, often carried out by nitroreductase enzymes, generates highly reactive nitrogen species such as nitroso, hydroxylamino, and amino radicals.[5][20] These reactive species are cytotoxic and can damage cellular macromolecules like DNA and proteins, leading to cell death.[5][20] This mechanism is central to the antimicrobial activity of compounds like metronidazole and has been proposed for various nitrobenzamide derivatives.[20][23]

Bioactivation_Pathway cluster_main Hypothetical Bioactivation of a Nitroaromatic Compound Prodrug Ar-NO₂ (Nitro Compound / Prodrug) Step1 Nitroreductase (e.g., in microbes, hypoxic cells) Prodrug->Step1 Enzymatic Reduction Radical Ar-NO₂⁻˙ (Nitro Anion Radical) Step1->Radical ReactiveSpecies Ar-NO, Ar-NHOH (Reactive Nitrogen Species) Radical->ReactiveSpecies Further Reduction Damage Cellular Damage (DNA, Proteins) ReactiveSpecies->Damage Covalent Modification Outcome Cell Death / Therapeutic Effect Damage->Outcome

Caption: Hypothetical bioactivation pathway of a nitroaromatic compound.

Modulation of Molecular Interactions

The strong electron-withdrawing nature and polarity of the nitro group can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties.[5][23] It can participate in hydrogen bonding with amino acid residues in an enzyme's active site, enhancing binding affinity and selectivity. Furthermore, its electronic influence on the aromatic ring can affect stacking interactions and overall molecular conformation, which are crucial for precise target recognition.[10] For instance, derivatives of 2-chloro-5-nitrobenzamide have been investigated as potential antidiabetic agents that inhibit the enzyme α-glucosidase, suggesting the nitrobenzamide scaffold can be tailored for specific enzyme interactions.[20]

Analytical Characterization

Confirming the structure and purity of synthesized this compound and its derivatives is essential. The nitro group provides distinct spectroscopic signatures.

Technique Expected Signature for N-(2-chloroacetyl)-3-nitrobenzamide
¹H NMR Aromatic protons of the 3-nitrophenyl group, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide N-H proton.[24]
¹³C NMR Signals for the carbonyl carbons, the methylene carbon, and the aromatic carbons. The carbon attached to the nitro group will be significantly shifted due to the strong deshielding effect.[24]
IR Spec. Key Nitro Group Peaks: Strong asymmetric and symmetric N-O stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹ , respectively.[24] Other peaks include N-H stretching (~3300 cm⁻¹), C=O stretching (1650-1750 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹).[24]
Mass Spec. The mass spectrum should confirm the molecular weight (calculated for C₈H₅ClN₂O₃: 242.61 g/mol ). It is expected to show the molecular ion peak [M]⁺ or [M+H]⁺.[24]

Conclusion

The nitro group in this compound is a dominant functional moiety that dictates the molecule's core identity and utility. Its powerful electron-withdrawing effects modulate the reactivity of the aromatic ring and adjacent functional groups, establishing the compound as a valuable and versatile intermediate for chemical synthesis. Furthermore, the nitro group acts as a key pharmacophore in many related structures, enabling a prodrug strategy based on bioreductive activation. This dual role—as both a reactivity-modulating anchor for synthesis and a latent cytotoxic agent for potential therapeutic applications—makes the nitro group the central element in the function of this compound and its derivatives. A thorough understanding of its electronic, steric, and biochemical properties is therefore essential for researchers and scientists in the fields of medicinal chemistry and drug development.

References

  • Why does Nitrobenzene lower the reactivity of Benzene ring? - Quora. (2017). Quora. [Link]
  • Presence of a nitro group in a benzene ring _ _ | Sathee Forum. (2025).
  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • Explain the directive influence of nitro group in nitrobenzene. - Sarthaks eConnect. (2022). Sarthaks eConnect. [Link]
  • Presence of a nitro group in a benzene ring. - Allen. (n.d.). Allen. [Link]
  • Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
  • Steric effects in the infra‐red spectrum of aromatic nitro compounds - ResearchGate. (2025).
  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” - MDPI. (n.d.). MDPI. [Link]
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide - IUCr Journals. (2021). IUCr Journals. [Link]
  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (n.d.). MDPI. [Link]
  • Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Chemical Versatility of 2-Chloro-3-nitrobenzoic Acid: Applications in Pharma and Beyond - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Nitro group – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
  • Unlocking Potential: The Role of 2-Chloro-3-nitrobenzoic Acid in Advanced Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022).

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A Senior Application Scientist's Guide to the In Silico ADMET Profiling of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic (ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1][2] Early-stage assessment of these properties is therefore critical to de-risk projects and conserve resources.[3][4] This technical guide provides an in-depth, protocol-driven walkthrough for the in silico prediction of the ADMET properties of a candidate molecule, 2-Chloro-3-nitrobenzamide. Leveraging a suite of validated, freely accessible computational tools, we will construct a comprehensive pharmacokinetic and toxicological profile. This document is designed for researchers and drug development professionals, offering not just a methodology, but the scientific rationale behind each predictive step, ensuring a robust and well-informed preliminary assessment of the compound's viability.

Introduction: The Imperative of Early-Stage ADMET Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The attrition rate of drug candidates is notoriously high, with a substantial portion failing in late-stage development due to unforeseen issues with how the body processes the compound (pharmacokinetics) or its potential to cause harm (toxicity).[2] ADMET profiling provides a critical filter, enabling scientists to identify and deprioritize compounds with disqualifying drawbacks long before they incur the significant investment of extensive preclinical and clinical studies.[1][5]

Computational, or in silico, methods offer a powerful alternative to initial experimental screens, providing rapid and resource-efficient predictions.[5][6] These tools use sophisticated algorithms and models trained on vast datasets of experimental results to forecast the ADMET parameters of a novel chemical entity based solely on its structure.[7][8][9]

This guide focuses on This compound , a small organic molecule, as a case study. By systematically applying a battery of predictive models, we will elucidate its likely behavior in a biological system.

Compound of Interest: this compound

  • Molecular Formula: C₇H₅ClN₂O₃

  • Canonical SMILES: C1=CC(=C(C(=C1)C(=O)N)Cl)[O-]

  • Structure:

    
    
    

The In Silico Prediction Workflow: A Structured Approach

Our analysis will be conducted using a curated selection of widely respected, freely accessible web servers: SwissADME for physicochemical properties, pharmacokinetics, and druglikeness; pkCSM for a deeper dive into pharmacokinetic parameters; and ProTox-II for a comprehensive toxicity assessment.[7][10][11] This multi-tool approach is a self-validating system; concordance across different platforms and algorithms lends higher confidence to the predictions.

The overall workflow is a logical progression from molecular input to integrated assessment.

ADMET_Workflow cluster_input 1. Input cluster_prediction 2. Prediction Engines cluster_analysis 3. Data Analysis & Integration cluster_output 4. Output SMILES Obtain SMILES String 'C1=CC(=C(C(=C1)C(=O)N)Cl)N+[O-]' SwissADME SwissADME SMILES->SwissADME Submit Structure pkCSM pkCSM SMILES->pkCSM Submit Structure ProTox ProTox-II SMILES->ProTox Submit Structure Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism Druglikeness Druglikeness SwissADME->Druglikeness pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity ProTox->Toxicity Report Integrated ADMET Profile Report Absorption->Report Synthesize Data Distribution->Report Synthesize Data Metabolism->Report Synthesize Data Excretion->Report Synthesize Data Toxicity->Report Synthesize Data Druglikeness->Report Synthesize Data

Caption: High-level workflow for in silico ADMET prediction.

Standard Operating Protocol: Using a Web-Based Tool (SwissADME Example)

The protocol for these tools is intentionally straightforward to maximize accessibility.

  • Navigate to the Web Server: Open a web browser and go to the SwissADME homepage.[11]

  • Input the Molecule: Locate the input box. Paste the SMILES string for this compound: C1=CC(=C(C(=C1)C(=O)N)Cl)[O-]. Multiple SMILES can often be entered, one per line.

  • Execute the Analysis: Click the "Run" or "Submit" button to initiate the calculations.

  • Interpret the Results: The server will return a comprehensive report, typically organized by property class (e.g., Physicochemical Properties, Pharmacokinetics). Each parameter will be presented with its predicted value. This process is analogous for pkCSM and ProTox-II.[12][13]

Predicted ADMET Profile of this compound

This section details the predicted properties. The causality behind each parameter's importance is explained to provide context for the quantitative results.

Physicochemical Properties & Absorption

Absorption governs how a drug enters the bloodstream.[3] It is heavily influenced by fundamental physicochemical properties like lipophilicity, solubility, and size. Lipophilicity, often measured as LogP, is a critical factor; a compound must be lipid-soluble enough to cross cell membranes but water-soluble enough to dissolve in the gut and blood.[14][15]

Table 1: Predicted Physicochemical and Absorption Properties

Parameter Predicted Value Optimal Range/Interpretation Source
Molecular Weight ( g/mol ) 200.59 < 500 Da (Good for absorption) SwissADME
LogP (Octanol/Water) 1.85 1 - 3 (Balanced solubility) SwissADME
Water Solubility (LogS) -2.70 > -4 (Soluble) SwissADME
Topological Polar Surface Area 80.05 Ų < 140 Ų (Good permeability) SwissADME
Gastrointestinal (GI) Absorption High Indicates good oral absorption SwissADME

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain | SwissADME |

Analysis: The data suggest a favorable absorption profile. The molecular weight is low, and the LogP value sits within an ideal range for balancing membrane permeability and aqueous solubility.[14] The prediction of "High" GI absorption from SwissADME's BOILED-Egg model is a strong positive indicator for a potential orally administered drug. The inability to permeate the BBB suggests the compound is less likely to cause central nervous system (CNS) side effects.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. A key parameter is Plasma Protein Binding (PPB), which affects the concentration of free, active drug.

Table 2: Predicted Distribution Properties

Parameter Predicted Value Interpretation Source
Plasma Protein Binding ~88% Moderately high binding pkCSM

| VDss (L/kg) | ~0.45 L/kg | Moderate distribution into tissues | pkCSM |

Analysis: The compound is predicted to be moderately bound to plasma proteins. High PPB can limit the amount of free drug available to act on its target. The predicted volume of distribution (VDss) is not excessively high, suggesting it distributes into tissues but does not accumulate extensively in fatty tissues, which can be a consequence of very high lipophilicity.

Metabolism

Metabolism is the process of chemical modification of the drug by the body, primarily by enzymes in the liver.[4] The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

Metabolism Compound This compound CYPs CYP Enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) Compound->CYPs Substrate? Metabolites Oxidized/Hydroxylated Metabolites CYPs->Metabolites Phase I Metabolism Excretion Increased Water Solubility --> Renal Excretion Metabolites->Excretion

Sources

Structural Analogs and Derivatives of 2-Chloro-3-nitrobenzamide: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When substituted with strategically placed functional groups, such as chloro and nitro groups, the resulting molecule becomes a versatile platform for developing novel structural analogs and derivatives with significant pharmacological potential. This technical guide focuses on 2-Chloro-3-nitrobenzamide, a key chemical intermediate, and its derivatives. We will explore the synthetic strategies for molecular diversification, delve into the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their synthesis and characterization. This document is designed to serve as a comprehensive resource for researchers engaged in drug discovery and medicinal chemistry, offering both foundational knowledge and practical, field-proven insights.

Part 1: The this compound Core: A Foundation for Chemical Exploration

The this compound structure is a unique convergence of three key chemical features that make it an exceptionally valuable starting point for chemical synthesis and drug discovery.

  • The Benzamide Scaffold : This core structure provides a rigid framework that is frequently recognized by biological targets. The amide bond is a critical feature in peptides and proteins, and its presence in a small molecule can facilitate interactions with enzyme active sites or receptors.[1] Benzamide derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[2][3]

  • The Nitro Group (-NO₂) : As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the benzene ring.[4] This electronic pull activates the ring for certain chemical transformations. In a biological context, the nitro group is a key feature in many antimicrobial and anticancer agents.[5][6] It can be bioreduced within microbial or cancer cells to form reactive nitrogen species that are cytotoxic, a mechanism of action for drugs like metronidazole.[5]

  • The Chloro Group (-Cl) : Positioned ortho to the nitro group, the chlorine atom serves two primary roles. First, its presence further modulates the electronic landscape of the molecule. Second, and more importantly, it acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the adjacent nitro group makes the carbon atom to which the chlorine is attached highly electrophilic and susceptible to attack by nucleophiles.

This unique combination of a stable scaffold, a biologically active functional group, and a reactive handle for further modification makes this compound and its parent acid, 2-Chloro-3-nitrobenzoic acid, highly sought-after intermediates in the synthesis of compound libraries for high-throughput screening.[7][8]

Part 2: Synthetic Pathways for Generating Structural Diversity

The generation of analogs and derivatives from the this compound core can be systematically approached through three primary synthetic strategies. These pathways allow for the targeted modification of specific positions on the molecule to explore the chemical space and optimize for desired biological activity.

Strategy A: Amide Bond Formation and N-Substitution

The most direct method for creating derivatives is by modifying the amide group. This begins with the synthesis of the parent benzamide from its corresponding carboxylic acid, followed by substitution on the amide nitrogen.

  • Amide Formation : The synthesis typically starts with 2-Chloro-3-nitrobenzoic acid.[7][9] A common and reliable method involves converting the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).[10] This intermediate, 2-chloro-3-nitrobenzoyl chloride, is then reacted with ammonia or a primary/secondary amine to form the desired benzamide. This two-step, one-pot procedure is highly efficient for generating a wide array of N-substituted benzamides.[11]

  • N-Substitution : For derivatives of the primary this compound, the amide nitrogen can be further functionalized, for instance, through acylation with reagents like chloroacetyl chloride to introduce additional reactive sites for library development.[10][12]

Strategy B: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chlorine atom at the C2 position is activated for SNAr by the ortho-nitro group. This allows for its displacement by a variety of nucleophiles, creating a new class of derivatives with diverse functionalities at this position.

  • Rationale : The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.

  • Common Nucleophiles : A wide range of nucleophiles can be employed, including:

    • Amines (R-NH₂) : To generate 2-amino-3-nitrobenzamide derivatives.

    • Thiols (R-SH) : To produce 2-thioether-3-nitrobenzamide analogs.

    • Alkoxides (R-O⁻) : To synthesize 2-alkoxy-3-nitrobenzamide compounds.

Strategy C: Reduction and Functionalization of the Nitro Group

The nitro group itself can be chemically transformed to open up another avenue for derivatization.

  • Reduction : The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). This transformation yields a 3-amino-2-chlorobenzamide scaffold.

  • Subsequent Functionalization : The newly formed aniline-type amino group is a versatile functional handle. It can undergo a plethora of reactions, including:

    • Acylation : Reaction with acid chlorides or anhydrides to form new amides.

    • Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

    • Diazotization : Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH).

The combination of these three strategies provides a powerful toolkit for creating a vast library of compounds from a single, readily available core structure.

G cluster_start Starting Material cluster_core Core Scaffold cluster_strategies Diversification Strategies cluster_derivatives Derivative Classes start 2-Chloro-3-nitrobenzoic Acid core This compound start->core Amidation (e.g., SOCl₂, NH₃) strategy_a Strategy A: N-Substitution core->strategy_a strategy_b Strategy B: SNAr at Chloro core->strategy_b strategy_c Strategy C: Nitro Reduction core->strategy_c deriv_a N-Alkyl/Aryl Derivatives strategy_a->deriv_a Alkylation/ Acylation deriv_b 2-Amino/Thio/Alkoxy Derivatives strategy_b->deriv_b Nucleophilic Displacement deriv_c 3-Amino & Functionalized Derivatives strategy_c->deriv_c Reduction & Functionalization

Caption: Synthetic strategies for diversifying the this compound core.

Part 3: Pharmacological Landscape and Structure-Activity Relationships (SAR)

While specific biological data for this compound itself is limited, extensive research on structurally related nitrobenzamide and chloroacetamide derivatives provides a strong basis for predicting its potential pharmacological activities and guiding derivative design.[13] The core scaffold is a known pharmacophore, and its derivatives have shown significant promise in several therapeutic areas.[14]

Antimicrobial and Antimycobacterial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents.[5] The nitro group is often essential for activity, acting as a pro-drug that is activated by microbial nitroreductases.

  • Mechanism : Intracellular reduction of the nitro group generates cytotoxic reactive nitrogen species that damage microbial DNA, proteins, and other vital macromolecules.[5]

  • SAR Insights : Studies on N-alkyl nitrobenzamides have shown that the position of the nitro group and the lipophilicity of substituents are critical for antimycobacterial efficacy.[15] For instance, derivatives with 3,5-dinitro or 3-nitro-5-trifluoromethyl substitution patterns were found to be highly potent against Mycobacterium tuberculosis.[15] This suggests that exploring derivatives of this compound with additional electron-withdrawing groups could be a fruitful strategy. The chloroacetyl group, which can be added via N-substitution, is also a known pharmacophore in antimicrobial compounds.[13]

Anticancer and Enzyme Inhibition Activity

The benzamide scaffold is present in several anticancer drugs, and nitrobenzamide derivatives have been investigated as potential antitumor agents.[2][13]

  • Enzyme Inhibition : The chloroacetyl moiety, which can be readily attached to the amide nitrogen, is a reactive electrophile.[14] It can act as a "warhead" to form covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition. This makes N-(2-chloroacetyl)-3-nitrobenzamide a valuable intermediate for developing targeted covalent inhibitors for enzymes implicated in cancer, such as certain kinases or proteases.

  • Target Modulation : Benzamide derivatives have been identified as inhibitors of key targets in cancer and inflammation, including cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[14]

Anti-inflammatory Activity

Inflammatory responses are often mediated by signaling pathways such as NF-κB and nitric oxide signaling.[14] Related benzamide compounds have been shown to modulate these pathways, suggesting that derivatives of this compound could possess anti-inflammatory properties.[5][14]

Comparative Biological Activity Data

The following table summarizes minimum inhibitory concentration (MIC) data for related N-alkyl nitrobenzamides against M. tuberculosis, highlighting the impact of substitutions on activity.

Compound IDSubstitution PatternN-Alkyl Chain LengthMIC (µg/mL) vs. M. tuberculosis H37RvReference
11 3,5-DinitroC100.016[15]
12 3,5-DinitroC120.016[15]
18 3-Nitro-5-trifluoromethylC120.016[15]
3 4-NitroC12>128[15]
6 UnsubstitutedC12>128[15]
Isoniazid Standard DrugN/A0.03[15]

This data illustrates that the presence and position of electron-withdrawing groups on the benzamide ring are critical for potent antimycobacterial activity.

Part 4: Experimental Protocols and Characterization

A self-validating system requires robust and reproducible experimental protocols. This section provides a detailed, two-part methodology for the synthesis of a representative derivative, N-(2-chloroacetyl)-3-nitrobenzamide , followed by essential characterization techniques.[10]

Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

This synthesis is presented as a two-stage process, starting from 3-nitrobenzoic acid.

G cluster_workflow Synthetic Workflow start Start: 3-Nitrobenzoic Acid step1 Step 1: Formation of 3-Nitrobenzoyl Chloride start->step1 SOCl₂, Toluene, Reflux step2 Step 2: Formation of 3-Nitrobenzamide step1->step2 Conc. NH₄OH, 0°C to RT step3 Step 3: N-Chloroacetylation step2->step3 Chloroacetyl Chloride, Et₃N, THF, 0°C purification Purification: Recrystallization or Column Chromatography step3->purification Workup characterization Characterization: NMR, MS, IR, MP purification->characterization final_product Final Product: N-(2-chloroacetyl)- 3-nitrobenzamide characterization->final_product

Caption: Experimental workflow for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide.

Part A: Synthesis of 3-Nitrobenzamide from 3-Nitrobenzoic Acid [10]

  • Formation of 3-Nitrobenzoyl Chloride :

    • In a fume hood, add 10.0 g (59.8 mmol) of 3-nitrobenzoic acid to a 250 mL round-bottom flask with a magnetic stir bar.

    • Add 25 mL of toluene, followed by the careful addition of 8.7 mL (119.6 mmol, 2 equivalents) of thionyl chloride (SOCl₂).

    • Fit the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).

    • Heat the mixture to reflux (80-90°C) for 2-3 hours until the evolution of gas (HCl, SO₂) ceases.

    • Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acid chloride, facilitating the subsequent amidation. Toluene is an inert solvent suitable for this temperature range.

    • Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-nitrobenzoyl chloride is used directly.

  • Formation of 3-Nitrobenzamide :

    • Cool the flask containing the crude acid chloride in an ice bath.

    • Slowly and with vigorous stirring, add 50 mL of concentrated ammonium hydroxide. Caution : This reaction is highly exothermic. Perform in a well-ventilated fume hood.

    • Causality: The highly reactive acid chloride readily reacts with ammonia, a nucleophile, to form the stable amide bond. The ice bath is critical to control the exothermicity of the reaction.

    • Stir the resulting suspension for 30 minutes as it warms to room temperature.

    • Collect the solid product by vacuum filtration using a Büchner funnel, wash it thoroughly with cold water, and dry it to yield 3-nitrobenzamide.

Part B: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide [10][12]

  • Reaction Setup :

    • To an oven-dried 100 mL round-bottom flask, add 5.0 g (30.1 mmol) of the 3-nitrobenzamide prepared in Part A and a magnetic stir bar.

    • Add 40 mL of anhydrous tetrahydrofuran (THF). Anhydrous conditions are crucial to prevent hydrolysis of the chloroacetyl chloride.[12]

    • Cool the suspension to 0°C in an ice-salt bath under an inert atmosphere (N₂ or Ar).

  • N-Chloroacetylation Reaction :

    • Slowly add 4.6 mL (33.1 mmol, 1.1 equivalents) of triethylamine (Et₃N) to the stirred suspension.

    • Causality: Triethylamine is a non-nucleophilic base that deprotonates the amide nitrogen, making it a more potent nucleophile. It also serves to neutralize the HCl byproduct of the reaction.[12]

    • In a separate dropping funnel, dilute 2.8 mL (36.1 mmol, 1.2 equivalents) of chloroacetyl chloride with 10 mL of anhydrous THF.

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 5°C.[10]

    • Causality: Dropwise addition at low temperature is essential to control the reaction rate, prevent side reactions like dimerization of the chloroacetyl chloride, and manage the exothermic nature of the acylation.[12]

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification :

    • Quench the reaction by slowly adding 50 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain pure N-(2-chloroacetyl)-3-nitrobenzamide.[12][14]

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[1]

    • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire spectra on a high-resolution spectrometer (≥400 MHz).[1] The resulting spectra should confirm the connectivity of all atoms and the successful addition of the chloroacetyl group.

  • Mass Spectrometry (MS) :

    • Provides the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used.

  • Infrared (IR) Spectroscopy :

    • Identifies the functional groups present. Key stretches to observe include the N-H bond, C=O bonds of the amide, and the N-O bonds of the nitro group.

  • Melting Point (MP) :

    • A sharp melting point range is a good indicator of purity.

  • Purity Assessment :

    • Thin Layer Chromatography (TLC) : Used for rapid monitoring of reaction progress and preliminary purity checks.[16]

    • High-Performance Liquid Chromatography (HPLC) : Provides quantitative purity data. A reverse-phase method with a C18 column is often suitable.[17]

Conclusion and Future Directions

The this compound scaffold is a rich starting point for the development of novel, biologically active molecules. By leveraging a combination of synthetic strategies—N-substitution, nucleophilic aromatic substitution, and nitro group reduction—researchers can systematically generate diverse libraries of compounds. The known pharmacological activities of related nitrobenzamides and chloroacetamides, particularly in the antimicrobial and anticancer fields, provide a strong rationale for the continued exploration of these derivatives.

Future work should focus on synthesizing novel analogs based on the SAR insights discussed and screening them against a wide range of biological targets. Detailed mechanistic studies will be crucial to understand how these compounds exert their effects at a molecular level. The protocols and insights provided in this guide offer a solid foundation for these endeavors, empowering scientists to design and develop the next generation of benzamide-based therapeutics.

References

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A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety profile for 2-Chloro-3-nitrobenzamide. As a senior application scientist, the objective is not merely to present data but to create a framework for understanding the causality behind safety protocols. Given that detailed toxicological data for this specific compound is not extensively published, this whitepaper synthesizes available information from direct sources and authoritative data from structurally analogous compounds, such as its precursor 2-chloro-3-nitrobenzoic acid and related isomers. This approach ensures a robust and cautious safety paradigm for laboratory professionals.

Section 1: Chemical Identity and Physical Properties

This compound is a substituted aromatic amide. Its structure, featuring a chlorinated and nitrated benzene ring, suggests its utility as a building block in synthetic organic chemistry. The physical properties are foundational to understanding its behavior in a laboratory setting, influencing storage, handling, and emergency response.

PropertyValueSource
CAS Number 117054-76-9[1]
Molecular Formula C₇H₅ClN₂O₃[1]
Molecular Weight 200.58 g/mol [1]
Appearance Off-white to white solid[1]
Physical State Solid[1]
Melting Point 143 to 147 °C[1]
Boiling Point (Predicted) 302.0 ± 27.0 °C at 760 Torr[1]
Density (Predicted) 1.520 ± 0.06 g/cm³ at 20 °C[1]

Section 2: Hazard Identification and Classification

The hazard profile of this compound is determined by its functional groups: the chloro and nitro groups on the aromatic ring and the amide moiety. While specific data is limited, a reliable supplier has classified it as harmful if swallowed.[1] We can infer other potential hazards from its close structural analog, 2-chloro-3-nitrobenzoic acid, which is known to cause skin, eye, and respiratory irritation.[2][3]

GHS Hazard Classification (Actual and Inferred)

Hazard ClassCategoryHazard StatementBasis
Acute Toxicity, OralCategory 4H302: Harmful if swallowedSpecific to this compound[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationInferred from 2-chloro-3-nitrobenzoic acid[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationInferred from 2-chloro-3-nitrobenzoic acid[2][3]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritationInferred from 2-chloro-3-nitrobenzoic acid[2][3]
GHS Pictogram for associated hazards.

Section 3: Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The primary risks associated with solid chemical reagents like this compound are inhalation of fine dust particles and inadvertent contact with skin or eyes.

Engineering Controls: The first line of defense is to minimize exposure at the source.

  • Fume Hood: All weighing and manipulation of the solid compound should be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of aerosolized particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for a rapid and effective response to accidental exposure.[5]

Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust.[2]

  • Hand Protection: Wear nitrile gloves. Always check for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[6]

  • Protective Clothing: A full-length laboratory coat should be worn and kept fastened. This prevents contamination of personal clothing.[7]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[8]

Safe_Handling_Workflow cluster_storage Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment storage Retrieve from Storage (Dry, Room Temp) don_ppe Don PPE (Goggles, Gloves, Lab Coat) storage->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Work Area transfer->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Workflow for the safe handling of this compound.

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a structured and immediate response is critical to mitigating harm.

First-Aid Measures: The following protocols are based on established best practices for chemical exposures.[9][10]

Exposure RouteProtocolRationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]The extended flushing time is crucial to ensure all solid particles are removed from under the eyelids and to dilute the chemical irritant.
Skin Contact Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][6]Prompt removal from the skin minimizes absorption and irritation. Soap helps to emulsify and remove the compound more effectively than water alone.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][6]Removing the individual from the contaminated atmosphere is the first priority. Medical intervention may be necessary to support respiratory function.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[2][9]Inducing vomiting can cause aspiration of the chemical into the lungs. Dilution with water is a safer initial step while awaiting professional medical advice.

Fire-Fighting and Spill Response

  • Fire: In case of fire, use dry chemical, carbon dioxide (CO₂), or an appropriate foam extinguisher. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] The thermal decomposition of this compound can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[2][11]

  • Accidental Release: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] The area should then be cleaned. For a large spill, evacuate the area and follow emergency procedures.[10]

Emergency_Response cluster_routes cluster_actions exposure Exposure Event Occurs skin Skin Contact eye Eye Contact inhalation Inhalation ingestion Ingestion action_skin Wash with Soap & Water (15 min) skin->action_skin action_eye Flush with Water (15 min) eye->action_eye action_inhale Move to Fresh Air inhalation->action_inhale action_ingest Rinse Mouth, Drink Water DO NOT Induce Vomiting ingestion->action_ingest medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhale->medical action_ingest->medical

Decision workflow for emergency first-aid response.

Section 5: Stability, Storage, and Disposal

Stability and Reactivity:

  • Stability: The compound is stable under normal laboratory conditions of temperature and pressure.[5][11]

  • Conditions to Avoid: Avoid the formation of dust. Keep away from excess heat and incompatible materials.[5]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[11] These substances can initiate exothermic or otherwise hazardous reactions.

Storage:

  • Store in a tightly sealed container to prevent moisture absorption.[1]

  • The storage area should be cool, dry, and well-ventilated.[4][12] Room temperature (20 to 22 °C) is recommended.[1]

Disposal Considerations:

  • This material and its container must be disposed of as hazardous waste.[10]

  • Disposal should be carried out by a licensed contractor and in full compliance with all federal, state, and local regulations.[2][4] Do not allow the product to enter drains or waterways.[10]

References

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  • 2-chloro-N-(3-nitrophenyl)benzamide | C13H9ClN2O3 | CID 346659 - PubChem. Source
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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 2-Chloro-3-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. The protocols and methodologies detailed herein are curated to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a versatile bifunctional molecule incorporating a reactive benzamide moiety and a nitro-substituted aromatic ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, while the amide functionality provides a key linkage point for building larger molecular architectures. Its derivatives are of interest in the development of novel therapeutic agents and functional materials.

This guide presents a reliable two-step synthesis protocol commencing from the readily available 2-chloro-3-nitrobenzoic acid. The synthesis proceeds via an acid chloride intermediate, a classic and efficient method for amide bond formation.

Synthetic Strategy and Rationale

The conversion of a carboxylic acid to a primary amide is effectively achieved in two sequential steps. The initial step is the activation of the carboxylic acid by converting it into a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the carboxylic acid to form the acid chloride, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[1]

The second step involves the nucleophilic acyl substitution of the newly formed acid chloride with ammonia. The highly reactive acid chloride readily undergoes reaction with ammonia to yield the desired this compound. This two-step approach is generally high-yielding and provides a straightforward route to the target compound.

Visualizing the Workflow

The overall synthetic workflow can be visualized as a two-stage process, from the starting material to the final purified product.

SynthesisWorkflow Start 2-Chloro-3-nitrobenzoic Acid Step1 Acid Chloride Formation (SOCl₂) Start->Step1 Intermediate 2-Chloro-3-nitrobenzoyl Chloride Step1->Intermediate Step2 Amidation (Conc. NH₄OH) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A flowchart illustrating the two-step synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for the synthesis of amides from carboxylic acids.[2][3]

Part 1: Synthesis of 2-Chloro-3-nitrobenzoyl Chloride

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.5610.0 g49.6
Thionyl chlorideSOCl₂118.9715.0 mL205
TolueneC₇H₈92.1450 mL-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Addition of Reagents: To the flask, add 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) and toluene (50 mL).

  • Initiation of Reaction: With stirring, carefully add thionyl chloride (15.0 mL, 205 mmol) to the suspension. Caution: Thionyl chloride is a corrosive and toxic reagent. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][4][5] The reaction will evolve HCl and SO₂ gases, which should be vented through a proper scrubbing system.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction is complete when the evolution of gases ceases. This can be monitored by testing the gas at the top of the condenser with a piece of wet blue litmus paper, which will turn red in the presence of acidic gases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-3-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step without further purification.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount
2-Chloro-3-nitrobenzoyl chlorideC₇H₄Cl₂NO₃236.02~49.6 mmol
Concentrated Ammonium Hydroxide (28-30%)NH₄OH35.04100 mL

Procedure:

  • Reaction Setup: Place the flask containing the crude 2-chloro-3-nitrobenzoyl chloride in an ice-water bath to cool it to 0-5 °C.

  • Amidation: While vigorously stirring the crude acid chloride, slowly and carefully add concentrated ammonium hydroxide (100 mL). Caution: This reaction is highly exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.

  • Precipitation: Continue stirring the mixture in the ice bath for 30 minutes. A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 50 mL) to remove any ammonium salts.

  • Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at 50-60 °C to a constant weight.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of many aromatic amides.[6]

Procedure:

  • Dissolution: In a fume hood, transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them thoroughly under vacuum.

Characterization and Validation

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. Two broad singlets for the amide protons (-CONH₂).
¹³C NMR A signal for the carbonyl carbon around 165-170 ppm. Aromatic carbon signals in the range of 120-150 ppm.
IR (KBr) N-H stretching of the primary amide around 3400-3200 cm⁻¹ (two bands). C=O stretching (Amide I band) around 1680-1630 cm⁻¹. N-O stretching of the nitro group around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹. C-Cl stretching around 800-600 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (C₇H₅ClN₂O₃, MW: 200.58). An isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak due to the presence of the ³⁷Cl isotope.
Melting Point A sharp melting point is indicative of high purity.

Safety Precautions

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water.[1][4][5] Always handle in a fume hood with appropriate PPE.

  • Concentrated Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The reaction with the acid chloride is highly exothermic.

  • Solvents: Toluene and ethanol are flammable. Avoid open flames and ensure proper ventilation.

  • General: All synthetic procedures should be carried out by trained personnel in a well-equipped laboratory. A thorough risk assessment should be conducted before commencing any experimental work.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions; extend reflux time.
Low yield in Step 2 Loss of product during work-up.Ensure complete precipitation by cooling thoroughly.
Product is an oil Impurities present; rapid cooling.Purify the crude product; allow for slow cooling during recrystallization.
Impure product Incomplete reaction or side reactions.Optimize reaction conditions; perform careful recrystallization or column chromatography.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this valuable chemical intermediate for their scientific endeavors. Adherence to the safety precautions is paramount throughout the entire process.

References

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  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Google Patents. (n.d.). UNITED STATES PATENT office.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

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N-acylation of 3-nitrobenzamide with chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the N-acylation of 3-nitrobenzamide with Chloroacetyl Chloride

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide via the . The chloroacetyl group serves as a highly versatile reactive handle for further functionalization, while the nitrobenzamide scaffold is a common motif in molecules with diverse biological activities, making the target compound a valuable intermediate in medicinal chemistry and drug discovery.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and provides guidance on product characterization and troubleshooting.

Scientific Principles and Mechanistic Insights

The synthesis of N-(2-chloroacetyl)-3-nitrobenzamide is a classic example of an N-acylation reaction, a fundamental transformation in organic chemistry for the formation of robust amide bonds.[4][5] The specific conditions employed categorize it as a Schotten-Baumann type reaction, which involves the acylation of an amine (or in this case, an amide) with an acid chloride in the presence of a base.[6]

Core Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Activation of the Nucleophile: The primary amide nitrogen of 3-nitrobenzamide is weakly nucleophilic. A non-nucleophilic organic base, typically triethylamine (TEA), is introduced to deprotonate the amide N-H.[7] This deprotonation significantly increases the nitrogen's nucleophilicity, activating it for the subsequent step. The base also serves the critical function of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate and deactivate the starting amide.[8]

  • Nucleophilic Attack: The activated, anionic nitrogen of the 3-nitrobenzamide attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion as the leaving group.

  • Product Formation: The final product, N-(2-chloroacetyl)-3-nitrobenzamide, is formed, along with the salt of the base (e.g., triethylammonium chloride).

Controlling reaction temperature, typically by cooling to 0°C, is paramount. This measure controls the highly exothermic nature of the acylation, minimizing the formation of potential side products from the self-condensation of chloroacetyl chloride or other undesired pathways.[7][9] Furthermore, anhydrous (dry) conditions are essential, as chloroacetyl chloride readily hydrolyzes in the presence of moisture to form chloroacetic acid, which is unreactive and consumes the base, thereby reducing the overall yield.[7][10]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_products Products R1 3-Nitrobenzamide Deprotonation Deprotonation of Amide R1->Deprotonation Activated by Base R2 Chloroacetyl Chloride Attack Nucleophilic Attack R2->Attack Attacked by activated amide Base Triethylamine (Base) Base->Deprotonation Deprotonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Leaving Group Expulsion Intermediate->Collapse P1 N-(2-chloroacetyl)- 3-nitrobenzamide Collapse->P1 P2 Triethylammonium Chloride Collapse->P2 Base neutralizes HCl

Caption: N-acylation via nucleophilic acyl substitution.

Materials, Reagents, and Equipment

Reagent Data
ReagentCAS No.Molecular FormulaMol. Wt. ( g/mol )Key Properties
3-Nitrobenzamide645-09-0C₇H₆N₂O₃166.13Yellow solid, m.p. 140-143 °C.[11]
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94Colorless liquid, highly reactive, corrosive, moisture-sensitive.
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Liquid base, requires anhydrous conditions.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous grade, inert solvent.
Hydrochloric Acid (1M)7647-01-0HCl36.46Aqueous solution for workup.
Sodium Bicarbonate144-55-8NaHCO₃84.01Saturated aqueous solution for workup.
Sodium Sulfate7757-82-6Na₂SO₄142.04Anhydrous, for drying organic layer.
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper for vacuum filtration

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

This protocol details the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide on a 10.0 g scale of the starting amide.

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-nitrobenzamide (10.0 g, 60.2 mmol).[6]

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Establish an inert atmosphere by flushing the flask with nitrogen or argon. This is crucial to prevent moisture from entering the reaction.[9]

Step 2: Cooling and Base Addition

  • Place the flask in an ice bath and begin stirring. Allow the suspension to cool to 0 °C.

  • Slowly add triethylamine (9.1 mL, 66.2 mmol, 1.1 equivalents) dropwise to the stirred suspension over 5-10 minutes.[6]

    • Expert Insight: The base is added before the acylating agent to pre-activate the 3-nitrobenzamide, ensuring it is ready to react as soon as the electrophile is introduced.

Step 3: Acylation

  • In a separate dry flask, dissolve chloroacetyl chloride (5.3 mL, 66.2 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM.[6]

  • Transfer this solution to the dropping funnel attached to the reaction flask.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes. It is critical to maintain the internal temperature at or below 5 °C during this addition to prevent side reactions.[2]

Step 4: Reaction Progression

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for an additional 4-6 hours.[6]

  • Monitor the reaction's progress by TLC (e.g., using a mobile phase of 7:3 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to 3-nitrobenzamide is no longer visible.[6][9]

Step 5: Workup and Isolation

  • Upon completion, transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove excess triethylamine).[6]

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid, including chloroacetic acid from potential hydrolysis).[6][7]

    • 50 mL of brine (saturated NaCl solution) to aid in layer separation and remove residual water.[6]

  • Dry the isolated organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.[6]

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 6: Purification

  • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure N-(2-chloroacetyl)-3-nitrobenzamide as a solid.[2][6]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental_Workflow A 1. Setup - Dry 250mL RBF - Add 3-Nitrobenzamide (10g) - Add Anhydrous DCM (100mL) - Inert Atmosphere (N₂) B 2. Cooling & Base - Cool to 0°C in ice bath - Add Triethylamine (9.1mL) dropwise A->B C 3. Acylation - Add Chloroacetyl Chloride (5.3mL in 20mL DCM) - Add dropwise over 30 min - Maintain Temp < 5°C B->C D 4. Reaction - Warm to Room Temp - Stir for 4-6 hours - Monitor by TLC C->D E 5. Workup - Transfer to Separatory Funnel - Wash with 1M HCl - Wash with Sat. NaHCO₃ - Wash with Brine D->E F 6. Isolation - Dry organic layer (Na₂SO₄) - Filter - Evaporate solvent E->F G 7. Purification - Recrystallize from Ethanol/Water - Filter and Dry Product F->G H 8. Characterization - NMR, IR, MS Analysis G->H

Caption: Step-by-step experimental workflow for synthesis.

Analytical Characterization

The identity and purity of the synthesized N-(2-chloroacetyl)-3-nitrobenzamide must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic signals for the aromatic protons of the 3-nitrophenyl group, a distinct singlet for the methylene (CH₂) protons of the chloroacetyl group, and a broad singlet for the amide (N-H) proton.[6]
¹³C NMR Signals corresponding to the two carbonyl carbons (amide and acetyl), the methylene carbon (CH₂Cl), and the carbons of the aromatic ring.[6]
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1680-1700 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).
Mass Spec. (MS) The molecular ion peak corresponding to the calculated mass of the product (C₉H₇ClN₂O₃, M.W. = 242.62 g/mol ).

Troubleshooting and Safety

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: Chloroacetyl chloride hydrolyzed to inactive chloroacetic acid.[7] 2. Insufficient Base: Incomplete activation of the starting amide.[7] 3. Low Temperature: Reaction may be too slow if not allowed to warm to room temperature.1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[9] 2. Use a slight excess (1.1-1.2 equivalents) of a dry base.[9] 3. After controlled addition at 0°C, allow the reaction to proceed at room temperature for several hours.[9]
Formation of a Sticky or Oily Product 1. Polymeric Side Products: Can occur if the reaction temperature is too high.[7] 2. Incomplete Solvent Removal: Residual solvent can prevent crystallization.1. Strictly maintain a low temperature (<5°C) during the addition of chloroacetyl chloride.[7] If recrystallization fails, purify via silica gel column chromatography.[9] 2. Ensure the product is thoroughly dried under a high vacuum.
Product Contaminated with Starting Material 1. Incomplete Reaction: Insufficient reaction time or stoichiometry. 2. Poor Acylating Agent Quality: Chloroacetyl chloride may have degraded.1. Extend the reaction time and monitor carefully by TLC. Ensure at least 1.1 equivalents of chloroacetyl chloride are used.[9] 2. Use freshly opened or distilled chloroacetyl chloride.

Safety Precautions:

  • Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All handling and solvent removal should be performed within a fume hood.

  • Exothermic Reaction: The acylation is exothermic. Controlled, slow addition of reagents and external cooling are essential to maintain control of the reaction.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • Technical Support Center: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. BenchChem.
  • Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • N-Acylation with Chloroacetyl Chloride: Applic
  • Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. BenchChem.
  • A facile amidation of chloroacetyl chloride using DBU.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online.
  • Reaction of aryl amine with chloroacetyl chloride in the presence of...
  • In-depth Technical Guide: The Biological Mechanism of Action of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • N-acylation in non-aqueous and aqueous medium. Der Pharma Chemica.
  • 3-Nitrobenzamide 98 645-09-0. Sigma-Aldrich.
  • Optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem.
  • 3-Nitrobenzamide | C7H6N2O3 | CID 12576. PubChem.
  • 3-NITROBENZAMIDE | 645-09-0. ChemicalBook.

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Application Note & Protocol: High-Purity 2-Chloro-3-nitrobenzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Purification

2-Chloro-3-nitrobenzamide is a key chemical intermediate whose utility in the synthesis of pharmaceuticals and other high-value organic molecules is critically dependent on its purity. The presence of residual starting materials or side-products from its synthesis can lead to downstream reaction failures, introduce toxicological risks, and complicate regulatory approval processes. The most common route to this amide is the amidation of 2-chloro-3-nitrobenzoic acid, making the unreacted acid the most probable and significant impurity.

Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[1] The fundamental principle relies on dissolving the impure solid in a minimum amount of a hot solvent, in which the desired compound has high solubility and the impurities have either very high or very low solubility. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a pure crystalline solid, while the impurities remain dissolved in the mother liquor.[2]

This document provides a comprehensive, field-proven protocol for the purification of this compound, designed to be a self-validating system for researchers, scientists, and drug development professionals. We will not only detail the procedural steps but also elucidate the scientific causality behind each choice, ensuring both reproducibility and a deep understanding of the process.

Physicochemical Properties & Impurity Profile

A successful purification strategy begins with a thorough understanding of the materials involved. The key to separating this compound from its primary impurity, 2-chloro-3-nitrobenzoic acid, lies in their distinct physical properties.

PropertyThis compound (Product)2-Chloro-3-nitrobenzoic Acid (Impurity)
CAS Number 117054-76-9[3]3970-35-2[1][4]
Molecular Formula C₇H₅ClN₂O₃[3]C₇H₄ClNO₄[4]
Molecular Weight 200.58 g/mol [3]201.56 g/mol [4]
Appearance Off-white to white solid[3]White to cream-yellow powder[4]
Melting Point 143-147 °C[3]183-187 °C[4]
Acidity NeutralAcidic

The acidic nature of the benzoic acid impurity and the neutral character of the benzamide product, along with their different solubility profiles in polar protic solvents, form the basis of this purification protocol.

Solvent System Selection: The Ethanol-Water System

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Dissolve the target compound completely at its boiling point.

  • Dissolve the target compound poorly at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).

  • Be chemically inert to the compound.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out".[5]

  • Be volatile enough to be easily removed from the purified crystals.

For aromatic amides, polar solvents like ethanol are often excellent choices.[5] this compound is expected to be soluble in hot ethanol. However, its solubility in cold ethanol may still be significant enough to cause yield loss. To overcome this, we employ a mixed-solvent system of Ethanol and Water .

Causality: Ethanol serves as the "good" solvent, readily dissolving the benzamide at elevated temperatures. Water acts as the "anti-solvent" or "bad" solvent; the benzamide is poorly soluble in it. By carefully adding water to the hot ethanolic solution, we can bring the solution to its saturation point. This allows for a dramatic decrease in the benzamide's solubility upon cooling, maximizing crystal formation and yield.[6]

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. Quantities should be scaled proportionally.

Workflow Visualization

// Connections A -> B; B -> C; C -> G [label="Yes"]; C -> D [label="No (Insolubles Present)"]; D -> E -> F -> G; G -> H -> I -> J -> K -> L -> M -> N -> O; } Purification Workflow for this compound

Step-by-Step Methodology

1. Dissolution: a. Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. b. In a separate beaker, heat approximately 100 mL of 95% ethanol to boiling on a hot plate. c. Add the hot ethanol to the Erlenmeyer flask in small portions (10-15 mL at a time), swirling continuously. Keep the flask on the hot plate to maintain the temperature. d. Continue adding the minimum amount of hot ethanol required to just completely dissolve the solid.

  • Scientist's Note: Using the minimum amount of solvent is crucial for maximizing recovery. Excess solvent will keep more of the product dissolved even after cooling, leading to a lower yield.[5]

2. Hot Filtration (Conditional): a. If insoluble impurities (like dust or non-soluble side-products) are visible in the hot solution, they must be removed. b. Add a small excess of hot ethanol (~10 mL) to the solution to prevent premature crystallization during filtration. c. Pre-heat a gravity filtration setup (funnel and receiving flask) by pouring hot ethanol through it. d. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated receiving flask.

  • Scientist's Note: This step must be performed quickly to prevent the solution from cooling and depositing crystals on the filter paper. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.

3. Crystallization: a. Re-heat the clear filtrate to a gentle boil. b. While maintaining the heat, add hot deionized water dropwise to the solution until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. c. Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. d. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Scientist's Note: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5] e. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

4. Isolation and Drying: a. Set up a Büchner funnel for vacuum filtration. b. Pour the cold slurry of crystals into the funnel and apply vacuum to remove the mother liquor. c. Wash the crystals in the funnel with a small amount (~15-20 mL) of an ice-cold 20% ethanol/water mixture to rinse away any remaining soluble impurities from the crystal surfaces. d. Continue to draw air through the crystals for 10-15 minutes to partially dry them. e. Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at 50-60 °C.

Purity Assessment: A Self-Validating System

The success of the purification must be verified empirically. Comparing the properties of the material before and after recrystallization provides definitive validation.

Analysis TechniqueCrude Material (Expected)Purified Material (Target)
Appearance Off-white to yellowish solidWhite, crystalline solid
Melting Point Broad range, depressed (e.g., 135-142 °C)Sharp range (e.g., 145-147 °C)[3]
TLC Analysis ¹Major product spot + minor impurity spotsSingle, distinct spot

¹TLC Conditions: A suitable mobile phase for analysis is a mixture of hexane and ethyl acetate (e.g., 2:1 v/v) on a silica gel plate, visualized under UV light (254 nm).[5] The acidic starting material will likely have a different Rf value than the amide product.

Troubleshooting & Expert Insights

ProblemPotential CauseSolution
Oiling Out The solution is too supersaturated, or the boiling point of the solvent is higher than the compound's melting point.Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent (ethanol), and allow it to cool more slowly. Vigorous stirring can sometimes induce crystallization from an oil.[5]
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the final crystallization mixture is thoroughly chilled in an ice bath. If significant product remains in the mother liquor, it can be concentrated and a second crop of crystals can be obtained.
No Crystals Form The solution is not saturated; the compound is too soluble in the chosen solvent system.Re-heat the solution and boil off some of the solvent to increase the concentration. Alternatively, add more anti-solvent (water) dropwise. Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[6]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; avoid open flames and use a heating mantle or steam bath for heating.

  • This compound and its precursor are irritants. Avoid inhalation and contact with skin and eyes.[3][4]

References

  • Hoffman Fine Chemicals. (n.d.). CAS 117054-76-9 | this compound | MFCD00482025.
  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–147.
  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2).
  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple.
  • Holcomb, H. E. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.

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HPLC-UV method for analysis of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2-Chloro-3-nitrobenzamide using a Validated HPLC-UV Method

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectroscopy. The described protocol is suitable for routine quality control, stability testing, and research applications involving this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound (CAS No: 117054-76-9) is a chemical intermediate used in the synthesis of various organic compounds.[1] As with any component used in pharmaceutical and chemical manufacturing, ensuring its purity and quantifying its concentration is critical for process control and final product quality. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it an ideal choice for this purpose.[2]

This document provides a comprehensive guide to a validated HPLC-UV method. The scientific rationale behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. The protocol is designed to be self-validating, ensuring that when implemented correctly, it will yield reliable and consistent results.[3]

Principle of the Method

The separation is based on reversed-phase chromatography (RP-HPLC), where the stationary phase is non-polar (a C18 column) and the mobile phase is polar.[4] In this mode, hydrophobic or less polar compounds are retained longer on the column.[4] this compound, a moderately polar organic molecule, will partition between the mobile phase and the stationary phase. The composition of the mobile phase (the ratio of organic solvent to aqueous buffer) is optimized to achieve adequate retention and a symmetrical peak shape for the analyte.

Detection is performed using a UV-Vis detector. Nitroaromatic compounds, such as this compound, possess chromophores that strongly absorb UV radiation.[5][6] The nitro group and the aromatic ring create a conjugated system that typically exhibits strong absorbance in the 200-300 nm range, allowing for sensitive and specific detection.[7]

Experimental Protocol

Instrumentation and Equipment
  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound Reference Standard (RS).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (85%) (Analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Column InertSustain® C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[8]
Mobile Phase Acetonitrile : 20mM Phosphate Buffer pH 3.0 (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Causality behind choices:

  • Column: A C18 column is the workhorse of reversed-phase HPLC, providing excellent retention for a wide range of moderately polar to non-polar compounds.[4] The 250 mm length ensures high efficiency and resolving power.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. A phosphate buffer is used to maintain a constant pH of 3.0. This acidic pH ensures that any acidic silanol groups on the silica backbone of the stationary phase are protonated, minimizing undesirable secondary interactions and improving peak symmetry.

  • Wavelength: Nitroaromatic compounds exhibit strong absorbance near 260 nm.[7] This wavelength provides high sensitivity for the analyte while potentially minimizing interference from excipients or impurities that may absorb at lower wavelengths.

Preparation of Solutions
  • 20mM Phosphate Buffer (pH 3.0):

    • Accurately weigh approximately 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with dropwise addition of 85% orthophosphoric acid while stirring.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase:

    • Mix 550 mL of acetonitrile with 450 mL of the 20mM Phosphate Buffer (pH 3.0).

    • Degas the solution for 15 minutes using sonication or an online degasser.

  • Diluent:

    • Prepare the diluent by mixing acetonitrile and water in the same ratio as the mobile phase (55:45 v/v).

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

  • Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10]

Workflow for HPLC Analysis and Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation prep_mobile Mobile Phase & Buffer Prep sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Prep prep_std->sys_suit prep_sample Sample Solution Prep injection Inject Samples & Standards prep_sample->injection sys_suit->injection If Pass chromatography Chromatographic Separation injection->chromatography peak_int Peak Integration & Quantification chromatography->peak_int validation Perform Validation Calculations (Linearity, Accuracy, Precision, etc.) peak_int->validation report Generate Final Report validation->report

Caption: Overall workflow from preparation to final report.

System Suitability

Before performing any analysis, the chromatographic system's suitability must be confirmed. Inject the standard solution (100 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[2] To demonstrate specificity, inject the diluent (blank) and a sample solution. The blank chromatogram should show no significant peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to ensure the method can separate the analyte from potential degradation products.[11]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Prepare a series of at least five standard solutions by diluting the Standard Stock Solution to concentrations ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[2] It is determined by applying the method to a sample matrix spiked with known amounts of the analyte.

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

  • Analyze the samples and calculate the percentage recovery.

% Recovery = (Amount Found / Amount Added) * 100

LevelAcceptance Criteria
All98.0% to 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Repeatability (Intra-assay Precision):

    • Prepare six separate sample solutions from the same homogeneous batch at 100% of the test concentration.

    • Analyze all six samples on the same day with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (% RSD) of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

    • Calculate the % RSD for the new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Precision TypeAcceptance Criteria
Repeatability% RSD ≤ 2.0%
Intermediate% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line

    • Where S = the slope of the calibration curve

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[12]

  • Vary parameters such as:

    • Mobile Phase pH (± 0.2 units)

    • Organic content in the mobile phase (± 2%)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

  • Analyze the system suitability solution under each condition and evaluate the impact on system suitability parameters and analyte retention time. The system suitability criteria should still be met in all cases.

Relationship of Key Validation Parameters

Validation_Parameters cluster_quant Quantitative Performance Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Method LOQ LOQ LOQ->Range Robustness Robustness Robustness->Method

Caption: Inter-relationship of ICH validation parameters.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative analysis of this compound. The validation results confirm that the method is suitable for its intended purpose and can be reliably implemented in a quality control laboratory for routine analysis.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.
  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • SPIE Digital Library. (n.d.). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications.
  • Hoffman Fine Chemicals. (n.d.). CAS 117054-76-9 | this compound.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025). 4-Chloro-3-nitrobenzoic acid SAFETY DATA SHEET.
  • Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods.
  • SIELC Technologies. (2018). N-(2-Chloro-3-pyridyl)-o-nitrobenzamide.
  • Agilent Technologies, Inc. (n.d.). LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters.

Sources

Application Note: A Validated GC-MS Protocol for the Identification of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the identification and analysis of 2-Chloro-3-nitrobenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in various synthetic organic chemistry processes, particularly in the development of pharmaceuticals and agrochemicals. Ensuring its purity and unambiguous identification is critical for quality control and regulatory compliance. This guide offers a step-by-step methodology, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes scientific integrity, explaining the rationale behind each step to ensure robust and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1] This combination is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. The presence of nitro and chloro functional groups in the molecule makes it amenable to GC-MS analysis, and its distinct fragmentation pattern in the mass spectrometer allows for confident identification. This protocol outlines a reliable method for the qualitative analysis of this compound.

Chemical Profile of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃[2]
Molecular Weight 200.58 g/mol [2]
Appearance White to cream-yellow powder[3]
Melting Point 183-187 °C[3]
Solubility Soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[3]

The relatively low volatility of this compound, suggested by its high melting point, indicates that a reasonably high GC oven temperature will be required for elution. Its solubility profile dictates the choice of appropriate solvents for sample preparation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below. This process ensures the sample is appropriately prepared, separated, and detected to yield reliable and accurate results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Methanol A->B C Dilution to Working Concentration B->C D Injection into GC C->D Inject 1 µL E Chromatographic Separation D->E F Elution and Transfer to MS E->F G Ionization (Electron Ionization) F->G H Mass Analysis (Quadrupole) G->H I Data Acquisition H->I J Peak Identification I->J K Spectral Library Comparison J->K L Reporting K->L fragmentation M [M]⁺˙ m/z 200/202 F1 [M - CONH₂]⁺ m/z 156/158 M->F1 - CONH₂ F2 [M - NO₂]⁺ m/z 154/156 M->F2 - NO₂ F3 [C₇H₄ClO]⁺ m/z 139/141 M->F3 - NO₂ - CO

Sources

Application Notes & Protocols: The Strategic Utility of 2-Chloro-3-nitrobenzamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unlocking the Synthetic Potential of a Trifunctional Scaffold

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with potent biological activity is relentless. Heterocyclic compounds form the bedrock of many pharmaceuticals, and their synthesis often relies on versatile, strategically functionalized starting materials. 2-Chloro-3-nitrobenzamide is one such powerhouse scaffold, offering a trifecta of reactive sites—a chloro leaving group, a reducible nitro group, and a cyclization-ready amide moiety.

The strategic positioning of these groups makes it an exceptional precursor for a variety of fused heterocyclic systems. The chloro and nitro groups work in concert: the strongly electron-withdrawing nitro group at the meta-position activates the C2-chloro for nucleophilic aromatic substitution (SNAr). Subsequently, the nitro group itself can be readily reduced to a primary amine, which then serves as an internal nucleophile for cyclization reactions. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant benzimidazoles and quinazolinones, complete with mechanistic insights and field-tested protocols.

Application Note I: Synthesis of Substituted Benzimidazole Scaffolds

Benzimidazoles are a privileged scaffold in drug discovery, forming the core of blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole. The synthesis of 1,2-disubstituted benzimidazoles from this compound is a robust process that leverages a sequential SNAr and reductive cyclization strategy.

Synthetic Strategy & Mechanistic Rationale

The overall transformation involves two key stages:

  • Nucleophilic Aromatic Substitution (SNAr): The process is initiated by reacting this compound with a primary amine (aliphatic or aromatic). The electron-deficient aromatic ring allows the amine to displace the chloride ion, forming a 2-(alkyl/arylamino)-3-nitrobenzamide intermediate. The choice of a polar aprotic solvent like DMSO or DMF is critical as it effectively solvates the cationic intermediates of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

  • One-Pot Reductive Cyclization: The resulting intermediate is then subjected to a reductive cyclization. A reducing agent, such as sodium dithionite (Na₂S₂O₄), chemoselectively reduces the nitro group to an amine in the presence of an aldehyde.[1] The newly formed 1,2-diamine derivative immediately condenses with the aldehyde to form a dihydrobenzimidazole intermediate, which is subsequently oxidized in situ to the stable aromatic benzimidazole. This one-pot approach is highly efficient, minimizing intermediate isolation steps and improving overall yield.[2]

Workflow for Benzimidazole Synthesis

A This compound C 2-(Alkyl/arylamino)-3-nitrobenzamide (Intermediate) A->C  SNAr Reaction Step 1 B Primary Amine (R'-NH2) Base, DMSO B->A E 1-Alkyl/aryl-2-aryl-1H-benzimidazole-4-carboxamide (Final Product) C->E  Reductive Cyclization Step 2 D Aldehyde (R''-CHO) Na2S2O4 (Reducing Agent) D->C

Caption: General workflow for benzimidazole synthesis.

Detailed Protocol 1: Synthesis of 1-Butyl-2-phenyl-1H-benzimidazole-4-carboxamide

This protocol details the synthesis of a representative benzimidazole derivative using a two-step, one-pot approach.

Materials and Equipment:

  • This compound

  • Butylamine

  • Benzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Hexane, Brine

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

Step 1: Nucleophilic Aromatic Substitution

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.0 mmol), potassium carbonate (1.04 g, 7.5 mmol), and 20 mL of DMSO.

  • Stir the suspension at room temperature and add butylamine (0.5 mL, 5.0 mmol) dropwise.

  • Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane).

  • Upon completion, cool the mixture to room temperature. Do not isolate the intermediate.

Step 2: Reductive Cyclization

  • To the reaction mixture from Step 1, add benzaldehyde (0.56 g, 5.3 mmol).

  • In a separate beaker, dissolve sodium dithionite (4.35 g, 25.0 mmol) in 15 mL of water. Add this solution to the reaction flask.

  • Heat the mixture to 100°C and reflux for 6 hours. The color of the reaction will change significantly.

  • After cooling, pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.

  • Filter the solid using a Büchner funnel and wash thoroughly with cold water.

Purification:

  • Dissolve the crude solid in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.

Substrate (Amine)Substrate (Aldehyde)Reaction Time (h)Yield (%)
ButylamineBenzaldehyde10 (Total)~75%
Aniline4-Chlorobenzaldehyde12 (Total)~68%
Benzylamine4-Methoxybenzaldehyde10 (Total)~72%

Application Note II: Synthesis of Quinazolin-4(3H)-one Derivatives

Quinazolinones are another class of heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The synthesis from this compound typically proceeds via reduction of the nitro group to form a 3-amino-2-chlorobenzamide intermediate, which is an ortho-amino-benzamide derivative primed for cyclization.

Synthetic Strategy & Mechanistic Rationale

This pathway involves two distinct chemical transformations:

  • Nitro Group Reduction: The synthesis begins with the selective reduction of the nitro group. Catalytic hydrogenation using Pd/C is an effective method, providing the 3-amino-2-chlorobenzamide intermediate in high purity. This step is critical as it unmasks the second nucleophile required for cyclization.

  • Condensation and Cyclization: The resulting ortho-amino-benzamide can be cyclized with various C1 or C2 synthons. A highly effective method involves condensation with an acyl chloride (R-COCl).[4] The initial acylation occurs at the more nucleophilic aniline nitrogen, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly formed amide carbonyl, which, upon dehydration, yields the quinazolinone ring. Alternatively, reaction with orthoesters can provide 2-substituted quinazolinones.

Workflow for Quinazolin-4(3H)-one Synthesis

A This compound C 3-Amino-2-chlorobenzamide (Intermediate) A->C  Nitro Reduction Step 1 B H2, Pd/C Ethanol B->A E 2-Substituted-8-chloro-quinazolin-4(3H)-one (Final Product) C->E  Condensation/Cyclization Step 2 D Acyl Chloride (R-COCl) Pyridine D->C

Caption: General workflow for quinazolinone synthesis.

Detailed Protocol 2: Synthesis of 8-Chloro-2-phenylquinazolin-4(3H)-one

This protocol outlines the synthesis of a representative quinazolinone derivative.

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Benzoyl chloride

  • Pyridine

  • Ethanol, Dichloromethane (DCM)

  • Standard laboratory glassware for reaction, filtration, and purification

Procedure:

Step 1: Nitro Group Reduction

  • In a 250 mL flask, dissolve this compound (1.0 g, 5.0 mmol) in 50 mL of ethanol.

  • Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen with a balloon.

  • Stir the mixture vigorously at room temperature for 8 hours or until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-chlorobenzamide, which can be used directly in the next step.

Step 2: Condensation and Cyclization

  • Dissolve the crude intermediate from Step 1 in 30 mL of DCM and add pyridine (0.8 mL, 10.0 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (0.64 mL, 5.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Heat the mixture to reflux for 4 hours to ensure complete cyclization.

  • After cooling, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purification:

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 8-chloro-2-phenylquinazolin-4(3H)-one as a crystalline solid.

Starting MaterialAcyl ChlorideReaction Time (h)Yield (%)
3-Amino-2-chlorobenzamideBenzoyl chloride16 (Step 2)~85%
3-Amino-2-chlorobenzamideAcetyl chloride14 (Step 2)~90%
3-Amino-2-chlorobenzamideCyclohexanecarbonyl chloride18 (Step 2)~82%

Conclusion and Future Outlook

This compound stands out as a highly valuable and cost-effective starting material for constructing complex heterocyclic systems. The predictable reactivity of its functional groups allows for the rational design and synthesis of diverse libraries of benzimidazoles and quinazolinones. The protocols described herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile precursor, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. BenchChem.
  • Brieflands. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal.
  • Talebpour, Z., et al. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives.
  • Singh, A., et al. (2008).
  • ResearchGate. (n.d.). Synthesis of quinazolinones from benzamides and TrocN3.
  • Connect Journals. (2018). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry.
  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research.

Sources

The Strategic Utility of 2-Chloro-3-nitrobenzamide in the Synthesis of Novel Drug Candidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Precursor

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds and efficient synthetic routes to biologically active compounds is perpetual. 2-Chloro-3-nitrobenzamide emerges as a precursor of significant strategic value, possessing a unique combination of functional groups that offer a versatile platform for the synthesis of a diverse array of potential drug candidates. Its aromatic core is adorned with a chloro group, a nitro group, and a primary amide, each presenting distinct opportunities for chemical modification. This guide provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its transformation into more complex molecular architectures, thereby serving as a valuable resource for researchers engaged in drug discovery and development.

The strategic placement of the electron-withdrawing nitro group ortho to the chloro substituent significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), rendering the chloro atom a readily displaceable leaving group.[1] Concurrently, the nitro group itself can be reduced to an amino group, a cornerstone transformation in medicinal chemistry that opens up a vast chemical space for further derivatization.[2][3] The primary amide offers yet another handle for chemical modification, allowing for the introduction of various substituents or its participation in cyclization reactions. This trifecta of reactivity makes this compound a powerful building block for the construction of heterocyclic compounds and other complex molecules with potential therapeutic applications, including but not limited to, antimicrobial, anti-inflammatory, and anticancer agents.[4][5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃
Molecular Weight 200.58 g/mol
Appearance Off-white to pale yellow solidGeneral laboratory observation
Melting Point 183-187 °C
Solubility Soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.

Synthetic Pathways and Key Transformations

The journey from this compound to a potential drug candidate involves a series of strategic chemical transformations. The following sections detail the synthesis of the precursor itself and the subsequent key reactions that unlock its synthetic potential.

Protocol 1: Synthesis of this compound from 2-Chloro-3-nitrobenzoic Acid

The most direct route to this compound is the amidation of its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. This is a standard transformation that can be achieved via an acid chloride intermediate.[6][7]

Step 1: Formation of 2-Chloro-3-nitrobenzoyl Chloride

  • Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[8]

  • Procedure:

    • In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitrobenzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the reaction progress by the cessation of gas evolution.

    • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chloro-3-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step.

Step 2: Formation of this compound

  • Causality: The highly reactive acid chloride readily undergoes nucleophilic attack by ammonia to form the stable primary amide. The reaction is typically performed at low temperatures to control its exothermicity.

  • Procedure:

    • Cool the flask containing the crude 2-chloro-3-nitrobenzoyl chloride in an ice bath.

    • Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring. Caution: This reaction is exothermic and generates fumes. Perform this step in a well-ventilated fume hood.

    • Continue stirring the mixture in the ice bath for 30-60 minutes.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Chloro-3-nitrobenzoic Acid B Add SOCl₂ (excess) & cat. DMF A->B C Reflux (70-80 °C, 2-4h) B->C D Rotary Evaporation C->D E Crude 2-Chloro-3-nitrobenzoyl Chloride D->E F Dissolve in suitable solvent E->F G Add conc. NH₄OH (aq) at 0 °C F->G H Stir (30-60 min) G->H I Filtration & Washing H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The presence of the ortho-nitro group makes the chloro substituent susceptible to displacement by various nucleophiles. This reaction is a powerful tool for introducing diverse functionalities.[1]

  • Causality: The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[9]

  • Procedure (General):

    • In a sealed reaction vial, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Representative SNAr Reaction

G This compound This compound Meisenheimer Complex\n(Stabilized by NO₂) Meisenheimer Complex (Stabilized by NO₂) This compound->Meisenheimer Complex\n(Stabilized by NO₂) + Nu⁻ Substituted Product Substituted Product Meisenheimer Complex\n(Stabilized by NO₂)->Substituted Product - Cl⁻

Caption: Generalized SNAr mechanism on this compound.

Protocol 3: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the molecule and provides a new site for functionalization.[2]

  • Causality: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is often a clean and efficient method. Metal-acid systems like Sn/HCl or Fe/HCl are also robust and widely used.[3][10]

  • Procedure (Catalytic Hydrogenation):

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

    • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-chlorobenzamide, which can be purified by recrystallization or column chromatography.

Building Novel Drug Candidates: A Strategic Approach

The true potential of this compound lies in the sequential application of the aforementioned transformations. A common and highly effective strategy involves the initial reduction of the nitro group, followed by further modifications. The resulting 2-amino-3-chlorobenzamide is a versatile intermediate for the synthesis of various heterocyclic systems.

Hypothetical Pathway to Benzodiazepine Derivatives

G A This compound B Nitro Group Reduction (e.g., H₂, Pd/C) A->B C 2-Amino-3-chlorobenzamide B->C D Acylation with an α-haloacetyl chloride C->D E Intramolecular Nucleophilic Substitution D->E F Benzodiazepine Scaffold E->F

Caption: A potential synthetic route to benzodiazepine scaffolds.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low yield in amidation (Protocol 1) - Incomplete conversion of the carboxylic acid to the acid chloride.- Hydrolysis of the acid chloride before reaction with ammonia.- Ensure excess thionyl chloride is used and the reaction goes to completion.- Perform the reaction under anhydrous conditions.
Sluggish SNAr reaction (Protocol 2) - Poor nucleophilicity of the incoming group.- Insufficient temperature.- Use a stronger base or a more nucleophilic reagent.- Gradually increase the reaction temperature while monitoring for decomposition.
Incomplete nitro reduction (Protocol 3) - Catalyst poisoning.- Insufficient hydrogen pressure.- Use fresh catalyst.- Ensure a proper hydrogen atmosphere and vigorous stirring.
Formation of side products - Over-reaction or reaction at multiple sites.- Carefully control reaction stoichiometry and temperature.- Consider the use of protecting groups for sensitive functionalities.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of novel drug candidates. The strategic interplay of its three functional groups—the activated chloro substituent, the reducible nitro group, and the modifiable amide—provides medicinal chemists with a powerful toolkit for generating molecular diversity. The protocols and strategies outlined in this guide are intended to serve as a foundation for the exploration of this promising chemical space, empowering researchers to design and synthesize the next generation of therapeutic agents.

References

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • PubMed. (2012). 2-Amino-3-chloro-5-nitro-benzamide.
  • PubMed Central. (2007). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ResearchGate. (2015). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis.
  • Grokipedia. (n.d.). Reduction of nitro compounds.
  • National Institutes of Health. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • PubMed Central. (2012). 2-Amino-3-chloro-5-nitrobenzamide.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple.
  • ResearchGate. (2019). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • ResearchGate. (2021). Advances in amide and thioamide assisted C(sp3)-H functionalization.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

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Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-0815

Abstract & Significance

2-amino-5-chloro-N,3-dimethylbenzamide (CAS No: 890707-28-5) is a critical substituted anthranilamide intermediate.[1] Its primary significance lies in its role as a precursor for the synthesis of ryanodine receptor modulators, most notably the insecticide chlorantraniliprole.[2][3] The precise arrangement of the chloro, amino, and N,3-dimethyl groups on the benzamide scaffold is essential for the final coupling reaction that yields the potent insecticidal activity.[2] This document provides a detailed, two-step synthetic protocol starting from 2-amino-3-methylbenzoic acid, emphasizing the rationale behind procedural choices, safety considerations, and methods for ensuring product integrity.

Retrosynthetic Analysis and Strategy

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide can be logically approached through a convergent strategy. The most common and industrially viable routes start from a commercially available precursor, 2-amino-3-methylbenzoic acid, and proceed through chlorination and amidation steps.[3][4]

Our selected strategy involves two primary transformations:

  • Electrophilic Aromatic Substitution: A regioselective chlorination of 2-amino-3-methylbenzoic acid. The activating, ortho-para directing amino group and the weakly activating methyl group guide the chlorine atom to the 5-position, which is para to the amino group and sterically accessible.

  • Amide Formation: Conversion of the resulting carboxylic acid to an N-methylamide. This is typically achieved via an activated intermediate, such as an acid chloride, followed by reaction with methylamine.

This approach is favored due to the availability of starting materials and the generally high yields achievable for each step.[4][5]

Overall Synthetic Workflow

The synthesis is performed in two sequential stages: chlorination followed by amidation. The intermediate, 2-amino-5-chloro-3-methylbenzoic acid, is isolated before proceeding to the final amidation step.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Amidation cluster_2 Final Processing A 2-Amino-3-methylbenzoic Acid B Chlorination Reaction (SO2Cl2 in Dichloroethane) A->B Precursor C 2-Amino-5-chloro-3-methylbenzoic Acid B->C Intermediate Product D Activation (Thionyl Chloride) C->D Starting Material E Amidation Reaction (Methylamine Solution) D->E Activated Intermediate F 2-Amino-5-chloro-N,3-dimethylbenzamide E->F Final Product G Purification (Recrystallization) F->G H Characterization (NMR, MS, HPLC) G->H

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-Amino-3-methylbenzoic acidC₈H₉NO₂151.164389-45-1Purity ≥98%
Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Anhydrous
Sulfuryl chlorideSO₂Cl₂134.977791-25-5Freshly distilled
Thionyl chlorideSOCl₂118.977719-09-7Freshly distilled
Methylamine (40% in H₂O)CH₅N31.0674-89-5Aqueous solution
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying
EthanolC₂H₅OH46.0764-17-5For recrystallization

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Thionyl chloride and sulfuryl chloride are highly corrosive and react violently with water; handle with extreme care.

Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid (Intermediate)

This protocol details the regioselective chlorination of the starting material. Sulfuryl chloride is chosen as the chlorinating agent for its reliability and relatively mild reaction conditions compared to chlorine gas.[4]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), suspend 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of dichloroethane.

  • Chlorination: Stir the suspension at room temperature. Slowly add sulfuryl chloride (9.8 g, 72.7 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the mixture to 50°C and stir for 3-4 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product will form. Filter the solid product under vacuum.

  • Purification: Wash the collected solid with cold dichloroethane (2 x 20 mL) to remove residual reagents. Dry the solid in a vacuum oven at 60°C.

  • Characterization: The resulting white to off-white solid is 2-amino-5-chloro-3-methylbenzoic acid. A typical yield is 95-98%.[4] Confirm the structure using ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Final Product)

This stage involves the conversion of the carboxylic acid to the final N-methylamide. The carboxylic acid is first activated by conversion to an acid chloride using thionyl chloride, which is then reacted in situ with methylamine.

G cluster_0 Acid Chloride Formation cluster_1 Nucleophilic Acyl Substitution A Intermediate (R-COOH) C Acid Chloride (R-COCl) A->C B Thionyl Chloride (SOCl₂) B->C E Final Product (R-CONHCH₃) C->E D Methylamine (CH₃NH₂) D->E F Base (Excess CH₃NH₂) E->F HCl byproduct neutralized

Sources

Application Note: Accelerating Drug Discovery Precursor Synthesis with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Microwave-Assisted Ullmann Condensation of 2-Chloro-3-nitrobenzoic acid

Introduction: Overcoming Synthetic Hurdles in Medicinal Chemistry

In the landscape of drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. 2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2) stands out as a critical building block, serving as a precursor for a wide array of pharmacologically active compounds, including anti-inflammatory agents and potential antitubercular drugs.[1][2][3] Its structure, featuring a chlorine atom and two strong electron-withdrawing groups (nitro and carboxylic acid), creates an electron-deficient aromatic ring. While this electronic nature activates the molecule for nucleophilic aromatic substitution (SNAr), traditional thermal methods for these reactions often require harsh conditions, prolonged reaction times, and can lead to the formation of undesirable byproducts.[4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, circumventing the limitations of conventional heating.[6][7] By utilizing dielectric heating, microwave reactors deliver energy directly and uniformly to polar molecules within the reaction mixture, leading to rapid temperature elevation and dramatic acceleration of reaction rates.[8][9][10] This application note provides a detailed protocol for a microwave-assisted Ullmann condensation—a vital C-N bond-forming reaction—using 2-Chloro-3-nitrobenzoic acid, demonstrating the power of MAOS to streamline the synthesis of key pharmaceutical intermediates.

The Principle of Microwave Dielectric Heating

Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating is a volumetric process where energy is transferred directly to the material.[9] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align themselves with the rapidly oscillating electric field of the microwaves.[8][11] This constant reorientation creates intense molecular friction, which manifests as heat.

  • Ionic Conduction: If free ions are present, they will migrate through the solution in an attempt to align with the oscillating electric field. This movement is impeded by the surrounding solvent molecules, and the resulting friction generates heat.[9]

This direct energy transfer allows for rapid heating to temperatures far above the solvent's atmospheric boiling point ("superheating") in sealed vessels, dramatically accelerating reaction kinetics.[8][12] The result is a significant reduction in reaction times—from many hours to mere minutes—and often, cleaner reaction profiles with higher yields.[13][14]

Case Study: Microwave-Promoted Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine, alcohol, or thiol. It is a cornerstone reaction for synthesizing diaryl amines, which are prevalent structures in medicinal chemistry. The reaction with 2-Chloro-3-nitrobenzoic acid is particularly valuable. A specific application involves its microwave-promoted condensation with 2-aminopyridines.

Causality of Microwave Enhancement

Conventional heating of Ullmann reactions can be sluggish. Microwave irradiation accelerates this transformation by:

  • Rapidly Achieving High Temperatures: The high temperatures needed to drive the catalytic cycle are reached in seconds, overcoming the reaction's activation energy barrier much more efficiently than conventional methods.[12]

  • Increasing Catalyst Turnover: The localized superheating effect can enhance the rate of the oxidative addition and reductive elimination steps in the copper catalytic cycle.

  • Improving Solubility: High temperatures can increase the solubility of reagents, leading to a more homogeneous reaction mixture and faster reaction rates.

Caption: Generalized catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

This protocol describes the microwave-assisted synthesis of N-(pyridin-2-yl)-3-nitroanthranilic acid. Warning: This experiment must be conducted in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. DO NOT use a domestic kitchen microwave oven.[15]

Materials and Equipment
  • Reactants: 2-Chloro-3-nitrobenzoic acid, 2-Aminopyridine, Potassium Carbonate (K₂CO₃).

  • Catalyst: Copper(I) Iodide (CuI).

  • Ligand: L-Proline.

  • Solvent: N,N-Dimethylformamide (DMF).

  • Equipment: Single-mode microwave reactor, 10 mL microwave reaction vial with stir bar, analytical balance, standard laboratory glassware for work-up.

Reaction Parameters
ComponentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Chloro-3-nitrobenzoic acid201.561.01.0201.6 mg
2-Aminopyridine94.111.21.2113 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Copper(I) Iodide (CuI)190.450.10.119 mg
L-Proline115.130.20.223 mg
DMF (Solvent)73.09--4.0 mL
Step-by-Step Synthesis Procedure
  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-Chloro-3-nitrobenzoic acid (201.6 mg, 1.0 mmol), 2-aminopyridine (113 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and L-proline (23 mg, 0.2 mmol).

  • Solvent Addition: Add 4.0 mL of DMF to the vial.

  • Sealing: Securely cap the vial using the appropriate crimper. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 140 °C (Use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: 300 W (maximum)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Work-up:

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 25 mL of water.

    • Acidify the aqueous solution to pH ~4-5 with 1M HCl. A precipitate should form.

    • Stir the mixture for 15 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

    • Dry the crude product under vacuum.

    • For higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water.

Caption: Experimental workflow for microwave-assisted synthesis.

Safety Considerations for Microwave Synthesis

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[15] These units have built-in safety features to monitor and control temperature and pressure, preventing vessel failure and explosions.[8]

  • Solvent Choice: Be aware of the properties of the solvents used. High-boiling polar solvents like DMF are excellent for microwave absorption but can reach very high pressures. Never exceed the recommended fill volume for the reaction vial (typically ~50%).

  • Exothermic Reactions: For unknown or potentially highly exothermic reactions, start with small-scale tests at low power and temperature to gauge the reaction kinetics before scaling up.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling reagents and operating the microwave reactor. All operations should be performed within a certified chemical fume hood.

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional heating methods, offering a greener, faster, and more efficient route for the preparation of valuable chemical intermediates.[10][13] The protocol detailed here for the Ullmann condensation of 2-Chloro-3-nitrobenzoic acid demonstrates a practical application of this technology. By dramatically reducing reaction times from hours to minutes and often improving yields, MAOS empowers researchers in drug discovery to accelerate the synthesis of compound libraries, ultimately shortening the timeline for the development of new therapeutic agents.

References

  • Microwave chemistry. In: Wikipedia. [Link]
  • Kappe, C. O. Microwave Chemistry: General Features and Applications.
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  • Microwave Heating - Mechanism and Theory.
  • Safety Considerations for Microwave Synthesis.
  • Unlocking Potential: The Role of 2-Chloro-3-nitrobenzoic Acid in Advanced Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Verma, A. K., & Tiwari, R. K. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Baqi, Y., & Müller, C. E. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry. [Link]
  • Sharma, V. K. et al. Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Richter, A. et al. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E. [Link]
  • Leonelli, F., & Mason, T. J. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
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  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Baqi, Y., & Müller, C. E. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry.
  • Baqi, Y., & Müller, C. E. Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. ACS Figshare. [Link]
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Leonelli, F., & Mason, T. J. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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  • Cohen, A. et al. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. [Link]
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Application Note: Real-Time Monitoring of 2-Chloro-3-nitrobenzamide Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel organic compounds demands rigorous in-process controls to ensure reaction completion, minimize impurity formation, and optimize yield. 2-Chloro-3-nitrobenzamide is a valuable synthetic intermediate, with its reactive chloroacetyl and nitrobenzamide moieties serving as versatile handles for further molecular elaboration.[1] This application note provides a detailed protocol for the synthesis of this compound and the concurrent monitoring of the reaction progress using Thin-Layer Chromatography (TLC), a rapid, cost-effective, and highly efficient analytical technique.[2][3]

The successful synthesis of the target compound hinges on the acylation of 3-nitrobenzamide with chloroacetyl chloride.[4] Close monitoring of this transformation is crucial to determine the point of complete consumption of the starting material, thereby preventing the formation of potential side products through over-reaction or degradation. TLC serves as an indispensable tool in this context, offering a visual representation of the reaction's progress by separating the starting material, product, and any impurities on a stationary phase.[5][6]

Principle of TLC in Reaction Monitoring

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[7] The separation is governed by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[2][8] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

By spotting the reaction mixture alongside the starting material on a TLC plate at various time intervals, one can observe the gradual disappearance of the starting material spot and the concomitant appearance of the product spot.[5][9] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Materials and Reagents

Reagents Equipment
3-NitrobenzamideRound-bottom flasks
Chloroacetyl chlorideMagnetic stirrer and stir bar
Triethylamine (TEA)Ice bath
Anhydrous Dichloromethane (DCM)TLC plates (silica gel 60 F254)
Ethyl acetate (EtOAc)TLC developing chamber
HexaneCapillary tubes for spotting
Saturated sodium bicarbonate solutionUV lamp (254 nm)
Brine (saturated NaCl solution)Iodine chamber
Anhydrous sodium sulfate (Na₂SO₄)Standard laboratory glassware

Experimental Protocols

Part 1: Synthesis of this compound

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. 2-Chlorobenzoyl chloride is corrosive and moisture-sensitive; handle with care.[10][11][12]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 3-nitrobenzamide in anhydrous DCM.[4]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 1.2 equivalents of triethylamine to the stirred solution.[4]

  • Acylation: Slowly add 1.1 equivalents of chloroacetyl chloride dropwise to the reaction mixture, ensuring the temperature remains at 0°C.[4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress every 30 minutes using the TLC protocol detailed below.[13]

Part 2: TLC Monitoring Protocol
  • TLC Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[14][15] Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).[9]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 3-nitrobenzamide in a few drops of DCM.

    • Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from the reaction flask using a capillary tube.

  • Spotting the TLC Plate:

    • Lane 1 (SM): Using a clean capillary tube, spot the prepared starting material solution on the first mark.

    • Lane 2 (C - Co-spot): Spot the starting material solution on the second mark. On top of the same spot, carefully spot the reaction mixture. This lane helps to confirm the identity of the starting material spot in the reaction mixture.[9]

    • Lane 3 (RM): Spot the reaction mixture on the third mark.

    • Ensure the spots are small and concentrated by applying the solution in several small applications, allowing the solvent to evaporate between each application.[7]

  • Developing the TLC Plate:

    • Prepare a developing chamber with a suitable mobile phase. A good starting point for this system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[15][16] The optimal solvent system may require some experimentation to achieve an Rf value for the product between 0.3 and 0.7.[6]

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.[7]

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[14] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization:

    • Once the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[14]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent background.[17][18] Circle the spots with a pencil.

    • For further visualization, place the plate in an iodine chamber. Many organic compounds will form yellow-brown spots.[17][19]

Workflow Diagram

TLC_Monitoring_Workflow cluster_synthesis Synthesis cluster_tlc TLC Monitoring Loop start Start Reaction reaction Acylation Reaction in Flask start->reaction quench Quench Reaction reaction->quench TLC indicates completion sample Sample Reaction Mixture (RM) reaction->sample Every 30 min workup Work-up & Purification quench->workup product Final Product workup->product spot Spot TLC Plate (SM, Co-spot, RM) sample->spot develop Develop Plate spot->develop visualize Visualize (UV, Iodine) develop->visualize interpret Interpret Results visualize->interpret interpret->reaction interpret->quench Complete: Proceed to Quench

Caption: Workflow for TLC monitoring of the this compound synthesis.

Interpreting the Results

The progress of the reaction can be determined by observing the changes in the TLC plate over time.

  • t = 0 (start of reaction): A prominent spot corresponding to the starting material (3-nitrobenzamide) will be visible in the SM and RM lanes. A faint or no spot for the product will be present.

  • Intermediate time points: The intensity of the starting material spot in the RM lane will decrease, while a new spot, corresponding to the more non-polar product (this compound), will appear and intensify. The product spot will have a higher Rf value than the starting material.

  • t = final (reaction complete): The starting material spot will be completely absent in the RM lane, and the product spot will be prominent.[3][20]

Calculating the Retention Factor (Rf)

The Rf value is a key parameter for identifying and comparing compounds.[21] It is calculated using the following formula:[8]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Compound Expected Polarity Expected Rf Value (30:70 EtOAc:Hexane)
3-Nitrobenzamide (Starting Material)More Polar~ 0.2 - 0.3
This compound (Product)Less Polar~ 0.5 - 0.6

Note: These are approximate values and may vary depending on the exact TLC conditions.

Troubleshooting

Problem Possible Cause Solution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting.[14]
Spots remain at the baseline Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase.[6]
Spots run with the solvent front Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase.[6]
No spots are visible Sample is too dilute; Compound is not UV active and does not stain with iodine.Concentrate the sample; Use a different visualization technique (e.g., potassium permanganate or p-anisaldehyde stain).[7][19]

Conclusion

Thin-Layer Chromatography is a powerful and accessible technique for the real-time monitoring of the synthesis of this compound. It provides a clear and rapid assessment of reaction progress, enabling the chemist to determine the optimal reaction time for quenching and subsequent work-up. This ensures a higher yield of the desired product and minimizes the formation of impurities, which is a critical consideration in the development of pharmaceutical intermediates. The protocol outlined in this application note provides a robust framework for researchers and scientists to effectively utilize TLC for in-process control in organic synthesis.

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC - ANALYSIS.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • Chegg. (2021, April 28). Nitration of Aromatic Esters Thin-layer.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
  • Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide.
  • JoVE. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Scribd. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • CPAChem. (n.d.). Safety data sheet - 2-Chlorobenzoyl chloride.

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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Importance of 2-Chloro-3-nitrobenzamide

This compound is a substituted aromatic amide whose structural motifs—a reactive chloroacetyl group and an electron-withdrawing nitro group—make it a valuable intermediate in medicinal chemistry and organic synthesis.[1] The molecule serves as a versatile scaffold for constructing more complex compounds, including potential covalent inhibitors and other biologically active agents.[2]

While laboratory-scale synthesis provides the initial proof-of-concept, the transition to a larger scale introduces significant challenges in reaction control, safety, and product consistency. This guide bridges that gap by detailing a robust synthesis protocol and dissecting the critical parameters that govern a successful and safe scale-up.

The Synthetic Pathway: A Two-Step Acylation Strategy

The most reliable and widely adopted method for synthesizing this compound proceeds through a two-step sequence starting from 2-Chloro-3-nitrobenzoic acid. This pathway involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Step 1: Acyl Chloride Formation. 2-Chloro-3-nitrobenzoic acid is converted to its corresponding acyl chloride, 2-chloro-3-nitrobenzoyl chloride, using a chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this transformation due to its efficacy and the volatile nature of its byproducts (HCl and SO₂), which can be easily removed.[2][3]

Step 2: Amidation. The highly electrophilic acyl chloride intermediate readily undergoes a nucleophilic acyl substitution reaction with an ammonia source, such as concentrated ammonium hydroxide, to form the final amide product.[4][5] This reaction is typically rapid and highly exothermic.[2][6]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Amidation A 2-Chloro-3-nitrobenzoic Acid B Intermediate: 2-Chloro-3-nitrobenzoyl Chloride A->B  Thionyl Chloride (SOCl₂)  Toluene, Reflux   C Final Product: This compound B->C  Conc. Ammonium Hydroxide (NH₄OH)  0°C to RT   Scale_Up_Process Start Lab Protocol (10g) Calorimetry Reaction Calorimetry (Quantify Exotherm) Start->Calorimetry Analyze Thermal Risk Scrubber Install Caustic Scrubber System Start->Scrubber Address Off-Gassing Dosing Implement Controlled Dosing Pump Start->Dosing Control Exotherm Reactor Select Jacketed Reactor & Agitator Calorimetry->Reactor Define Cooling Needs Pilot Pilot Scale Run (1-5 kg) Reactor->Pilot Integrate Systems Scrubber->Pilot Integrate Systems Dosing->Pilot Integrate Systems Production Production Scale (>10 kg) Pilot->Production Validate & Optimize

Caption: Key decision workflow for scaling up the synthesis process.

Process Analytical Technology (PAT) and Quality Control

Ensuring product quality and consistency requires robust analytical monitoring at all stages.

Analytical TechniqueStagePurposeTypical Specification / Observation
Thin-Layer Chromatography (TLC) In-ProcessMonitor the consumption of 2-Chloro-3-nitrobenzoic acid (Step 1) and 2-chloro-3-nitrobenzoyl chloride (Step 2). [7]Disappearance of the starting material spot. A typical mobile phase is 2:1 Hexane:Ethyl Acetate. [7]
High-Performance Liquid Chromatography (HPLC) In-Process & Final QCQuantify the disappearance of starting material and the formation of the product. Determine the final purity of the isolated solid. [7]In-process: >98% conversion. Final product: Purity ≥ 99.0% (by area %).
¹H and ¹³C NMR Spectroscopy Final QCConfirm the chemical structure of the final product. [7]Spectra must be consistent with the structure of this compound, showing characteristic peaks for aromatic protons, the amide NH₂, and the -CH₂Cl group.
Infrared (IR) Spectroscopy Final QCConfirm the presence of key functional groups. [7][8]Characteristic absorption bands for N-H stretch (~3300 cm⁻¹), C=O stretches (~1650-1750 cm⁻¹), and N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). [8]
Mass Spectrometry (MS) Final QCConfirm the molecular weight of the compound. [7][8]The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (200.58 g/mol for C₇H₅ClN₂O₃). [8][9]
Melting Point Final QCAssess the purity of the final product.A sharp melting point range consistent with a reference standard.

Comprehensive Safety and Hazard Analysis

A rigorous approach to safety is non-negotiable, particularly given the hazardous nature of the reagents and the thermal risks of the process.

Chemical Hazards
  • Thionyl Chloride (SOCl₂): Highly corrosive to skin, eyes, and the respiratory tract. [10][11][12]Reacts violently with water to release toxic HCl and SO₂ gas. [11][13][14]Inhalation can cause pulmonary edema, a medical emergency. [10][11]* Aromatic Nitro Compounds: These compounds are toxic and can be absorbed through the skin. [15]They can be thermally unstable and may decompose exothermically, posing a fire and explosion risk, especially if contaminated. [16][15]* 2-Chloro-3-nitrobenzoic Acid: Causes skin and serious eye irritation. [17][18]* Toluene: Flammable liquid and vapor. Toxic upon inhalation and skin contact.

  • Hydrochloric Acid (HCl) and Sulfur Dioxide (SO₂): Corrosive and toxic gases produced as byproducts.

Hazard Mitigation and Hierarchy of Controls

A multi-layered safety approach is required to manage these risks effectively.

Hazard_Mitigation cluster_controls Hierarchy of Controls cluster_examples Specific Mitigation Actions Elimination Elimination (Not Feasible for this Synthesis) Substitution Substitution (e.g., milder chlorinating agent) (Requires re-validation) Engineering Engineering Controls (Most Effective) Admin Administrative Controls Eng_Actions • Certified Chemical Fume Hood / Enclosed Reactor • Caustic Scrubber for Off-Gas • Jacketed Reactor with Thermal Control Unit • Emergency Shutdown System Engineering->Eng_Actions PPE Personal Protective Equipment (Last Line of Defense) Admin_Actions • Standard Operating Procedures (SOPs) • Operator Training on Hazards • Restricted Access to Area • Emergency Response Plan Admin->Admin_Actions PPE_Actions • Acid-Resistant Gloves (e.g., Butyl Rubber) • Chemical Splash Goggles & Face Shield • Flame-Retardant Lab Coat or Apron • Approved Respirator (if needed) PPE->PPE_Actions

Caption: Hierarchy of controls for mitigating hazards in the synthesis process.

References

  • THIONYL CHLORIDE HAZARD SUMMARY. (2000). New Jersey Department of Health. [Link]
  • Thionyl chloride Product Safety Assessment. (2015). Lanxess. [Link]
  • International Chemical Safety Cards (ICSC): THIONYL CHLORIDE.
  • Amide formation
  • Amide Synthesis. Fisher Scientific. [Link]
  • 2-chloro-N-(3-nitrophenyl)benzamide. PubChem. [Link]
  • Reaction between acyl chlorides and amines - addition / elimin
  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]
  • Nitrocompounds, Aromatic. (2011).
  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
  • Nitration reaction safety. (2024). YouTube. [Link]
  • This compound. Hoffman Fine Chemicals. [Link]
  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. (2025).
  • Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
  • Amide synthesis by acyl
  • A green chemistry perspective on catalytic amide bond form
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]
  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • 2-Chloro-3-nitrobenzoic acid. PubChem. [Link]
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • 2-Chloro-3-nitrobenzoic acid, 99%. Otto Chemie Pvt. Ltd.. [Link]
  • Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Production process of 2-chloro-5-nitrobenzoic acid.
  • Production process of 2-chloro-5-nitrobenzoic acid.

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The Strategic Role of 2-Chloro-3-nitrobenzamide in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold in Modern Crop Protection

The benzamide functional group is a cornerstone in the development of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals. Its prevalence in crop protection agents stems from its ability to engage in crucial hydrogen bonding interactions with target enzymes in pests and pathogens.[1] The strategic derivatization of the benzamide scaffold allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. This guide focuses on the utility of a specific, highly functionalized intermediate, 2-Chloro-3-nitrobenzamide, as a versatile starting material for the synthesis of novel insecticides, fungicides, and herbicides. While direct commercial applications of this compound are not extensively documented, its structural motifs are present in a variety of active compounds, making it a molecule of significant interest for research and development in the agrochemical sector.

Nitroaromatic compounds, such as those derived from this compound, are valuable precursors in the synthesis of a wide range of pesticides.[2] The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and biological activity. Furthermore, it can be readily reduced to an amino group, providing a key handle for further synthetic transformations and the introduction of diverse functionalities. This opens up a vast chemical space for the design of new agrochemicals with potentially novel modes of action.

This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its derivatization to generate potential agrochemical candidates. The causality behind experimental choices and the potential mechanisms of action of the resulting compounds are also discussed to provide a holistic understanding for researchers in the field.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be efficiently achieved from the corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid, via an acid chloride intermediate. This is a standard and reliable method for amide formation.[3]

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • 2-Chloro-3-nitrobenzoic acid[4]

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Toluene

  • Ice bath

  • Round-bottom flasks

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Formation of 2-Chloro-3-nitrobenzoyl Chloride

  • In a fume hood, add 10.0 g (49.6 mmol) of 2-chloro-3-nitrobenzoic acid to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of toluene to the flask.

  • Carefully add 7.2 mL (99.2 mmol, 2 equivalents) of thionyl chloride to the suspension.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux (approximately 110°C) using a heating mantle.

  • Maintain reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases (can be monitored by testing the gas with a piece of wet pH paper held at the top of the condenser).

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-3-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step.

Step 2: Formation of this compound

  • Cool the flask containing the crude 2-chloro-3-nitrobenzoyl chloride in an ice bath.

  • Slowly and carefully add 50 mL of concentrated ammonium hydroxide to the flask with vigorous stirring. Caution: This reaction is exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.

  • Continue stirring the mixture in the ice bath for 30 minutes. A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Dry the final product under vacuum to yield this compound as a solid.

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
¹H NMR Consistent with product structure
Mass Spectrometry [M+H]⁺ peak observed

PART 2: Application in the Development of Agrochemicals

The strategic positioning of the chloro, nitro, and amide functionalities on the benzene ring makes this compound a versatile scaffold for the synthesis of a variety of potential agrochemicals. The following sections outline hypothetical, yet plausible, synthetic routes to insecticidal, fungicidal, and herbicidal compounds based on established structure-activity relationships for benzamide derivatives.

Development of Insecticidal Derivatives

The benzamide moiety is a key feature in several commercial insecticides, such as chlorantraniliprole and flubendiamide.[1] These molecules often act as ryanodine receptor modulators in insects. A common synthetic strategy involves the condensation of a substituted anthranilamide with a heterocyclic carboxylic acid. By reducing the nitro group of this compound to an amine, we can access a key 2-amino-3-chlorobenzamide intermediate for the synthesis of novel insecticidal analogs.

G A This compound B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B Step 1 C 2-Amino-3-chlorobenzamide B->C Intermediate D Amide Coupling with a Heterocyclic Carboxylic Acid (e.g., Pyridine-2-carboxylic acid derivative) C->D Step 2 E Hypothetical Benzamide Insecticide D->E Final Product

Caption: Synthetic workflow for a hypothetical benzamide insecticide.

Step 1: Reduction of the Nitro Group

  • To a stirred solution of this compound (10.0 g, 49.8 mmol) in ethanol (200 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (56.2 g, 249 mmol, 5 equivalents).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-3-chlorobenzamide.

Step 2: Amide Coupling

  • Dissolve 2-amino-3-chlorobenzamide (5.0 g, 29.3 mmol) and a substituted pyridine-2-carboxylic acid (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final insecticidal compound.

Development of Fungicidal Derivatives

Benzamide fungicides often act by disrupting the microtubule assembly in fungal cells.[5][6] The benzimidazole scaffold, for instance, is a well-known tubulin inhibitor. This compound can be a precursor to benzimidazole-like structures or other heterocyclic systems with known fungicidal activity.

G A This compound B Reduction to 2-Amino-3-chlorobenzamide A->B Step 1 C Cyclization with a Thiourea Derivative B->C Step 2 D Hypothetical Benzimidazole-type Fungicide C->D Final Product G A 2-Chloro-3-nitrobenzoyl Chloride (from 2-Chloro-3-nitrobenzoic acid) B Amide formation with a Substituted Aniline A->B Step 1 C Hypothetical N-Aryl Benzamide Herbicide B->C Final Product

Caption: Synthetic workflow for a hypothetical N-aryl benzamide herbicide.

  • Synthesize 2-chloro-3-nitrobenzoyl chloride from 2-chloro-3-nitrobenzoic acid as described in the synthesis of the core intermediate.

  • Dissolve a substituted aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-chloro-3-nitrobenzoyl chloride (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final herbicidal compound.

PART 3: Potential Mechanisms of Action

The biological activity of agrochemicals derived from this compound would be dictated by the specific functional groups introduced during derivatization. Based on the broader class of benzamide agrochemicals, the following mechanisms of action can be anticipated:

  • Insecticides: As previously mentioned, many benzamide insecticides, particularly those with an anthranilamide core, function as modulators of insect ryanodine receptors. [7]This leads to the uncontrolled release of intracellular calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.

  • Fungicides: Benzamide fungicides can have various modes of action. One of the most common is the inhibition of tubulin polymerization, which is essential for cell division and intracellular transport in fungi. [5][6]This disruption of the cytoskeleton leads to the inhibition of fungal growth and development. Other benzamide fungicides are known to inhibit succinate dehydrogenase (SDHI fungicides), a key enzyme in the mitochondrial respiratory chain. [8]

  • Herbicides: The herbicidal activity of benzamide derivatives can be attributed to several mechanisms. A significant number of them act by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). [9]This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its inhibition leads to a deficiency in these essential amino acids, ultimately causing plant death. Other potential herbicidal modes of action for benzamide derivatives include the disruption of cell division and the inhibition of fatty acid synthesis.

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of a wide range of potential agrochemicals. Its strategic functionalization allows for the exploration of diverse chemical spaces and the development of novel insecticides, fungicides, and herbicides. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to design and synthesize new crop protection agents. A thorough understanding of the structure-activity relationships and mechanisms of action of existing benzamide agrochemicals will be instrumental in guiding the rational design of the next generation of effective and environmentally benign pesticides.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (URL not available)
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]
  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
  • Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. (URL not available)
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(1), 159. [Link]
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (URL not available)
  • Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 54(15), 5489-5495. [Link]
  • Fungicide Modes of Action. (URL not available)
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (URL not available)
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 23(21), 13354. [Link]
  • Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. Molecules, 26(23), 7247. [Link]
  • Technical Support Center: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. (URL not available)
  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules, 19(3), 3484-3497. [Link]
  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 19(11), 17826-17839. [Link]
  • Synthesis of 2‐aminobenzamide under various conditions. (URL not available)
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(18), 3328. [Link]
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (URL not available)
  • 2-Chloro-3-nitrobenzoic acid. PubChem. [Link]
  • Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae). (URL not available)
  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(6), 7545-7558. [Link]
  • Structure–activity relationships for a new family of sulfonylurea herbicides. (URL not available)
  • 2-aminobenzamide. (URL not available)
  • Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Journal of Agricultural and Food Chemistry, 71(37), 13476-13486. [Link]
  • Retrosynthetic design of metabolic pathways to chemicals not found in n
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw m
  • Fungicide Modes of Action and Spectrum. (URL not available)
  • Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae). Chemistry & Biodiversity, e202400948. [Link]
  • Preparation of 2-chloro-5-aminobenzoic acid. (URL not available)
  • Metabolic pathways of agrochemicals. (URL not available)

Sources

Application Note: High-Throughput Kinetic Solubility Screening of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinetic Solubility in Early Drug Discovery

In the fast-paced environment of drug discovery, early and accurate assessment of a compound's physicochemical properties is paramount to avoiding costly late-stage failures. Aqueous solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1] Low solubility can lead to unreliable results in biological assays, complex formulation challenges, and poor in vivo performance.[2]

This application note details a robust protocol for determining the kinetic solubility of 2-Chloro-3-nitrobenzamide. Kinetic solubility is a high-throughput measurement that assesses the point at which a compound precipitates when a concentrated dimethyl sulfoxide (DMSO) stock solution is rapidly introduced into an aqueous buffer.[1][2] This "solvent shift" method is distinct from thermodynamic solubility, which measures the equilibrium state between the dissolved and solid forms of a compound and is a more time-consuming process.[1][2] Kinetic solubility is particularly valuable in the early discovery phases for rapidly ranking and prioritizing compounds, ensuring that resources are focused on molecules with a higher probability of success.[3]

The primary detection method described herein is nephelometry , which quantifies the amount of light scattered by insoluble particles (precipitate) that form in the solution.[1][4][5] This technique provides a sensitive and direct measure of precipitation, making it ideal for automated, plate-based screening.

Profile of the Test Compound: this compound

This compound is a small organic molecule whose properties are representative of compounds often encountered in screening libraries. A foundational understanding of its structure is key to anticipating its behavior in this assay.

PropertyValueSource
CAS Number 117054-76-9[6]
Molecular Formula C₇H₅ClN₂O₃[6]
Molecular Weight 200.58 g/mol [6]
Predicted Aqueous Solubility LowInferred from related structures like 2-Chloro-3-nitrobenzoic acid, which is practically insoluble in water.[7]

The presence of a halogen (chloro) and a nitro group on the benzamide scaffold suggests significant lipophilicity and crystal lattice energy, factors that typically contribute to poor aqueous solubility.[1] Therefore, determining its kinetic solubility is a crucial step in its evaluation as a potential drug discovery hit.

Principle of the Kinetic Solubility Assay via Nephelometry

The assay is based on a simple yet powerful principle: a compound that is stable in a high-concentration organic solvent (DMSO) may precipitate when rapidly diluted into an aqueous medium where its solubility is much lower.

The workflow begins by preparing a high-concentration stock solution of this compound in 100% DMSO, a solvent capable of dissolving a wide range of organic molecules.[8] A small volume of this stock is then added to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) in the wells of a microplate. If the final concentration of the compound exceeds its kinetic solubility limit in the aqueous-organic solvent mixture, the compound will precipitate, forming a fine suspension of particles.

A nephelometer is used to detect this precipitation. The instrument passes a beam of light (typically a laser) through each well, and a detector measures the intensity of light scattered at a 90-degree angle.[4] The amount of scattered light is directly proportional to the concentration of insoluble particles. By measuring the light scatter across a range of compound concentrations, a "break point" can be identified where the signal sharply increases. This concentration is defined as the kinetic solubility.

Caption: Principle of the nephelometric kinetic solubility assay.

Materials and Equipment

Reagents
  • This compound (Purity >95%)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

  • Phosphate-Buffered Saline (PBS), pH 7.4 (10x concentrate or powder)

  • Deionized Water (18.2 MΩ·cm)

  • Highly Soluble Control Compound (e.g., Deoxyfluorouridine)[5]

  • Poorly Soluble Control Compound (e.g., Ondansetron)[5]

Equipment & Consumables
  • Microplate Nephelometer or Plate Reader with light-scattering capability (e.g., BMG LABTECH NEPHELOstar)

  • Calibrated Analytical Balance

  • Multichannel Pipettes (8- or 12-channel)

  • Single-channel Pipettes (p10, p200, p1000)

  • Low-retention Pipette Tips

  • 96-well or 384-well clear, flat-bottom microplates

  • Reagent Reservoirs

  • Microplate Shaker/Orbital Mixer

  • Microcentrifuge Tubes

  • Vortex Mixer

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL.

Preparation of Solutions (Self-Validating System)

Expertise & Experience: The accuracy of the assay is critically dependent on the quality of the stock solutions. Using anhydrous DMSO and tightly sealing stock solutions is essential, as water absorption can cause premature precipitation of highly lipophilic compounds.[9]

  • PBS Buffer (1x, pH 7.4): Prepare 500 mL of 1x PBS by diluting a 10x stock or dissolving a powder packet in deionized water. Verify the pH is 7.4. Filter through a 0.22 µm filter to remove any particulate matter that could interfere with nephelometry readings.

  • Compound Stock Solutions (10 mM in 100% DMSO):

    • Accurately weigh ~2 mg of this compound (MW: 200.58 g/mol ).

    • Calculate the precise volume of DMSO needed to create a 10 mM stock solution. (Volume (µL) = [Mass (mg) / 200.58] * 100,000).

    • Add the calculated volume of anhydrous DMSO. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Visually inspect for any undissolved solid.

  • Control Stock Solutions (10 mM in 100% DMSO): Prepare 10 mM stock solutions of the highly soluble and poorly soluble control compounds using the same procedure.

    • Trustworthiness: The inclusion of high and low solubility controls is mandatory. The highly soluble control defines the baseline signal for a non-precipitating compound, while the poorly soluble control validates the assay's ability to detect precipitation.

Assay Workflow

G

Sources

Application Note: Forced Degradation Studies of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on 2-Chloro-3-nitrobenzamide. The protocols outlined herein are designed to meet the standards set by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), to identify potential degradation products and establish a stability-indicating analytical method.[1] This document is intended for researchers, scientists, and drug development professionals to understand the chemical stability of this compound under various stress conditions, including hydrolysis (acidic and basic), oxidation, thermal, and photolytic stress.

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products. It involves subjecting the compound to conditions more severe than accelerated stability testing to elucidate its intrinsic stability.[2] The primary objectives of these studies are to:

  • Identify the likely degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can resolve the drug substance from its degradation products.[3]

  • Inform formulation development, manufacturing processes, and packaging and storage conditions.[2]

This compound, with its amide linkage, nitro group, and chlorinated aromatic ring, presents multiple reactive sites susceptible to degradation. A thorough understanding of its degradation profile is therefore essential for its potential development as a pharmaceutical agent or intermediate.

Predicted Degradation Pathways of this compound

Based on the functional groups present in this compound, several degradation pathways can be anticipated under different stress conditions. The primary site of hydrolytic attack is the amide bond, while the nitroaromatic system is susceptible to photolytic degradation.

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This cleavage would likely yield 2-Chloro-3-nitrobenzoic acid and ammonia.[4]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and ammonia.

Oxidative Degradation

While the benzamide moiety is relatively stable to oxidation, the aromatic ring can be susceptible to oxidative degradation, potentially leading to hydroxylated byproducts or ring-opening under harsh conditions.

Thermal Degradation

Aromatic amides are generally thermally stable.[5][6] Degradation at elevated temperatures may lead to decomposition, potentially involving the cleavage of the amide bond or reactions involving the nitro group.

Photolytic Degradation

Nitroaromatic compounds are known to undergo photodegradation.[1][7][8] Under UV or visible light, the nitro group can be involved in various photochemical reactions, potentially leading to the formation of nitroso compounds, hydroxylamines, or even de-nitration products.

Experimental Design and Protocols

The following protocols are designed to induce a target degradation of 5-20% of the this compound, as recommended by ICH guidelines.[1][9] It is crucial to perform these experiments with a control sample (unstressed) for comparison.

Materials and Equipment
  • This compound (Reference Standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Calibrated oven

  • Volumetric flasks and pipettes

  • Vials for sample storage

Preparation of Stock and Working Solutions

Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Subsequent dilutions can be made to achieve the desired working concentration for analysis (e.g., 100 µg/mL). The solubility in polar aprotic solvents like acetonitrile is expected to be moderate to high.

Forced Degradation Experimental Workflow

The overall workflow for the forced degradation studies is depicted below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Expose Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose Neutralize Neutralize/ Dilute Samples Acid->Neutralize Post-Stress Processing Base->Neutralize Post-Stress Processing Oxidation->Neutralize Post-Stress Processing Thermal->Neutralize Post-Stress Processing Photo->Neutralize Post-Stress Processing HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS/MS) HPLC->Characterize If significant degradation

Figure 1: General workflow for the forced degradation study of this compound.

Detailed Degradation Protocols

Protocol 1: Acidic Hydrolysis

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Cool the samples to room temperature.

  • Neutralize with an equivalent volume and concentration of NaOH.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Protocol 2: Basic Hydrolysis

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.

  • Maintain the solution at room temperature.

  • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

  • Neutralize with an equivalent volume and concentration of HCl.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Protocol 3: Oxidative Degradation

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time points (e.g., 8, 24, 48 hours).

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Protocol 4: Thermal Degradation

  • Place a known amount of solid this compound in a vial.

  • Expose the solid to 80°C in a calibrated oven for 48 hours.

  • After exposure, cool the sample to room temperature.

  • Prepare a solution of the stressed solid in the mobile phase at a concentration of approximately 100 µg/mL for HPLC analysis.

Protocol 5: Photolytic Degradation

  • Prepare a solution of this compound at approximately 100 µg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.

  • Analyze the exposed and control samples by HPLC.

Analytical Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products. Based on the analysis of the likely degradation product, 2-Chloro-3-nitrobenzoic acid, a reverse-phase HPLC method is proposed.[10]

Proposed HPLC Method:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid)
Gradient Start with a suitable gradient (e.g., 30:70 ACN:Water) and optimize as needed.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm)
Column Temp. 30°C
Injection Vol. 10 µL

Data Interpretation and Presentation

The results of the forced degradation studies should be systematically tabulated to provide a clear overview of the stability of this compound under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant(s)
Control Unstressed~10000-
Acid Hydrolysis 0.1 M HCl, 60°C, 24hDataDataDataData
Base Hydrolysis 0.1 M NaOH, RT, 8hDataDataDataData
Oxidation 3% H₂O₂, RT, 48hDataDataDataData
Thermal 80°C, 48h (Solid)DataDataDataData
Photolytic ICH Q1BDataDataDataData

Data to be filled in from experimental results.

Potential Degradation Product Identification

The primary degradation product from hydrolysis is predicted to be 2-Chloro-3-nitrobenzoic acid.

Degradation_Pathway Parent This compound Degradant 2-Chloro-3-nitrobenzoic Acid + Ammonia Parent->Degradant  Hydrolysis (Acid or Base)

Figure 2: Predicted primary hydrolysis pathway of this compound.

Conclusion

This application note provides a robust framework for conducting forced degradation studies on this compound in accordance with regulatory expectations. The outlined protocols for hydrolytic, oxidative, thermal, and photolytic stress testing, coupled with a proposed stability-indicating HPLC method, will enable a thorough assessment of the compound's intrinsic stability. The resulting data is invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective final product. Further characterization of any significant degradation products using techniques such as LC-MS/MS is recommended.

References

  • Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. ([Link])
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. ([Link])
  • Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis | Environmental Science & Technology - ACS Public
  • Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS | CoLab. ([Link])
  • Thermal degradation behaviour of aromatic poly(ester–imide)
  • Thermal Degradation of Meta and Para-Aramid Fibers in Different
  • Thermal Degradation of Polyamides. Part 1.
  • Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies. ([Link])
  • Forced Degradation Studies - MedCrave online. ([Link])
  • analytical methods.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences. ([Link])
  • Hydrolysis of Nitriles - YouTube. ([Link])
  • The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing). ([Link])
  • Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple - NINGBO INNO PHARMCHEM CO.,LTD.. ([Link])
  • 15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. ([Link])
  • CAS 117054-76-9 | this compound | MFCD00482025 - Hoffman Fine Chemicals. ([Link])
  • 2-chloro-N-(1-cyanocyclohexyl)-3-nitrobenzamide | C14H14ClN3O3 | CID - PubChem. ([Link])
  • 2-chloro-N-(6-chloro-3-pyridinyl)-3-nitrobenzamide | C12H7Cl2N3O3 | CID - PubChem. ([Link])

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Troubleshooting & Optimization

Navigating the Synthesis of 2-Chloro-3-nitrobenzamide: A Technical Support Guide for Yield Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-Chloro-3-nitrobenzamide is a critical step in the development of various therapeutic agents. This technical support guide provides an in-depth, experience-driven resource to navigate the common challenges encountered during its synthesis, with a focus on troubleshooting and maximizing yield. This guide is structured in a question-and-answer format to directly address the practical issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable laboratory-scale synthesis of this compound is a two-step process starting from 2-Chloro-3-nitrobenzoic acid. This method involves:

  • Formation of the Acid Chloride: The carboxylic acid is first converted to its more reactive acid chloride derivative, 2-chloro-3-nitrobenzoyl chloride. This is typically achieved by reacting 2-Chloro-3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as concentrated ammonium hydroxide, to form the desired this compound.

This two-step approach is favored due to the generally high reactivity of the acid chloride intermediate, which facilitates the subsequent amidation.[1][2][3]

Q2: I am experiencing a low yield in my synthesis. What are the most likely causes?

A2: Low yields in this synthesis can often be traced back to several key factors:

  • Incomplete formation of the acid chloride: If the initial conversion of the carboxylic acid to the acid chloride is not complete, the subsequent amidation step will be inefficient.

  • Hydrolysis of the acid chloride: 2-Chloro-3-nitrobenzoyl chloride is a reactive intermediate and is highly susceptible to hydrolysis. Any moisture present in the reaction setup, solvents, or reagents will convert the acid chloride back to the unreactive 2-Chloro-3-nitrobenzoic acid.

  • Side reactions during amidation: While the reaction with ammonia is generally rapid, side reactions can occur, especially if the reaction conditions are not optimized.

  • Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps if not performed carefully.[1][4][5]

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and field-tested solutions to enhance your synthetic outcome.

Problem 1: Low Conversion of 2-Chloro-3-nitrobenzoic Acid to the Acid Chloride

Symptoms:

  • TLC analysis of the crude acid chloride reaction mixture shows a significant amount of the starting carboxylic acid.

  • Low yield of the final amide product, with unreacted starting material recovered after workup.

Causality & Solutions:

Probable Cause Scientific Rationale Troubleshooting Steps
Insufficient Chlorinating Agent The stoichiometry of the reaction requires at least one equivalent of the chlorinating agent (e.g., thionyl chloride) per equivalent of carboxylic acid. Using an insufficient amount will result in incomplete conversion.Use a molar excess of the chlorinating agent, typically 1.5 to 2.0 equivalents, to ensure the reaction goes to completion.[2]
Inadequate Reaction Time or Temperature The activation energy for the formation of the acid chloride may not be met if the reaction time is too short or the temperature is too low.Monitor the reaction progress by TLC. If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature (e.g., refluxing in a suitable solvent).[4]
Presence of Moisture Thionyl chloride and oxalyl chloride react vigorously with water, which will consume the reagent and prevent it from reacting with the carboxylic acid.Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[1]
Problem 2: Formation of Side Products During Amidation

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude product.

  • Difficulty in purifying the final product, with persistent impurities detected by NMR or other analytical techniques.

Causality & Solutions:

Probable Cause Scientific Rationale Troubleshooting Steps
Hydrolysis of the Acid Chloride The primary side product is often the starting carboxylic acid, formed by the reaction of the acid chloride with water during the workup or from residual moisture.[5]Perform the amidation step at a low temperature (e.g., 0 °C) and add the acid chloride solution slowly to the cooled ammonia solution to minimize hydrolysis. Ensure the workup is performed efficiently.
Reaction with Solvent If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with ammonia and react with the acid chloride to form an ester byproduct.Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for the reaction.
Problem 3: Product "Oiling Out" or Difficulty with Crystallization

Symptoms:

  • The product separates as an oil instead of a solid during the workup or recrystallization.

  • Low recovery of solid material after purification attempts.

Causality & Solutions:

Probable Cause Scientific Rationale Troubleshooting Steps
Supersaturation and Rapid Cooling If the solution is too concentrated or cooled too quickly, the molecules may not have sufficient time to arrange themselves into a crystal lattice, leading to the formation of an amorphous oil.[6]Use a slightly larger volume of the recrystallization solvent. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Impurities can disrupt the crystallization process by interfering with the formation of a uniform crystal lattice.Try to remove impurities by washing the crude product with appropriate aqueous solutions (e.g., dilute acid and base) before recrystallization. If the problem persists, column chromatography may be necessary.[4][6]
Inappropriate Recrystallization Solvent The solubility of the product in the chosen solvent may be too high, even at low temperatures, or the solvent may not promote crystal growth.Perform a solvent screen to find a suitable recrystallization solvent or solvent system. For aromatic amides, ethanol, ethanol/water mixtures, or ethyl acetate/hexane are often effective.[4][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-nitrobenzoyl Chloride

Materials:

  • 2-Chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas trap

Procedure:

  • In a fume hood, to a dried round-bottom flask, add 2-Chloro-3-nitrobenzoic acid (1.0 eq.).

  • Add anhydrous toluene or DCM as a solvent.

  • Carefully add thionyl chloride (2.0 eq.) dropwise to the suspension at room temperature.

  • Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction for the cessation of gas evolution.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-3-nitrobenzoyl chloride can be used directly in the next step.[2]

Protocol 2: Synthesis of this compound

Materials:

  • Crude 2-chloro-3-nitrobenzoyl chloride

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Cool the flask containing the crude 2-chloro-3-nitrobenzoyl chloride in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide to the flask with vigorous stirring. This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Continue stirring the mixture in the ice bath for 30 minutes. A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold water to remove any ammonium salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).[2]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 2-Chloro-3-nitrobenzoic Acid C Reflux in Toluene/DCM A->C B Thionyl Chloride (SOCl₂) B->C D 2-Chloro-3-nitrobenzoyl Chloride (Crude) C->D Evaporation F Reaction at 0°C D->F E Concentrated NH₄OH E->F G Crude this compound F->G Precipitation H Filtration & Washing G->H I Recrystallization (e.g., Ethanol) H->I J Pure this compound I->J Troubleshooting_Logic Start Low Yield of this compound Check_AcidChloride Analyze crude acid chloride by TLC. Is starting acid present? Start->Check_AcidChloride Incomplete_Chlorination Incomplete Chlorination Check_AcidChloride->Incomplete_Chlorination Yes Check_CrudeAmide Analyze crude amide by TLC. Is starting acid present? Check_AcidChloride->Check_CrudeAmide No Increase_Reagents Increase SOCl₂ equivalents. Extend reflux time/temp. Incomplete_Chlorination->Increase_Reagents Success Yield Improved Increase_Reagents->Success Hydrolysis Acid Chloride Hydrolysis Check_CrudeAmide->Hydrolysis Yes Check_Purification Significant loss during purification? Check_CrudeAmide->Check_Purification No Anhydrous_Conditions Ensure strictly anhydrous conditions. Perform amidation at low temp. Hydrolysis->Anhydrous_Conditions Anhydrous_Conditions->Success Purification_Loss Product Loss During Workup Check_Purification->Purification_Loss Yes Check_Purification->Success No Optimize_Purification Optimize recrystallization solvent. Minimize transfers. Purification_Loss->Optimize_Purification Optimize_Purification->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 117054-76-9 | this compound | MFCD00482025.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
  • Patsnap. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

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Common side products in 2-Chloro-3-nitrobenzamide synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-3-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot experiments, minimize side product formation, and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Core Synthesis & Troubleshooting

Q1: What is the standard and most reliable method for synthesizing this compound?

The most robust and widely accepted method for preparing this compound is a two-step process starting from 2-Chloro-3-nitrobenzoic acid.[1][2][3][4]

  • Acid Chloride Formation: The first step involves the conversion of 2-Chloro-3-nitrobenzoic acid into its more reactive acid chloride derivative, 2-Chloro-3-nitrobenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).[5] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrochloric acid (HCl), are gases, which conveniently shift the equilibrium towards the product.

  • Amidation: The crude 2-Chloro-3-nitrobenzoyl chloride is then reacted with an ammonia source, most commonly concentrated ammonium hydroxide (NH₄OH), to form the final amide product.[5] This is a highly exothermic nucleophilic acyl substitution reaction that should be performed at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize side reactions.[5]

Below is a diagram illustrating the general experimental workflow.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 2-Chloro-3-nitrobenzoic Acid B Add Thionyl Chloride (SOCl₂) in Toluene A->B C Reflux (80-90°C, 2-3h) Monitor gas evolution (HCl, SO₂) B->C D Evaporate solvent & excess SOCl₂ C->D E Crude 2-Chloro-3-nitrobenzoyl Chloride D->E F Cool crude acid chloride in ice bath E->F G Add conc. Ammonium Hydroxide (NH₄OH) Vigorous stirring F->G H Precipitate Forms G->H I Crude this compound H->I J Vacuum Filtration I->J K Wash with cold water J->K L Dry product K->L M Pure this compound L->M

Caption: General workflow for this compound synthesis.

Q2: My reaction has a low yield with a significant amount of starting material left. What went wrong?

Observing a low conversion rate is a common issue that typically points to one of several key factors in the acid chloride formation step.

  • Moisture Contamination: Thionyl chloride reacts vigorously with water to form sulfur dioxide and HCl. Any moisture present in your starting material, solvent, or glassware will consume the reagent before it can react with the carboxylic acid. This is the most frequent cause of incomplete conversion.

    • Preventative Action: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents. The 2-Chloro-3-nitrobenzoic acid should be thoroughly dried if it has been stored for a long time. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with a drying tube attached to the condenser.[6]

  • Insufficient Thionyl Chloride or Reaction Time: The reaction requires at least a stoichiometric amount of thionyl chloride. Often, using a slight excess (e.g., 2 equivalents) is recommended to drive the reaction to completion.[5] If the reaction time is too short, the conversion will be incomplete.

    • Preventative Action: Use 1.5-2.0 equivalents of thionyl chloride. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution, which can be checked by holding a piece of wet pH paper near the top of the condenser.[5] A minimum reflux time of 2-3 hours is standard.[5]

  • Poor Solubility: If the starting carboxylic acid does not dissolve well in the chosen solvent (e.g., toluene), the reaction becomes a slow, heterogeneous mixture, hindering the interaction between reactants.[6]

    • Preventative Action: While toluene is common, ensure there is sufficient volume to create a mobile slurry. Vigorous stirring is essential.

Q3: My TLC plate shows multiple spots after the reaction. What are the most common side products and how do I avoid them?

The presence of multiple spots on a TLC plate indicates impurities. The most probable side products in this synthesis are related to hydrolysis and isomeric contamination.

Impurity/Side ProductProbable CauseAvoidance Strategy
2-Chloro-3-nitrobenzoic acid 1. Incomplete conversion (see Q2).2. Hydrolysis of the acid chloride intermediate or final amide product during workup.1. Follow preventative actions outlined in Q2.2. Perform the amidation at low temperature (0°C) and avoid prolonged exposure of the acid chloride to aqueous conditions before amidation. Ensure the final product is washed and dried efficiently.
Isomeric Impurities The initial starting material, 2-Chloro-3-nitrobenzoic acid, may be contaminated with its isomer, 2-Chloro-5-nitrobenzoic acid, from its own synthesis process.[7][8]Source high-purity starting materials (>99%).[1][2] If purity is uncertain, recrystallize the starting 2-Chloro-3-nitrobenzoic acid before use.
Dimerization/Polymeric Products Can occur under harsh conditions, such as excessively high temperatures or prolonged reaction times, leading to self-condensation reactions.[9]Maintain controlled reaction temperatures, especially during the exothermic amidation step.[9] Avoid unnecessarily long reaction times once the conversion is complete.

The diagram below illustrates the competition between the desired amidation pathway and the undesirable hydrolysis side reaction.

cluster_0 Desired Pathway cluster_1 Side Reaction A 2-Chloro-3-nitrobenzoyl Chloride (Intermediate) B Nucleophilic Attack by NH₃ A->B Add NH₄OH (Controlled, 0°C) D Nucleophilic Attack by H₂O A->D Presence of Moisture (Uncontrolled) C This compound (Product) B->C E 2-Chloro-3-nitrobenzoic acid (Side Product) D->E

Caption: Competing reaction pathways for the acid chloride intermediate.

Q4: How can I effectively purify the crude this compound?

Purification is critical to remove unreacted starting materials and side products. The two most effective methods are recrystallization and column chromatography.[10][11]

  • Recrystallization: This is the preferred method for removing small amounts of impurities, especially if the crude product is mostly the desired compound.[10][11]

    • Recommended Solvent System: An ethanol/water mixture is often effective.[10][12] Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity (cloudiness) persists. Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.[10]

    • Troubleshooting Crystallization:

      • Product "oils out": The solution is cooling too quickly or is supersaturated with impurities. Re-heat to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.[10][11]

      • Low Recovery: Too much solvent was used, or the product is significantly soluble even in the cold solvent. Ensure you use the minimum amount of hot solvent. Cool the flask in an ice bath for at least 30 minutes to maximize precipitation.[10][11]

  • Silica Gel Column Chromatography: This method is necessary for separating complex mixtures or when very high purity is required.[9][11]

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common choice. The optimal ratio should be determined first by TLC analysis.[9][11]

    • Procedure: Pack a column with silica gel. Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify the pure product.[11]

Experimental Protocol: Laboratory Scale Synthesis

This protocol details the synthesis of this compound from 2-Chloro-3-nitrobenzoic acid.

Materials & Equipment:

  • 2-Chloro-3-nitrobenzoic acid (MW: 201.56 g/mol )[1]

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Concentrated ammonium hydroxide (NH₄OH, ~28-30%)

  • Round-bottom flasks, reflux condenser, drying tube (CaCl₂), magnetic stirrer, heating mantle, ice bath, Büchner funnel.

Procedure:

Part 1: Formation of 2-Chloro-3-nitrobenzoyl Chloride

  • In a fume hood, add 2-Chloro-3-nitrobenzoic acid (e.g., 10.0 g, 49.6 mmol) and a magnetic stir bar to an oven-dried 250 mL round-bottom flask.

  • Add anhydrous toluene (e.g., 50 mL).

  • Carefully add thionyl chloride (e.g., 7.2 mL, 99.2 mmol, 2.0 eq.) to the suspension.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Chloro-3-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step without further purification.[5]

Part 2: Formation of this compound

  • Place the flask containing the crude acid chloride in a large ice-water bath and cool it to 0-5°C.

  • Slowly and carefully add concentrated ammonium hydroxide (e.g., 60 mL) to the flask with vigorous stirring. Caution: This reaction is highly exothermic and generates fumes. This step must be performed in a well-ventilated fume hood.

  • Continue stirring the mixture vigorously in the ice bath for 30-60 minutes. A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with two portions of cold water (2 x 50 mL) to remove ammonium salts.

  • Dry the crude product in a desiccator or a vacuum oven at 50-60°C to yield an off-white or pale yellow solid. Further purification can be performed by recrystallization as described in Q4.

References

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Chloro-3-nitrobenzoic acid, 99%. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid. [Link]
  • Google Patents. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • CPUT. (n.d.). Formation of nitrobenzene dimers in racemic and chiral salts of 2-amino-1-(4-nitrophenyl). [Link]
  • PubChem. (n.d.). 2-chloro-N-(1-cyanocyclohexyl)-3-nitrobenzamide. [Link]
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide. [Link]
  • MDPI. (n.d.). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II)
  • ResearchGate. (n.d.). Formation of nitrobenzene dimers in racemic and chiral salts of 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPD) with oxalic and fumaric acids. [Link]
  • Master Organic Chemistry. (2018).
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. [Link]
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

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Troubleshooting low conversion rates in the N-acylation of 3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of 3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. The guidance provided herein is based on established chemical principles and field-proven insights to help you navigate experimental challenges and optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

Low conversion is one of the most common hurdles in the N-acylation of 3-nitrobenzamide. This guide provides a systematic approach to diagnosing and resolving the root causes of incomplete reactions.

Q1: My N-acylation of 3-nitrobenzamide has a low conversion rate. What are the most likely causes and how can I address them?

Low conversion can often be traced back to a few key experimental parameters. The following sections break down the most common culprits.

The purity and ratio of your reactants are critical. The presence of impurities can inhibit the reaction, and incorrect stoichiometry will naturally lead to unreacted starting material.

  • Purity of 3-Nitrobenzamide: The starting material should be pure and dry. Isomeric impurities, such as 2-nitrobenzamide or 4-nitrobenzamide, can lead to a complex mixture of products[1]. It is advisable to verify the purity of your 3-nitrobenzamide by melting point or spectroscopic methods. The melting point should be in the range of 140-143 °C.

  • Acylating Agent Integrity: Acylating agents, particularly acyl chlorides, are highly susceptible to hydrolysis[2]. Exposure to atmospheric moisture will convert them to the corresponding carboxylic acid, which is unreactive under these conditions[2]. Always use a fresh bottle of the acylating agent or one that has been properly stored in a desiccator[3].

  • Base Stoichiometry: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the acid byproduct (e.g., HCl) generated during the reaction[4]. This prevents the protonation and deactivation of the nucleophilic amide. Ensure at least a stoichiometric equivalent of the base is used. A slight excess (1.1-1.2 equivalents) may be beneficial to drive the reaction to completion[2].

The reaction environment plays a pivotal role in the success of the N-acylation. Temperature, solvent, and reaction time must be carefully controlled.

  • Anhydrous Conditions: Moisture is a significant inhibitor of this reaction. All glassware should be oven-dried before use, and anhydrous solvents are essential[2]. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture[5].

  • Reaction Temperature: While the addition of a highly reactive acylating agent like an acyl chloride should be done at a low temperature (0 °C) to control the initial exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion[2][6]. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile[7].

  • Solvent Selection and Solubility: Poor solubility of 3-nitrobenzamide in the chosen solvent can lead to a slow and incomplete reaction[2]. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are generally good choices[2][4]. Ensure your starting material is fully dissolved before proceeding.

Q2: I'm observing multiple spots on my TLC plate, including unreacted starting material. What are the likely side products and how can I minimize them?

The formation of side products not only consumes your starting materials, leading to lower yields of the desired product, but also complicates purification.

  • Di-acylated Product: While less common due to steric hindrance and the reduced nucleophilicity of the already acylated nitrogen, over-acylation to form N,N-bis(acyl)-3-nitrobenzamide can occur[2]. This is more likely if a large excess of the acylating agent and a strong base are used under harsh conditions[2]. To avoid this, use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the acylating agent[4].

  • Hydrolysis of Acylating Agent: As mentioned, acyl chlorides can hydrolyze to carboxylic acids[2]. This byproduct can be removed during an aqueous workup with a basic wash, for example, with a saturated solution of sodium bicarbonate (NaHCO₃)[2].

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions. For example, if using an alcohol as a solvent, it can compete with the 3-nitrobenzamide in reacting with the acylating agent to form an ester. It is best to use inert, aprotic solvents[4].

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates in the N-acylation of 3-nitrobenzamide.

Troubleshooting_Workflow cluster_checks start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions check_side_products Analyze for Side Products (TLC/NMR) reagent_purity Impure Starting Material? check_reagents->reagent_purity anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous diacylation Evidence of Di-acylation? check_side_products->diacylation acyl_agent Acylating Agent Hydrolyzed? reagent_purity->acyl_agent No purify_sm Purify 3-Nitrobenzamide (Recrystallization) reagent_purity->purify_sm Yes base_stoich Insufficient Base? acyl_agent->base_stoich No fresh_acyl Use Fresh/Properly Stored Acylating Agent acyl_agent->fresh_acyl Yes base_stoich->check_conditions No adjust_base Use 1.1-1.2 eq. of Base base_stoich->adjust_base Yes temperature Optimal Temperature Profile? anhydrous->temperature Yes dry_glassware Oven-Dry Glassware Use Anhydrous Solvent Inert Atmosphere anhydrous->dry_glassware No solubility Starting Material Fully Dissolved? temperature->solubility Yes optimize_temp Monitor by TLC Adjust Temperature as Needed temperature->optimize_temp No solubility->check_side_products Yes change_solvent Choose Solvent with Better Solubility (e.g., THF, DMF) solubility->change_solvent No adjust_acyl_eq Use 1.0-1.1 eq. of Acylating Agent diacylation->adjust_acyl_eq Yes end Reaction Optimized diacylation->end No purify_sm->end fresh_acyl->end adjust_base->end dry_glassware->end optimize_temp->end change_solvent->end adjust_acyl_eq->end

Caption: A step-by-step workflow for diagnosing and resolving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-acylation of 3-nitrobenzamide?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amide nitrogen of 3-nitrobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). A non-nucleophilic base is used to deprotonate the amide, increasing its nucleophilicity, and to neutralize the acidic byproduct. The presence of the electron-withdrawing nitro group on the benzene ring influences the reactivity of the amide proton[7].

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_products Products Nitrobenzamide 3-Nitrobenzamide Deprotonation Deprotonation of Amide Nitrobenzamide->Deprotonation AcylChloride Acyl Chloride NucleophilicAttack Nucleophilic Attack AcylChloride->NucleophilicAttack Base Base (e.g., Et3N) Base->Deprotonation Deprotonation->NucleophilicAttack Activated Nucleophile TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Cl- TetrahedralIntermediate->Elimination Product N-Acyl-3-nitrobenzamide Elimination->Product Salt Base•HCl Salt Elimination->Salt

Caption: Simplified mechanism of N-acylation of 3-nitrobenzamide.

Q2: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress[1][7]. Spot the reaction mixture alongside the 3-nitrobenzamide starting material on a silica gel plate. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used for development[1]. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed[1].

Q3: What are the best practices for purifying the N-acylated product?

Purification is typically achieved through recrystallization or column chromatography[7].

  • Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallizing similar amide products[2]. Other solvent systems like ethyl acetate/hexane can also be explored[2].

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative[2]. A solvent system of moderate polarity, such as a gradient of ethyl acetate in hexane, is a good starting point for elution[2].

During the aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any unreacted basic starting amine as its water-soluble salt[4]. A subsequent wash with a saturated sodium bicarbonate solution will remove acidic byproducts[2].

Q4: Can I use a carboxylic acid directly as the acylating agent?

While possible, using a carboxylic acid directly is generally less efficient for N-acylation of amides under standard conditions. Carboxylic acids are less electrophilic than their activated derivatives (like acyl chlorides or anhydrides). To use a carboxylic acid, you would typically need to activate it in situ with a coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4].

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Reagents Use pure, dry 3-nitrobenzamide and fresh acylating agent.Impurities can inhibit the reaction; acylating agents are moisture-sensitive[1][2][3].
Stoichiometry Acylating Agent: 1.0-1.1 eq.; Base: 1.1-1.2 eq.Prevents di-acylation and ensures complete neutralization of acid byproduct[2][4].
Solvent Anhydrous, aprotic solvents (DCM, THF, Acetonitrile).Prevents hydrolysis of the acylating agent and ensures good solubility[2][4].
Temperature Initial cooling (0 °C) during addition, then warm to RT or slightly above.Controls initial exotherm and provides sufficient energy for reaction completion[2][6].
Atmosphere Inert (Nitrogen or Argon).Excludes atmospheric moisture[5].
Monitoring Thin Layer Chromatography (TLC).Allows for real-time tracking of reaction progress[7].

References

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar.

Sources

Technical Support Center: Synthesis of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-chloro-3-nitrobenzamide. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter, with a specific focus on the critical impact of moisture. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes related to moisture?

Answer: Low or nonexistent yields in this synthesis are frequently traced back to moisture contamination. The primary route for synthesizing this compound involves the conversion of 2-chloro-3-nitrobenzoic acid to its more reactive acid chloride derivative, 2-chloro-3-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate is then reacted with an ammonia source to form the final amide product.[1]

Moisture can interfere significantly in the first step of this two-step process or a one-pot synthesis.[2][3] Thionyl chloride is exceptionally sensitive to water.[4] If moisture is present in your reaction flask, solvent, or even adsorbed on the surface of your starting carboxylic acid, it will rapidly react with the thionyl chloride to produce hydrochloric acid (HCl) and sulfur dioxide (SO₂), consuming your reagent before it can convert the carboxylic acid to the acid chloride.

Furthermore, the intermediate, 2-chloro-3-nitrobenzoyl chloride, is itself highly susceptible to hydrolysis.[5][6] Any water present will convert it back to the unreactive 2-chloro-3-nitrobenzoic acid, effectively halting the progress towards your desired amide product.

Core Directive for Resolution:

  • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.

  • Use of Anhydrous Solvents: Solvents such as toluene or dichloromethane (DCM) must be of anhydrous grade or freshly distilled from an appropriate drying agent (e.g., calcium hydride for DCM).[1][7]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[7][8] This is particularly crucial during the addition of reagents.

Issue 2: Presence of an Unexpected Carboxylic Acid Impurity

Question: My post-reaction analysis (e.g., NMR or LC-MS) shows a significant amount of the starting material, 2-chloro-3-nitrobenzoic acid, in my crude product. I'm certain I added the correct stoichiometry of reagents. What happened?

Answer: The reappearance of the starting carboxylic acid is a classic indicator of moisture-induced hydrolysis of the acyl chloride intermediate. The reaction pathway is designed to convert the carboxylic acid into the acyl chloride, which is then consumed in the subsequent amidation step.

If 2-chloro-3-nitrobenzoyl chloride is successfully formed but then encounters water, it will readily hydrolyze back to 2-chloro-3-nitrobenzoic acid.[5] This can happen if:

  • The ammonia source used for the second step is aqueous (e.g., concentrated ammonium hydroxide) and is added under conditions that favor hydrolysis over amidation.

  • Moisture is introduced during the work-up procedure before the amidation is complete.

The mechanism involves the nucleophilic attack of water on the highly electrophilic carbonyl carbon of the acid chloride.[5] This process is often faster than the desired reaction with ammonia, especially if water is present in significant quantities.

Troubleshooting Workflow: The following diagram illustrates the decision-making process when encountering the starting material as a major impurity.

Moisture_Troubleshooting Start Analysis shows high 2-chloro-3-nitrobenzoic acid in crude product Check_Reagents Were all reagents and solvents certified anhydrous? Start->Check_Reagents Check_Atmosphere Was the reaction run under a dry, inert atmosphere (N2/Ar)? Check_Reagents->Check_Atmosphere Yes Source_Reagents Root Cause: Moisture in starting materials. Thionyl chloride or acyl chloride decomposed. Check_Reagents->Source_Reagents No Check_Workup Was an aqueous work-up performed prematurely? Check_Atmosphere->Check_Workup Yes Source_Atmosphere Root Cause: Atmospheric moisture ingress. Hydrolysis of acyl chloride. Check_Atmosphere->Source_Atmosphere No Source_Workup Root Cause: Premature quenching. Hydrolysis of unreacted acyl chloride. Check_Workup->Source_Workup Yes Solution_TLC Solution: Monitor reaction to completion via TLC before quenching with water. Check_Workup->Solution_TLC No, monitored to completion Solution_Drying Solution: Dry all solvents/reagents. Use molecular sieves or distillation. Source_Reagents->Solution_Drying Solution_Inert Solution: Utilize Schlenk line techniques. Ensure positive inert gas pressure. Source_Atmosphere->Solution_Inert Source_Workup->Solution_TLC

Troubleshooting workflow for moisture-related impurities.
Issue 3: Inconsistent Reaction Times and Foaming

Question: The reaction of 2-chloro-3-nitrobenzoic acid with thionyl chloride is sometimes very rapid with vigorous gas evolution, and other times it is sluggish. What causes this inconsistency?

Answer: This variability is often linked to the presence of catalytic amounts of water. While a significant amount of water will quench the reaction, trace amounts can act as a catalyst. The reaction of thionyl chloride with a carboxylic acid proceeds through an acyl chlorosulfite intermediate.[9][10] The decomposition of this intermediate to the acyl chloride, SO₂, and HCl can be accelerated by trace HCl.

If your system has a small amount of moisture, it will react with SOCl₂ to produce an initial burst of HCl gas. This HCl can then catalyze the main reaction, leading to a rapid, sometimes uncontrollable, evolution of more HCl and SO₂. Conversely, in a scrupulously dry system, the reaction may have a longer induction period as it waits for the initial, uncatalyzed formation of HCl to begin the autocatalytic cycle.

Best Practice for Consistency: To ensure a controlled and reproducible reaction, it is best to maintain strictly anhydrous conditions.[11] If the reaction is too slow, gentle heating (e.g., reflux in toluene at 80-90°C) is the standard method to ensure a smooth and complete conversion to the acid chloride.[1] A drying tube filled with calcium chloride should be used to protect the reaction from atmospheric moisture while allowing the gaseous byproducts to escape.[1]

Experimental Protocols

Protocol 1: Rigorous Drying of Reaction Components

This protocol must be followed to minimize moisture contamination.

1. Glassware Preparation: a. Disassemble and clean all glassware (reaction flask, condenser, dropping funnel) with an appropriate solvent, followed by a water rinse and a final rinse with acetone. b. Place the glassware in a laboratory oven at 150°C for at least 4 hours, preferably overnight. c. Assemble the glassware hot from the oven under a stream of dry nitrogen or argon and allow it to cool to room temperature in a desiccator or under a positive pressure of the inert gas.

2. Solvent and Reagent Handling: a. Use commercially available anhydrous solvents. For highest purity, dispense them from a solvent purification system (e.g., passing through activated alumina columns) directly into the reaction flask. b. Solid reagents like 2-chloro-3-nitrobenzoic acid should be dried in a vacuum oven at a temperature below their melting point (e.g., 50-60°C) for several hours before use. c. Thionyl chloride should be a fresh bottle or distilled before use. Handle it exclusively in a fume hood using dry syringes or cannulas.

Data Summary

The presence of water can drastically affect the yield and purity of the final product. Below is a table summarizing the expected outcomes under different moisture conditions.

Moisture ConditionExpected Yield of Acyl ChloridePrimary Components in Crude MixtureNotes
Strictly Anhydrous > 90%2-Chloro-3-nitrobenzoyl chlorideIdeal condition for proceeding to the amidation step.
Trace Moisture (<0.1 eq) 50-80%2-Chloro-3-nitrobenzoyl chloride, 2-Chloro-3-nitrobenzoic acidInconsistent reaction rates, potential for vigorous off-gassing.
Significant Moisture (>0.5 eq) 0-10%2-Chloro-3-nitrobenzoic acidReagents are quenched; little to no desired reaction occurs.

Advanced Moisture Detection

For highly sensitive syntheses, verifying the dryness of your solvents is critical. While Karl Fischer titration is the gold standard, other methods can be employed in a standard synthetic lab.[12][13]

  • ¹⁹F NMR-Based Aquametry: A sensitive method that uses specific fluorine-containing reagents to react with water, producing a signal that can be quantified by ¹⁹F NMR spectroscopy.[12][13] This technique can detect water at the µg level.[12]

  • Chemical Indicators: Certain reactive compounds, like sodium benzophenone ketyl, can be used as a visual indicator of anhydrous conditions in ethereal solvents (turning deep blue/purple when dry).

Adopting these rigorous techniques and understanding the chemical principles behind moisture's impact will significantly improve the reproducibility and success of your this compound synthesis.

References

  • A Method for Detecting Water in Organic Solvents.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • A Method for Detecting Water in Organic Solvents | Request PDF.
  • A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. MDPI. [Link]
  • METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER.
  • When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep in Pearson+. Pearson+. [Link]
  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]
  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.
  • Chemistry of Amides. Chemistry LibreTexts. [Link]
  • Study on the hydrolysis of 2-chlorobenzamide. PubMed. [Link]
  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
  • Acid chlorides react with water to form carboxylic acids. Chemistry LibreTexts. [Link]
  • Process for producing nitrobenzoyl chloride.
  • Relative Ease of Hydrolysis. Save My Exams. [Link]
  • 2-Chloro-5-nitrobenzamide. PubChem. [Link]
  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
  • Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses. [Link]
  • Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.

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Technical Support Center: Ensuring the Stability of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Chloro-3-nitrobenzamide. This resource is designed for researchers, scientists, and professionals in drug development to ensure the integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you with the knowledge for proactive stability management.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a multifaceted molecule featuring a chlorinated aromatic ring, a nitro group, and an amide functional group. Each of these components contributes to its reactivity and potential degradation pathways. A proactive approach to preventing degradation begins with understanding these inherent chemical properties. The electron-withdrawing nature of the nitro group and the chlorine atom makes the aromatic ring susceptible to nucleophilic attack, while the amide bond is prone to hydrolysis under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The most common degradation pathways for this compound are hydrolysis, thermal decomposition, and photodegradation.[1] Hydrolysis of the amide bond is a significant concern and can be catalyzed by both acids and bases.[2][3]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products resulting from hydrolysis are 2-chloro-3-nitrobenzoic acid and ammonia.[1] Under harsh thermal conditions, a complex mixture of decomposition products can be expected, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[4][5]

Q4: How can I detect degradation in my sample of this compound?

A4: The most reliable method for detecting and quantifying degradation is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.[1] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool.[1]

Q5: Is this compound sensitive to light?

A5: Yes, aromatic nitro compounds can be susceptible to photodegradation.[1] Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light.[1]

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Absorption of moisture, leading to hydrolysis or physical changes.1. Immediately transfer the compound to a desiccator. 2. Verify the integrity of the container seal. 3. If clumping is severe, gently grind the material in a dry, inert atmosphere before use. 4. Analyze a small sample by HPLC to quantify the level of degradation.
Inconsistent experimental results or loss of biological activity Degradation of the compound due to improper storage or handling.1. Review storage conditions and handling procedures. Ensure the compound is protected from moisture, light, and elevated temperatures. 2. Perform a purity check of the stored material using HPLC. 3. If degradation is confirmed, use a fresh, unopened batch of the compound for critical experiments.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Based on the retention time and mass-to-charge ratio (from LC-MS), tentatively identify the degradation products. Common degradants include 2-chloro-3-nitrobenzoic acid. 2. Review the experimental conditions (e.g., pH of solutions, temperature) to identify the likely cause of degradation (e.g., hydrolysis, thermal stress). 3. Adjust experimental protocols to minimize degradation (e.g., use buffered solutions, perform reactions at lower temperatures).

In-Depth Technical Insights: Degradation Mechanisms

A deeper understanding of the degradation mechanisms is key to preventing them. Below are the detailed pathways for the most common degradation routes.

Hydrolysis: The Primary Culprit

The amide bond in this compound is susceptible to cleavage by water, a process that can be significantly accelerated by the presence of acids or bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[3] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a good leaving group (ammonia), which is subsequently expelled to yield 2-chloro-3-nitrobenzoic acid.[6]

G cluster_acid Acid-Catalyzed Hydrolysis A This compound B Protonated Amide (O-protonation) A->B + H+ C Tetrahedral Intermediate B->C + H2O D Protonated Amine Intermediate C->D Proton Transfer E 2-Chloro-3-nitrobenzoic Acid + NH4+ D->E - H+

Figure 1. Stepwise mechanism of acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis:

In a basic medium, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction.[7][8] This forms a tetrahedral intermediate. The amide anion is a poor leaving group, so this step is generally slow and may require heating.[7] The reaction is driven forward by the subsequent acid-base reaction where the highly basic leaving amine deprotonates the newly formed carboxylic acid.[8]

G cluster_base Base-Catalyzed Hydrolysis F This compound G Tetrahedral Intermediate F->G + OH- H 2-Chloro-3-nitrobenzoic Acid + Amine G->H Elimination I 2-Chloro-3-nitrobenzoate + Ammonium H->I Proton Transfer G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidative Degradation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze all samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products (LC-MS/MS) analysis->identification

Sources

Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring the accuracy and robustness of your analytical method. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Understanding the Analyte: this compound

Before troubleshooting, understanding the physicochemical properties of this compound is crucial. These properties dictate its behavior in a reverse-phase HPLC system.

PropertyValue (Predicted/Experimental)Implication for HPLC Analysis
Molecular Weight 200.58 g/mol Standard molecular weight for small molecule analysis.
pKa ~14.9 (Amide proton)The amide proton is weakly acidic. The molecule is neutral over a typical reverse-phase pH range (2-8), but the nitro and amide groups can engage in polar interactions.
logP (XLogP3) 1.9Indicates moderate hydrophobicity, making it well-suited for reverse-phase chromatography.[1][2]
Solubility Practically insoluble in water; Soluble in methanol.[1]Sample diluent selection is critical to prevent precipitation on injection and peak distortion.
Structure Contains a nitro group, an amide group, and a chlorine atom on a benzene ring.The polar nitro and amide groups are potential sites for secondary interactions with the stationary phase.

Frequently Asked Questions (FAQs) & Top Troubleshooting Issues

Q1: My peak for this compound is tailing significantly. What is the most likely cause and how do I fix it?

Answer: Peak tailing is the most common peak shape issue for polar analytes like this compound and is often caused by secondary interactions with the silica stationary phase.[3][4][5]

Primary Cause: Silanol Interactions Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[6][7] The polar amide and nitro groups of your analyte can form hydrogen bonds with these silanols. This creates a secondary, non-hydrophobic retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail".[5][7][8]

Systematic Troubleshooting Protocol:

  • Adjust Mobile Phase pH: The first and simplest step is to suppress the ionization of the residual silanol groups.[5]

    • Action: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with your analyte.[7][9]

    • Causality: By neutralizing the silanols, you minimize the secondary ionic interactions and promote a single, hydrophobic retention mechanism, leading to a more symmetrical peak.[7]

  • Evaluate Mobile Phase Composition:

    • Action: If using acetonitrile, consider switching the organic modifier to methanol.

    • Causality: Methanol is a more polar solvent and can form hydrogen bonds with the exposed silanol groups, effectively "shielding" them from your analyte. This can reduce tailing where acetonitrile, being aprotic, cannot.[7]

  • Use a Modern, High-Purity Column:

    • Action: If pH adjustment does not resolve the issue, switch to a column specifically designed to minimize silanol interactions. Look for columns marketed as "high-purity silica," "end-capped," or those with a polar-embedded phase.

    • Causality: These columns are manufactured using silica with fewer metal impurities and undergo a process called "end-capping," which chemically derivatizes most of the residual silanols with a small, inert group (like trimethylsilane).[4][7][10] This physically blocks the sites that cause tailing.

  • Add a Competing Base (Use with Caution):

    • Action: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 25 mM) can improve the peak shape of acidic or neutral compounds that tail.[6]

    • Causality: The TEA acts as a silanol-blocking agent, preferentially interacting with the active sites and preventing the analyte from doing so.[6] Note: This is an older technique and can suppress ionization in mass spectrometry detectors.

Diagram: Mechanism of Peak Tailing and Mitigation by pH Control.

G cluster_0 High pH (>4) - Tailing Occurs cluster_1 Low pH (~2.7) - Symmetrical Peak Analyte Analyte (this compound) Silanol_Ionized Ionized Silanol (Si-O⁻) Analyte->Silanol_Ionized Secondary Ionic Interaction (Causes Tailing) C18 C18 Chain Analyte->C18 Primary Hydrophobic Interaction (Good) Analyte_2 Analyte (this compound) Silanol_Protonated Protonated Silanol (Si-OH) Analyte_2->Silanol_Protonated Interaction Suppressed C18_2 C18 Chain Analyte_2->C18_2 Primary Hydrophobic Interaction Only

Caption: Effect of mobile phase pH on silanol interactions causing peak tailing.

Q2: My peak is fronting. What does this indicate and how can I resolve it?

Answer: Peak fronting, where the peak is broader in the first half, is less common than tailing but typically points to column overload or sample solubility issues.[11][12][13]

Primary Causes & Solutions:

  • Mass Overload: You are injecting too much analyte mass onto the column.[13][14]

    • Causality: When the number of analyte molecules exceeds the available interaction sites at the head of the column, the excess molecules cannot be retained. They travel faster down the column, eluting earlier and causing the characteristic fronting shape.[11][13]

    • Protocol:

      • Step 1 (Diagnose): Prepare a 1:10 dilution of your sample and inject it. If the peak shape becomes symmetrical, you have confirmed mass overload.[13]

      • Step 2 (Resolve): Reduce the concentration of your sample or decrease the injection volume.

  • Poor Sample Solubility / Incompatible Sample Solvent: The analyte is not fully dissolved in the injection solvent or the solvent is too strong.

    • Causality: If the sample solvent is significantly stronger (e.g., 100% Acetonitrile) than the mobile phase (e.g., 50% Acetonitrile), the sample band does not focus properly at the head of the column. Instead, it travels down the column in a distorted band, leading to fronting.[11][12][15][16]

    • Protocol:

      • Step 1 (Best Practice): Always try to dissolve your sample in the initial mobile phase composition. This is the ideal scenario.[16][17]

      • Step 2 (If Solubility is an Issue): If you must use a stronger solvent to dissolve this compound (e.g., 100% Methanol), ensure you dilute it with the aqueous component of the mobile phase to be as close as possible to the mobile phase strength.[18]

      • Step 3 (Minimize Injection Volume): If using a strong solvent is unavoidable, reduce the injection volume to the smallest possible amount (e.g., 1-2 µL). This minimizes the disruptive effect of the strong solvent plug.[16][17]

Q3: My peak is split or has a shoulder. How do I troubleshoot this?

Answer: Split peaks suggest that the analyte is entering the column as a disturbed band or that two different states of the analyte are being separated.[3][11]

Systematic Troubleshooting Workflow:

G Start Peak Splitting Observed CheckAllPeaks Is the splitting on ALL peaks? Start->CheckAllPeaks CheckSolvent Is sample solvent stronger than mobile phase? CheckAllPeaks->CheckSolvent No CheckFrit Possible blocked frit or column void CheckAllPeaks->CheckFrit Yes CheckpH Is mobile phase pH close to analyte pKa? CheckSolvent->CheckpH No ChangeSolvent Remake sample in mobile phase & reinject. CheckSolvent->ChangeSolvent Yes FritAction 1. Reverse-flush column. 2. Replace column if persists. CheckFrit->FritAction CheckCoelution Possible co-eluting impurity CheckpH->CheckCoelution No pHAction Adjust pH to be >2 units away from pKa. CheckpH->pHAction CoelutionAction Inject smaller volume. If split resolves into two peaks, optimize method resolution. CheckCoelution->CoelutionAction

Caption: Troubleshooting workflow for split peaks in HPLC.

Detailed Explanation:

  • Problem Affects All Peaks: If every peak in your chromatogram is split, the issue is likely a physical problem occurring before the separation begins.[19][20]

    • Cause A: Partially Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the porous frit at the top of the column. This creates two different flow paths for the sample, causing it to enter the column as a split band.[11][19][20]

      • Solution: Disconnect the column and reverse-flush it with mobile phase to a waste container. If this doesn't work, the column may need to be replaced. Always filter samples and mobile phases to prevent this.[21]

    • Cause B: Column Void: A void or channel can form in the packing material at the head of the column, often due to pressure shocks or operating at an inappropriate pH.[11][19][22] This also creates a disturbed flow path.

      • Solution: This is typically not fixable. The column must be replaced.[19]

  • Problem Affects Only the Analyte Peak: If only the this compound peak is split, the cause is chemical or method-related.

    • Cause A: Sample Solvent Mismatch: As described in the "Peak Fronting" section, injecting a sample in a solvent significantly stronger than the mobile phase is a primary cause of peak splitting for early-eluting peaks.[11][23][24]

      • Solution: Prepare the sample in the mobile phase.[20]

    • Cause B: pH is too close to pKa: While the pKa of the amide proton is high, if the mobile phase pH is not properly controlled, it's possible for multiple ionic forms of an analyte to exist, which can separate and cause split or shouldered peaks.[25][26][27]

      • Solution: Ensure the mobile phase is buffered and the pH is at least 2 units away from the analyte's pKa. For this compound, maintaining a consistent acidic pH (e.g., 2.7) is a robust strategy.[17]

    • Cause C: Co-eluting Impurity: The "split" may actually be a second, closely eluting compound.

      • Solution: Inject a smaller volume of the sample. If the split peak resolves into two distinct, smaller peaks, it confirms a co-elution issue. You will then need to optimize your method's selectivity (e.g., change organic modifier, gradient slope, or column chemistry) to separate the two compounds.[19][20]

References

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Waters Corporation. (n.d.). What are some common causes of peak fronting?.
  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography.
  • Chromatography Today. (n.d.). What is Peak Splitting?.
  • Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
  • Sanders, L. C., & Sander, L. C. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • BenchChem. (2025). Troubleshooting poor peak shape in HPLC analysis of 4-methyl-2-oxovalerate.
  • uHPLCs. (2023, March 11). How to solve the “solvent effect”.
  • Nacalai Tesque, Inc. (n.d.). Troubleshooting: Poor peak shape.
  • Axion Labs. (2023, November 21). Best solvent to dissolve HPLC samples [Video]. YouTube.
  • ResearchGate. (2025, August 5).
  • Google Patents. (n.d.). Liquid chromatography stationary phases with reduced silanol interactions.
  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
  • Echemi. (2023, October 31). 2-Chloro-3-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.

Sources

Managing thermal decomposition during GC analysis of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography (GC) analysis of 2-Chloro-3-nitrobenzamide. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with the thermal lability of this compound. Our goal is to provide you with not just solutions, but a deep understanding of the underlying chemical principles to empower your method development and troubleshooting.

Introduction: The Challenge of Analyzing this compound

This compound is a nitroaromatic compound that presents a significant challenge for GC analysis due to its susceptibility to thermal decomposition. The high temperatures typically used in conventional GC inlets can readily induce the degradation of the molecule before it even reaches the analytical column. This leads to a variety of chromatographic problems, including poor peak shape, non-reproducible results, and the appearance of unexpected peaks, ultimately compromising the accuracy and reliability of quantitative analysis.

The primary sites of thermal stress are the nitro (-NO₂) group and the amide (-CONH₂) linkage. The C-NO₂ bond is often the first to break under thermal stress, a common characteristic of nitroaromatic compounds. Furthermore, active surfaces within the GC system, such as silanol groups on glass liners or metal surfaces in the injector, can catalytically promote this degradation at temperatures lower than would be expected.[1]

This guide provides a systematic approach to diagnosing and mitigating these issues, moving from fundamental adjustments to advanced injection techniques.

Part 1: Troubleshooting Guide - From Symptoms to Solutions

This section is structured to help you diagnose the root cause of your analytical problems based on the chromatographic data you observe.

Q1: My chromatogram shows multiple peaks when I expect only one for my standard. The primary peak is small or has a poor shape (tailing/fronting). What is happening?

This is a classic symptom of thermal decomposition. The extra, sharp peaks are likely degradation products formed in the hot GC inlet.[1] The poor shape of the parent analyte peak indicates that a portion of the analyte is degrading as it is being analyzed. The key is to differentiate between degradation that happens in the inlet versus on the column.

  • Inlet Decomposition: Characterized by the appearance of sharp, well-defined peaks for degradation products. This occurs because the breakdown happens in a focused zone (the inlet) before the chromatographic separation begins.

  • On-Column Decomposition: Often appears as a broad, tailing peak or a raised baseline (plateau) leading up to the parent peak.[1][2] This indicates the compound is degrading as it travels along the column when the oven temperature reaches its decomposition threshold.

The following workflow provides a systematic approach to troubleshooting this issue.

G Observation Initial Observation: Poor peak shape, extra peaks, or low response for this compound. Diagnosis Are degradation peaks sharp or broad? Observation->Diagnosis Inlet_Decomp Diagnosis: Inlet Decomposition Diagnosis->Inlet_Decomp  Sharp Peaks Column_Decomp Diagnosis: On-Column Decomposition Diagnosis->Column_Decomp Broad/Tailing Peaks   Reduce_Inlet_T 1. Reduce Inlet Temperature (e.g., decrease by 50-75 °C) Inlet_Decomp->Reduce_Inlet_T Reduce_Oven_Ramp 1. Lower Oven Temp Ramp Rate Column_Decomp->Reduce_Oven_Ramp Inert_Liner 2. Use an Inert Liner (e.g., Silanized, Tapered) Reduce_Inlet_T->Inert_Liner Reduce_Residence 3. Decrease Inlet Residence Time (Increase split ratio, use smaller vol. liner) Inert_Liner->Reduce_Residence Advanced_Inject 4. Use Advanced Injection Technique (PTV or Cool On-Column) Reduce_Residence->Advanced_Inject Verification Verification: Peak shape improved? Degradation products eliminated? Advanced_Inject->Verification Thinner_Film 2. Use Thinner Film Column Reduce_Oven_Ramp->Thinner_Film Column_Maint 3. Perform Column Maintenance (Trim column inlet, bake-out) Thinner_Film->Column_Maint Column_Maint->Verification Success Analysis Optimized Verification->Success Yes Reassess Re-evaluate Diagnosis & Parameters Verification->Reassess No Reassess->Diagnosis

Caption: A systematic workflow for diagnosing and resolving thermal decomposition.

Q2: I've lowered my inlet temperature, but I'm still seeing degradation. What is the next most important factor to consider?

The GC inlet liner is the next most critical component.[1] Standard borosilicate glass liners contain active silanol groups (Si-OH) on their surface. These sites can catalytically promote the decomposition of thermally sensitive molecules like this compound.

Solution:

  • Switch to a Deactivated Liner: Use a liner that has been chemically treated (silanized) to cap the active silanol groups. Many vendors offer proprietary deactivation technologies that provide enhanced inertness.

  • Consider Liner Geometry: A tapered liner can help focus the sample into the column, minimizing contact with the hot metal surfaces at the bottom of the inlet.[1]

  • Remove Glass Wool: While often used to aid vaporization and trap non-volatiles, glass wool provides a large, active surface area.[2] For thermally labile compounds, it is highly recommended to use a liner without glass wool.

Q3: My results are inconsistent from one injection to the next. What causes this poor reproducibility?

Poor reproducibility with thermally labile compounds is often linked to inconsistent conditions within the injector or sample degradation prior to analysis.[3]

Causes & Solutions:

  • Inconsistent Injection Speed (Manual Injections): A slow injection increases the time the sample spends in the hot needle and inlet, leading to variable degradation.

    • Solution: Use an autosampler for consistent, fast injections.[3] If injecting manually, practice a fast, smooth plunger depression.

  • Septum Coring: Small pieces of the septum can fall into the liner, creating active sites for degradation.

    • Solution: Use high-quality septa and change them regularly. Ensure the syringe needle is not bent or burred.

  • Active Site Formation: Contamination from previous samples can build up in the liner, creating new active sites.

    • Solution: Implement a regular maintenance schedule for cleaning the injector and replacing the liner.[4]

Part 2: Recommended GC Method Parameters & Protocols

Moving from a problematic method to a robust one requires a holistic change in parameters. Below is a comparison table and a detailed protocol for an advanced injection technique.

GC Parameter Comparison
ParameterProblematic Method (High Degradation)Recommended Starting Method (Low Degradation)Rationale for Change
Inlet Type Split/Splitless (S/SL)Programmable Temp. Vaporization (PTV) or Cool On-Column (COC)Minimizes thermal stress by injecting into a cool inlet, then heating to transfer analyte.[5][6]
Inlet Temp. 250 - 300 °C (Isothermal)50 °C (initial), ramp to 250 °C at 12 °C/secEliminates exposure to high temperatures during the initial vaporization and transfer phase.[2][7]
Inlet Liner Standard Borosilicate w/ Glass WoolDeactivated, Tapered, Wool-FreeReduces catalytic activity from silanol groups and glass wool surfaces.[1][2]
Injection Mode Splitless (1 min purge delay)Solvent Vent (PTV) or On-ColumnReduces residence time in the inlet and prevents analyte from contacting hot surfaces.[2][7]
Column Phase Standard 5% Phenyl-MethylpolysiloxaneLow-bleed, inert equivalent (e.g., DB-5ms Ultra Inert)A more inert stationary phase minimizes the chance of on-column degradation.
Film Thickness 0.25 µm0.18 - 0.25 µmThinner films can sometimes lower elution temperatures, but inertness is the primary concern.[2]
Oven Program Fast Ramp (e.g., 25 °C/min)Slower Ramp (e.g., 10-15 °C/min)Elutes the compound at a lower temperature, reducing the risk of on-column degradation.[2]
Protocol: Setting Up a PTV Injection for this compound

A Programmable Temperature Vaporization (PTV) inlet is one of the most effective tools for analyzing thermally labile compounds.[6][8] This protocol provides a starting point for method development.

Objective: To transfer the analyte to the column with minimal thermal stress by using a temperature-programmed injection.

Methodology:

  • System Preparation:

    • Install a deactivated, wool-free liner in the PTV inlet.

    • Set the split vent flow (e.g., 50 mL/min) and the septum purge flow (e.g., 3 mL/min).

  • PTV Program Setup:

    • Initial Temperature: Set the PTV inlet to a temperature at or slightly below the boiling point of your injection solvent (e.g., 50 °C for Acetonitrile).

    • Injection & Solvent Venting: Inject the sample (e.g., 1 µL). The low initial temperature allows the solvent to evaporate and be purged through the split vent while the less volatile analyte is retained in the liner. This is typically done for 0.2 - 0.5 minutes.

    • Close Split Vent: After the solvent vent period, the split vent is closed to allow for the transfer of the analyte to the column.

    • Temperature Ramp: Immediately after closing the vent, rapidly ramp the inlet temperature to a final value sufficient to transfer the analyte (e.g., 250 °C at the maximum rate, often >10 °C/sec). This rapid heating ensures the analyte is transferred quickly without prolonged exposure to intermediate temperatures.

    • Hold & Clean: Hold the final temperature for a few minutes to ensure complete transfer and to clean the liner.

    • Cool Down: The inlet is then rapidly cooled back to the initial temperature to prepare for the next injection.

  • GC Oven Program:

    • The GC oven program should start at a low temperature (e.g., 50-60 °C) to cryofocus the analyte at the head of the column as it is transferred from the PTV inlet.

    • After the PTV transfer is complete, begin the oven temperature ramp for chromatographic separation.

Part 3: Frequently Asked Questions (FAQs)

Q4: What are the expected thermal degradation products of this compound?

While a detailed experimental study on this specific molecule is not widely published, based on the thermal decomposition of similar nitroaromatic compounds, the primary degradation pathway is the cleavage of the carbon-nitro (C-NO₂) bond.[9][10]

Potential Degradation Products:

  • 2-Chlorobenzamide: Formed by the loss of the nitro group. This is often the primary degradation product seen in the GC.

  • Products of further fragmentation: At very high temperatures, the molecule can fragment further.

The diagram below illustrates the most probable primary degradation pathway.

G reactant This compound (Thermally Labile Parent Compound) heat High Temperature + Active Sites (GC Inlet) reactant->heat product1 2-Chlorobenzamide (Primary Degradant) heat->product1 product2 NO₂ / Other Fragments heat->product2

Caption: Probable thermal decomposition pathway in a GC inlet.

Q5: Could derivatization be a viable strategy to prevent degradation?

Yes, derivatization is a potential alternative. The goal would be to chemically modify the thermally labile functional groups (the amide) into more stable moieties before GC analysis. For instance, the amide hydrogen could be silylated. However, this adds extra steps to sample preparation, which can introduce new sources of error and may not protect the nitro group. It is generally preferable to optimize the GC conditions to analyze the native compound if possible.

Q6: If PTV or COC is not available, what is the best I can do with a standard Split/Splitless inlet?

If you are limited to a standard S/SL inlet, you must optimize every parameter to minimize thermal stress and activity.

  • Lowest Possible Inlet Temperature: Experiment to find the lowest temperature that still allows for efficient volatilization of your analyte.[7][11] Start around 200 °C and adjust based on peak shape.

  • Most Inert Liner Possible: This is non-negotiable. Use a high-quality, deactivated, tapered liner without any glass wool.[1][2]

  • Minimize Inlet Residence Time:

    • Use a split injection instead of splitless if sensitivity allows. A high split ratio (e.g., 50:1 or 100:1) will move the sample through the inlet very quickly.[7]

    • If you must use splitless mode, use the shortest possible splitless hold time that gives an adequate response.

  • Regular Maintenance: Be vigilant about changing the septum, O-ring, and liner to prevent the buildup of active sites.[1][4]

By systematically applying these principles, you can significantly improve the quality and reliability of your GC analysis for this and other thermally labile compounds.

References

  • BenchChem. (2025). Preventing thermal decomposition of alkanes during analysis. BenchChem Technical Support.
  • Separation Science. (n.d.). Activity and Decomposition.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • BenchChem. (2025). minimizing thermal decomposition of 1,1,1-Trichloroethane during analysis. BenchChem Technical Support.
  • Pharmaceuticals & Medical Devices Resources. (2025). Chromatography Breakdowns and Bad Peaks? HPLC/GC Troubleshooting Solutions.
  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru.
  • (n.d.). TROUBLESHOOTING GUIDE.
  • Phenomenex. (2020). GC Troubleshooting Guide. Phenomenex.
  • LCGC International. (2020). Beat the Heat: Cold Injections in Gas Chromatography.
  • Restek. (2020).
  • NIH. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. NIH.
  • Uclés, S., Hakme, E., Ferrer, C., & Fernández-Alba, A. R. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410, 6861–6871.
  • Weizmann Institute of Science. (n.d.). Analysis of thermally labile pesticides by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. Weizmann Research Portal.
  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.
  • (2023).

Sources

Strategies for purifying 2-Chloro-3-nitrobenzamide from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for purifying this key chemical intermediate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy for the highest quality results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when handling crude this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A: The impurity profile is almost always a direct reflection of the synthetic route used. The most common synthesis involves converting 2-Chloro-3-nitrobenzoic acid to its acyl chloride with a reagent like thionyl chloride, followed by amidation with ammonia.[1][2]

Therefore, your primary impurities will likely be:

  • Starting Materials: Unreacted 2-Chloro-3-nitrobenzoic acid is the most common and critical impurity to remove.[3] It is an acidic compound that can interfere with subsequent reactions.

  • Isomeric Impurities: If the starting material was not pure, you might have isomeric nitrobenzamides (e.g., 2-chloro-5-nitrobenzamide).[4][5] These can be challenging to separate due to similar physical properties.

  • Hydrolysis Products: Although the amide bond is generally stable, harsh work-up conditions could lead to some hydrolysis back to the parent carboxylic acid.[6]

Q2: I have my crude solid from the reaction. What is the absolute first step I should take to clean it up?

A: Before attempting more complex methods like recrystallization or chromatography, an initial acid-base wash is highly recommended. The most significant impurity is often the unreacted 2-Chloro-3-nitrobenzoic acid. A wash with a mild aqueous base will deprotonate this acidic impurity, converting it to its water-soluble carboxylate salt, which can then be easily extracted from the organic phase containing your desired neutral amide product.[7][8]

A saturated solution of sodium bicarbonate (NaHCO₃) is the ideal choice for this wash.[7][9] It is basic enough to remove the acidic starting material without being harsh enough to promote significant hydrolysis of your product.

Q3: Which purification method—recrystallization or column chromatography—is generally preferred for this compound?

A: For most amides, recrystallization is the preferred and most efficient method, especially when the desired product is the major component of the crude mixture.[10][11] It is excellent for removing small amounts of impurities and is more scalable and cost-effective than chromatography. Column chromatography is typically reserved for situations where recrystallization fails to provide adequate purity, such as when dealing with complex mixtures or impurities with very similar solubility profiles to the product.[6][8]

Q4: How can I effectively monitor the progress of my purification?

A: Thin-Layer Chromatography (TLC) is the most rapid and effective technique for real-time monitoring.[8][10] By spotting your crude material, the purified fractions, and the starting materials on the same plate, you can visually assess the removal of impurities. A mobile phase consisting of a mixture of ethyl acetate and hexane is a common starting point for aromatic amides.[8][11] For more rigorous quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the industry-standard method.[10]

Purification Workflow Overview

The following diagram outlines the logical decision-making process for purifying crude this compound, starting from the initial work-up to achieving the final, high-purity compound.

G cluster_0 Purification Strategy Crude Crude this compound Wash Aqueous Bicarbonate Wash Crude->Wash Filter Filter & Dry Solid Wash->Filter Purity_Check1 Assess Purity (TLC/HPLC) Filter->Purity_Check1 Recrystallize Recrystallization Purity_Check1->Recrystallize Impure Pure_Product Pure Product Purity_Check1->Pure_Product Pure Purity_Check2 Assess Purity (TLC/HPLC) Recrystallize->Purity_Check2 Column Column Chromatography Purity_Check2->Column Impure Purity_Check2->Pure_Product Pure Column->Pure_Product Impure Product still impure

Caption: Decision workflow for purification.

Troubleshooting Guides

Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of forming crystals. 1. The solution is cooling too rapidly. 2. The solution is supersaturated with impurities that inhibit crystallization. 3. The boiling point of the solvent is higher than the melting point of the product.1. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulate the flask if necessary.[10] 2. Try adding a seed crystal to induce nucleation.[6] 3. If slow cooling fails, consider a preliminary purification by column chromatography to remove the bulk of impurities, then recrystallize.[6] 4. Select a solvent with a lower boiling point.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The chosen solvent is too good; the product is highly soluble even when cold.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[6] 2. Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then heat to clarify and cool slowly.[6] 3. Submerge the flask in an ice bath to maximize the chance of precipitation.[6] Scratching the inside of the flask with a glass rod can also initiate crystallization.[6]
Recovery is very low. 1. Too much solvent was used during dissolution. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[6][10] 2. Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtering to minimize loss in the mother liquor.[6] 3. You can attempt to recover a second crop of crystals by concentrating the mother liquor.[6]
Product is still impure after recrystallization. 1. The impurity has a very similar solubility profile to the product in the chosen solvent. 2. The impurity was co-precipitated due to being present in a very high concentration.1. Select a different recrystallization solvent or solvent pair.[10] 2. If a single recrystallization is insufficient, a second one may be necessary. Alternatively, switch to column chromatography for a more effective separation.[9]
Column Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of spots (co-elution). 1. The mobile phase is too polar, causing all compounds to move too quickly. 2. The mobile phase is not selective enough for the compounds. 3. The column was overloaded with too much crude material.1. Optimize the mobile phase using TLC first. Aim for an Rf value of ~0.2-0.3 for the desired product.[6] 2. Decrease the polarity of the eluent (e.g., increase the hexane:ethyl acetate ratio). 3. Consider using a gradient elution, starting with a low polarity and gradually increasing it.[6] 4. Use a larger column or load less material.
Product does not elute from the column (Rf = 0). 1. The mobile phase is not polar enough to move the compound off the silica gel. 2. The compound may be reacting with the silica (unlikely for amides but possible with very acidic or basic compounds).1. Substantially increase the polarity of the mobile phase (e.g., decrease the hexane:ethyl acetate ratio).[6] 2. If a pure ethyl acetate eluent is not enough, consider adding a small percentage (1-2%) of methanol to the mobile phase.
Product streaks down the column. 1. The sample was not loaded in a concentrated band. 2. The compound has poor solubility in the mobile phase. 3. The column was packed improperly.1. Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane) to load it onto the column.[10] Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel before adding it to the column.[6] 2. Ensure your chosen eluent system is appropriate based on TLC analysis.

Detailed Experimental Protocols

Protocol 1: Initial Purification via Aqueous Wash

This protocol is designed to remove acidic impurities, primarily unreacted 2-Chloro-3-nitrobenzoic acid, from the crude product.

  • Dissolution: Dissolve the crude solid product in an organic solvent in which it is freely soluble, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material. Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[7][8] Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (from CO₂ evolution if significant acid is present).

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine (saturated aqueous NaCl) to the organic layer. This wash helps to remove residual water and any remaining inorganic impurities. Shake and separate as before.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][12] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the pre-purified solid.

Protocol 2: Purification by Recrystallization

This is the primary method for obtaining high-purity this compound. Ethanol or an ethanol/water mixture is often a good solvent system to start with for aromatic amides.[1][9]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your pre-purified product in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find one in which it is sparingly soluble at room temperature but fully soluble when hot.[10]

  • Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary.[10]

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polymeric or decomposition byproducts.[7] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.[6][10]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under a high vacuum or in a vacuum oven to remove all residual solvent.

Protocol 3: Purification by Column Chromatography

Use this method if recrystallization fails to yield a product of the desired purity.

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.[6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal volume of a relatively non-polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel bed. Alternatively, create a "dry load" by dissolving the product, adding a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[6]

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in a series of fractions.[10] If necessary, gradually increase the polarity of the mobile phase (gradient elution) to move the product down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final purified this compound.[10]

References

  • Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate.
  • Rudolph, J., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health.
  • Freund, W., Reissenweber, G., & Schaefer, B. (1992). U.S. Patent No. 5,149,882. Google Patents.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3-nitrobenzamide. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Here, we provide a structured, in-depth resource combining theoretical explanations with practical, field-tested protocols to help you navigate these issues effectively.

Compound Profile: this compound

Understanding the physicochemical properties of this compound is the first step in troubleshooting its solubility. The molecule's structure, characterized by a benzene ring with chloro, nitro, and amide substituents, dictates its behavior in different solvent systems.[1]

PropertyValue / DescriptionSource
Molecular Formula C₇H₅ClN₂O₃[2]
Molecular Weight 200.58 g/mol [2][3]
Appearance Off-white to white solid[2]
Melting Point 143 to 147 °C[2]
Water Solubility Predicted to be very low. Structurally similar compounds like 2-nitrobenzamide and 3-nitrobenzamide have aqueous solubilities of <0.1 mg/mL.[4][5] The chloro group is expected to further decrease aqueous solubility.Inferred from[4][5]
Predicted XLogP3 1.4[3]

The combination of a nonpolar aromatic ring, an electron-withdrawing chloro group, and a polar, hydrogen-bonding amide group results in a molecule with limited aqueous solubility but better solubility in polar organic solvents.[4][6]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial questions regarding the handling of this compound.

Q1: Why is my this compound not dissolving in water or buffer? A1: this compound is a poorly water-soluble compound due to its molecular structure. The aromatic ring and chlorine atom impart significant hydrophobic character, which is not sufficiently overcome by the polar amide and nitro groups to allow for significant dissolution in aqueous media. Its high melting point also suggests strong crystal lattice energy, which requires substantial energy to break down during solvation.[7]

Q2: I need to make a stock solution. What solvent should I use? A2: For stock solutions, it is highly recommended to use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices.[4] These solvents are highly polar and can effectively solvate the molecule, breaking the crystal lattice forces. For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% for many cell-based assays).

Q3: Can I increase the solubility by heating the solution? A3: Yes, heating can temporarily increase the solubility of this compound, as is typical for many organic compounds.[6] However, be cautious. Upon cooling to room or physiological temperatures, the compound will likely precipitate out of the solution. This method is only suitable if the experiment is conducted at an elevated temperature. Always check the compound's stability at higher temperatures before proceeding.

Q4: Will changing the pH of my aqueous buffer help? A4: The effect of pH on the solubility of this compound is expected to be minimal. The primary functional groups, the amide and the nitro group, are generally considered neutral and do not ionize significantly under typical physiological pH ranges (pH 2-10). While extreme pH conditions might induce hydrolysis of the amide, this chemically alters the compound and should be avoided.[6]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to common solubility problems.

Issue 1: Preparing an Aqueous Working Solution from a DMSO Stock

Problem: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS).

Causality: This is a classic issue of a compound being "pushed" out of solution when the solvent polarity changes drastically. The aqueous buffer cannot maintain the solubility established by the concentrated DMSO.

Solution Workflow:

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_outcome Outcome start Start: High Concentration DMSO Stock (e.g., 50 mM) check_final_conc Determine max allowed final DMSO % in assay (e.g., 0.5%) start->check_final_conc calc_dilution Calculate necessary dilution factor check_final_conc->calc_dilution add_dmso Pipette required volume of DMSO stock into tube calc_dilution->add_dmso add_buffer Add aqueous buffer to the DMSO dropwise while vortexing vigorously add_dmso->add_buffer Crucial Step observe Visually inspect for precipitation add_buffer->observe success Success: Clear Solution Ready for Use observe->success No failure Failure: Precipitation Occurs observe->failure Yes troubleshoot Proceed to Advanced Solubilization (Guide 2) failure->troubleshoot

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.

  • Determine Final Solvent Concentration: Identify the maximum tolerable percentage of DMSO for your experiment (e.g., 0.1%, 0.5%). This will dictate your dilution strategy.

  • Perform the Dilution:

    • Add the required small volume of the DMSO stock to your empty microfuge tube first.

    • While vigorously vortexing the tube, slowly add the pre-warmed (37°C) aqueous buffer drop-by-drop. This method of adding the buffer to the DMSO (instead of vice-versa) often prevents localized high concentrations of the compound from crashing out.

  • Inspect and Use: After adding all the buffer, continue vortexing for another 30 seconds. Visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect). If clear, use the solution immediately as it may not be stable over long periods.

Issue 2: The Required Aqueous Concentration is Unattainable, Even with DMSO

Problem: Even with optimized dilution from a DMSO stock, the desired final concentration in the aqueous medium cannot be reached without precipitation.

Causality: The target concentration exceeds the thermodynamic solubility limit of the compound in the final solvent mixture. More potent solubilization techniques are required.

Solution: Co-Solvent Systems

A co-solvent system can increase solubility by reducing the polarity of the aqueous medium.[8][9]

Recommended Co-Solvents:

  • Polyethylene Glycol 400 (PEG 400): A biocompatible polymer often used in formulations.

  • Propylene Glycol (PG): Another common, low-toxicity solvent.

  • Ethanol: Effective, but volatility and potential effects on biological systems should be considered.

Step-by-Step Protocol (using PEG 400):

  • Prepare a Co-Solvent Mixture: Create a stock of your aqueous buffer containing a fixed percentage of the co-solvent. Start with 10% PEG 400 in your buffer (e.g., 10 mL PEG 400 + 90 mL PBS).

  • Dissolve the Compound: Attempt to directly dissolve the this compound powder in this co-solvent/buffer mixture. Gentle warming (37-40°C) and sonication can assist dissolution.

  • Alternative (from DMSO stock): If direct dissolution fails, use your DMSO stock. Dilute the DMSO stock into the co-solvent/buffer mixture using the vortexing method described in the previous guide. The presence of the co-solvent in the aqueous phase will better accommodate the compound.

  • Optimization: If 10% is insufficient, you can systematically increase the co-solvent percentage (e.g., to 20%, 30%), but you must always validate the compatibility of this new formulation with your downstream assay.

Advanced Solubilization Strategy: Inclusion Complexation with Cyclodextrins

For particularly challenging cases, cyclodextrins can be employed. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, effectively hiding the hydrophobic parts from the aqueous environment and increasing apparent solubility.[10][11]

Mechanism of Action:

G Drug Drug Complex Complex CD CD Drug->CD Encapsulation CD->Complex Forms

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Step-by-Step Protocol:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution. A 10-20% (w/v) solution is a good starting point.

  • Add the Compound: Add the solid this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Clarify the Solution: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Concentration: Carefully collect the supernatant. The concentration of the dissolved compound in the clear supernatant should be determined analytically, for example, by using HPLC with a standard curve.[4] This step is crucial as you cannot assume 100% of the added drug has been solubilized.

This guide provides a systematic approach to overcoming the solubility issues of this compound. By understanding the compound's properties and applying these methods logically, from simple solvent adjustments to more advanced formulation strategies, researchers can successfully prepare the solutions needed for their experiments.

References

  • Solubility of 3-Nitrobenzamide. (n.d.). Solubility of Things.
  • This compound. (n.d.). Hoffman Fine Chemicals.
  • 2-Chloro-5-nitrobenzamide. (n.d.). PubChem.
  • 2-Nitrobenzamide. (n.d.). PubChem.
  • Gong, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Young, R. J. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • 3-Nitrobenzamide. (n.d.). PubChem.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.

Sources

Technical Support Center: Chloroacetic Acid Byproduct Minimization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for minimizing the formation of chloroacetic acid (CAA) and its derivatives as unwanted byproducts in chemical syntheses and processes. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are chloroacetic acids and why is their formation a concern?

Chloroacetic acids (CAAs) are organochlorine compounds where chlorine atoms replace hydrogen atoms on the methyl group of acetic acid. The three main types are:

  • Monochloroacetic Acid (MCA or MCAA): ClCH₂COOH

  • Dichloroacetic Acid (DCAA): Cl₂CHCOOH

  • Trichloroacetic Acid (TCAA): Cl₃CCOOH

The formation of these compounds as byproducts is a significant concern for several reasons:

  • Product Purity: In pharmaceutical and fine chemical synthesis, even trace amounts of CAA impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). For instance, chloroacetic acid is a known impurity in the synthesis of cetirizine hydrochloride that requires careful monitoring.[1]

  • Separation Challenges: These acids often have similar physical properties to the desired product, making their removal via standard purification techniques like distillation difficult and costly.[2]

  • Reaction Yield: The formation of byproducts consumes reactants, lowering the overall yield of the intended product.

  • Toxicity and Environmental Impact: Chloroacetic acids are toxic and corrosive compounds.[2][3] TCAA and DCAA are known or suspected carcinogens and are regulated as disinfection byproducts in drinking water by agencies like the U.S. Environmental Protection Agency (EPA).[4][5]

Q2: What are the primary chemical pathways that lead to the formation of CAA byproducts?

Chloroacetic acid formation typically proceeds through two primary mechanisms, depending on the reaction conditions and the presence of catalysts.

  • Ionic Mechanism: This is the dominant pathway in the industrial synthesis of MCA from acetic acid, where a catalyst like acetic anhydride or acetyl chloride is used.[6][7] The process involves the enolization of an acetyl chloride intermediate, which then reacts with chlorine.[6][8] This mechanism is highly selective for producing MCA, but improper control can lead to further chlorination, creating DCAA and TCAA as byproducts through a consecutive reaction pathway.[6]

  • Radical Mechanism: In the absence of an ionic catalyst, or under conditions like UV light (sunlight), the chlorination of acetic acid can proceed via a free radical mechanism.[6] This pathway is generally less selective and can lead to a broader range of chlorinated byproducts.

In other contexts, such as water disinfection, CAAs are formed when chlorine reacts with natural organic matter (NOM) present in the water source.[9]

Q3: What are the most critical experimental parameters to control for minimizing CAA formation?

Controlling the following parameters is crucial for steering the reaction away from byproduct formation:

  • Temperature: Higher temperatures can increase the rate of secondary or decomposition reactions. For instance, in the chlorination of acetic acid, precise temperature control is needed to maximize MCA selectivity.

  • Catalyst Selection and Concentration: The choice and amount of catalyst are critical. In acetic acid chlorination, catalysts like acetic anhydride promote the desired ionic pathway.[7] Multi-component liquid catalysts containing acetyl chloride, inorganic acids, and metal salts (iron, zinc) have been developed to enhance selectivity and inhibit the deep chlorination that forms DCAA.[10]

  • Reactant Stoichiometry: The molar ratio of reactants, particularly the chlorinating agent to the substrate, must be carefully controlled. An excess of chlorine will invariably lead to over-chlorination and the formation of DCAA and TCAA.[6]

  • pH: In aqueous systems, pH is a major factor. For example, during water chlorination, increasing the pH can decrease the formation of all three types of chloroacetic acids.[9]

Q4: How can I accurately detect and quantify CAA byproducts in my reaction mixture?

Several analytical techniques are available for the precise quantification of CAAs. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Analytical MethodPrincipleDerivatization Required?Common Applications & Notes
Gas Chromatography (GC) Separates volatile compounds. Often paired with an Electron Capture Detector (GC-ECD) for high sensitivity to halogenated compounds.Yes, typically. CAAs are polar and not volatile enough for direct GC. Derivatization to more volatile esters (e.g., methyl or trifluoroethyl esters) is common.[11]The official analysis method in many regions for drinking water.[4] A robust method for quality control in pharmaceutical manufacturing.[1]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on polarity. Often paired with a UV detector.No.A direct method suitable for determining MCA, DCAA, and TCA in workplace air samples and reaction mixtures.[12]
Ion Chromatography (IC) Separates ions using an ion-exchange column, followed by conductivity detection.No.Excellent for analyzing underivatized CAAs in aqueous samples like drinking water.[4]
Mass Spectrometry (MS) Provides structural information and high specificity by measuring the mass-to-charge ratio. Can be coupled with GC (GC-MS) or LC (LC-MS).With GC.Offers very sensitive and specific analysis, helping to identify characteristic fragmentation peaks for unambiguous identification.[13]

Troubleshooting Guide 1: Carboxymethyl Cellulose (CMC) Synthesis

Issue: Low Degree of Substitution (DS) in CMC and formation of sodium glycolate byproduct.

In the synthesis of CMC, cellulose is reacted with monochloroacetic acid (MCA) in a strongly alkaline medium.[14][15] While MCA is the reactant, its undesired side reaction is a common and critical issue.

Q5: I'm synthesizing CMC, but my yield and DS are low. Titration reveals a high concentration of sodium glycolate. What is happening?

This is a classic case of a competing side reaction outcompeting your desired etherification reaction. Two primary reactions occur simultaneously during carboxymethylation:

  • Desired Reaction (Etherification): R_cell-OH + NaOH → R_cell-O⁻Na⁺ + H₂O R_cell-O⁻Na⁺ + ClCH₂COONa → R_cell-OCH₂COONa + NaCl

  • Undesired Side Reaction (Hydrolysis): ClCH₂COONa + NaOH → HOCH₂COONa (Sodium Glycolate) + NaCl

An excess of sodium hydroxide (NaOH) or improper reaction conditions can significantly accelerate the second reaction, consuming your MCA reactant to form the sodium glycolate byproduct.[15] This starves the primary reaction of its etherifying agent, leading to a low DS and poor yield of CMC.


// Nodes Cellulose [label="Cellulose\n(R_cell-OH)", fillcolor="#4285F4"]; MCA [label="Monochloroacetic Acid\n(ClCH₂COOH)", fillcolor="#4285F4"]; NaOH [label="NaOH", fillcolor="#EA4335"]; Alkali_Cellulose [label="Alkali Cellulose\n(R_cell-O⁻Na⁺)", fillcolor="#FBBC05"]; CMC [label="Desired Product:\nCarboxymethyl Cellulose\n(CMC)", fillcolor="#34A853"]; Glycolate [label="Byproduct:\nSodium Glycolate", fillcolor="#EA4335"];

// Edges Cellulose -> Alkali_Cellulose [label=" Alkalization"]; NaOH -> Alkali_Cellulose; Alkali_Cellulose -> CMC [label=" Etherification\n(Desired Pathway)", color="#34A853", fontcolor="#34A853", penwidth=2]; MCA -> CMC; MCA -> Glycolate [label=" Hydrolysis\n(Undesired Pathway)", color="#EA4335", fontcolor="#EA4335", penwidth=2, style=dashed]; NaOH -> Glycolate [label="Excess"]; }

Figure 1. Reaction pathways in CMC synthesis.

Q6: How can I optimize my protocol to favor CMC formation and minimize sodium glycolate?

Optimization requires a careful balancing act, particularly concerning the concentration of NaOH.

Troubleshooting Protocol: Optimizing Carboxymethylation

  • Control NaOH Concentration: This is the most critical parameter. The concentration of NaOH influences the swelling of cellulose, the formation of alkali cellulose, and the rate of the competing hydrolysis reaction.

    • Rationale: Insufficient NaOH leads to incomplete activation of cellulose. Excessive NaOH dramatically increases the rate of MCA hydrolysis to sodium glycolate.[16] Studies have shown that an optimal NaOH concentration exists (often around 30-50% w/v, depending on the cellulose source) that maximizes the Degree of Substitution.[16]

    • Action: Perform a design of experiments (DoE) by varying the NaOH concentration (e.g., 20%, 30%, 40%, 50% w/v) while keeping other parameters constant.[16] Analyze the DS and yield for each condition to find the optimum.

  • Optimize the Slurry Medium: The choice of solvent is crucial for ensuring homogeneous access of the reagents to the cellulose fibers.

    • Rationale: An aqueous slurry can lead to excessive cellulose swelling and high rates of MCA hydrolysis. Using an organic solvent like isopropanol or ethanol creates a slurry that moderates the reaction, improves handling, and suppresses the side reaction.[15]

    • Action: Suspend the cellulose in an isopropanol/water or ethanol/water mixture. This allows for sufficient swelling without fully dissolving the components in a way that would favor the side reaction.

  • Control Reaction Temperature:

    • Rationale: Higher temperatures increase the rate of both reactions, but can disproportionately favor the hydrolysis of MCA.

    • Action: Maintain the etherification reaction temperature between 50-60°C.[14] Avoid exceeding 70°C, as this can lead to significant byproduct formation and potential polymer degradation.

  • Stagger Reagent Addition:

    • Rationale: Adding all the NaOH at once can create localized high concentrations that promote the side reaction.

    • Action: After the initial alkalization step to activate the cellulose, add the MCA. If additional NaOH is required during etherification, add it portion-wise to maintain a controlled alkaline environment.[17]

Troubleshooting Guide 2: Acetic Acid Chlorination

Issue: High levels of Dichloroacetic Acid (DCAA) and Trichloroacetic Acid (TCAA) in Monochloroacetic Acid (MCA) production.

The industrial synthesis of MCA involves the direct chlorination of acetic acid.[2][18] The primary challenge in this process is preventing over-chlorination, which leads to the formation of DCAA and TCAA.[2][6]

Q7: My MCA product is contaminated with significant amounts of DCAA and TCAA. How can I improve the selectivity of my reaction?

The formation of DCAA and TCAA occurs via a consecutive reaction mechanism. Once MCA is formed, it can be further chlorinated. Your goal is to maximize the rate of the first chlorination step while minimizing the subsequent ones.


// Nodes AA [label="Acetic Acid", fillcolor="#F1F3F4"]; MCA [label="Monochloroacetic Acid\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCAA [label="Dichloroacetic Acid\n(Byproduct)", fillcolor="#FBBC05"]; TCAA [label="Trichloroacetic Acid\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AA -> MCA [label="+ Cl₂\n(k₁)", color="#34A853", fontcolor="#34A853", penwidth=2]; MCA -> DCAA [label="+ Cl₂\n(k₂)", color="#FBBC05", fontcolor="#FBBC05", penwidth=2, style=dashed]; DCAA -> TCAA [label="+ Cl₂\n(k₃)", color="#EA4335", fontcolor="#EA4335", penwidth=2, style=dashed]; }

Figure 2. Pathway of over-chlorination.

Troubleshooting Protocol: Enhancing Selectivity in Acetic Acid Chlorination

  • Refine Catalyst System: The catalyst is key to controlling the reaction mechanism.

    • Rationale: Acetic anhydride or acetyl chloride are standard catalysts that promote an ionic mechanism, which is more selective towards MCA than a radical mechanism.[6][7] The in-situ generated acetyl chloride enolizes, which is the rate-determining step for the initial chlorination.[6] Using co-catalysts or promoters can further inhibit deep chlorination.

    • Action:

      • Ensure a sufficient concentration of acetic anhydride or acetyl chloride is present to drive the ionic pathway.

      • Consider using a multi-component catalyst system. Formulations including inorganic acids (like sulfuric acid) and metal salts (Fe, Zn) have been shown to stabilize the key enol intermediate and suppress side reactions, increasing MCA selectivity to over 94%.[10]

  • Strict Molar Ratio Control:

    • Rationale: An excess of chlorine is the primary driver for the formation of DCAA and TCAA. The reaction should be run with a slight excess of acetic acid to ensure the chlorine is consumed before it can react with the newly formed MCA.

    • Action: Run the reaction with chlorine as the limiting reagent. Carefully monitor the feed rates of both acetic acid and chlorine gas. Stop the chlorine feed once the desired conversion of acetic acid is reached (typically before 100% conversion to avoid over-chlorination).

  • Implement a Purification Step: If byproduct formation is unavoidable, a downstream purification step is necessary.

    • Rationale: DCAA and TCAA cannot always be easily separated by distillation. Catalytic hydrogenation is an effective method for converting these byproducts back into the desired product or into more easily separable compounds.

    • Action: Treat the crude product mixture with hydrogen gas in the presence of a noble metal catalyst, such as palladium on an inert carrier (e.g., palladium on carbon).[19][20] This process selectively reduces the C-Cl bonds of DCAA, converting it to MCA.[19]

      • Cl₂CHCOOH + H₂ --(Pd/C)--> ClCH₂COOH + HCl

Analytical Workflow Example

Q8: Can you provide a step-by-step workflow for quantifying CAA impurities in a pharmaceutical intermediate using GC?

Protocol: GC Quantification of CAA Impurities

This protocol is based on common methods involving derivatization to enhance volatility for GC analysis.[1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API or reaction intermediate into a clean vial.

    • Dissolve the sample in a suitable solvent in which the analyte is soluble but the CAAs have limited solubility, if possible, to aid in extraction.

    • Add an appropriate internal standard solution.

  • Liquid-Liquid Extraction:

    • Add purified water to the sample to dissolve the polar CAA impurities.

    • Vortex the mixture thoroughly to ensure all CAAs are in the aqueous phase.

    • Add an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) and perform a liquid-liquid extraction to separate the API from the aqueous layer containing the CAAs.

    • Carefully collect the aqueous layer. Repeat the extraction for exhaustive recovery.

  • Derivatization:

    • Rationale: CAAs are not volatile enough for direct GC analysis. Converting them to silyl esters increases their volatility.[1]

    • Transfer a known volume of the aqueous extract to a new vial.

    • Evaporate the water under a gentle stream of nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), along with a solvent like MTBE.[1]

    • Seal the vial and heat at ~70°C for 30 minutes to ensure complete derivatization.

  • GC Analysis:

    • Instrument: Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).

    • Column: A suitable capillary column (e.g., DB-5 or equivalent).

    • Injection: Inject 1-2 µL of the derivatized sample.

    • Temperature Program: Use a temperature gradient to separate the derivatized CAAs from each other and from any other interfering peaks.

    • Quantification: Create a calibration curve using certified standards of MCA, DCAA, and TCAA that have undergone the same extraction and derivatization process. Calculate the concentration of each CAA in the original sample based on the peak areas relative to the internal standard.


// Nodes P1 [label="1. Sample Weighing\n& Dissolution"]; P2 [label="2. Liquid-Liquid\nExtraction"]; P3 [label="3. Derivatization\n(e.g., with BSTFA)"]; P4 [label="4. GC-ECD/MS\nInjection"]; P5 [label="5. Data Analysis\n& Quantification"];

// Edges P1 -> P2 [label="Isolate polar CAAs"]; P2 -> P3 [label="Increase volatility"]; P3 -> P4 [label="Separate analytes"]; P4 -> P5 [label="Calculate concentration"]; }

Figure 3. General workflow for CAA analysis by GC.

References

  • Mechanistic insights into chloroacetic acid production from atmospheric multiphase volatile organic compound–chlorine chemistry. (2025). Atmospheric Chemistry and Physics. [Link]
  • What are the detection methods for chloroacetic acid? (n.d.). SINOCHEM. [Link]
  • Chloroacetic Acid by GC/FID - Analytical Method. (n.d.). NEMI. [Link]
  • Chloroacetic acid. (n.d.). Wikipedia. [Link]
  • MECHANISM OF CHLORINATION PROCESS: FROM ACETIC ACID TO MONOCHLOROACETIC ACID AND BYPRODUCTS USING ACETIC ANHYDRIDE AS CATALYST. (2018). Revue Roumaine de Chimie. [Link]
  • Mechanistic insights into chloroacetic acid production from atmospheric multiphase volatile organic compound–chlorine chemistry. (2025).
  • Determination of Chloroacetic acids in drinking water using suppressed ion Chromatography with solid-Phase Extraction. (2009). J-Stage. [Link]
  • Chloroacetic acids – Determination of mono-, di- and trichloroacetic acid in workplace air using high-performance liquid chromatography (HPLC-UV). (2024).
  • Determination of Chloroacetic Acids in Drinking Water by Reaction Gas Chromatography. (2014).
  • Synthesis of chloroacetic acids. (1995).
  • Mechanistic insights into chloroacetic acid production from atmospheric multiphase VOC-chlorine chemistry. (2024).
  • Chloroacetic Acid: Reactions, Production And Uses. (n.d.). Chemcess. [Link]
  • Liquid catalyst for producing high-purity chloroacetic acid and catalytic synthesis of... (2005).
  • Chloroacetic Acids. (2000). Ullmann's Encyclopedia of Industrial Chemistry. [Link]
  • Identification and Quantification of Chloroacetic Acid Derivatives in Tehran Drinking Water: The Role of Effective Factors in Chlorination Process. (2013). Asian Journal of Chemistry. [Link]
  • Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper. (2021).
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Choosing the optimal base for the synthesis of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis and characterization of N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this chemical transformation. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, with a focus on the critical role of the base.

Q1: What is the primary role of the base in the synthesis of this compound?

The synthesis of this compound from its corresponding carboxylic acid (2-Chloro-3-nitrobenzoic acid) typically proceeds via an acyl chloride intermediate. This two-step process involves:

  • Activation: The carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This step generates hydrochloric acid (HCl) as a byproduct.[3]

  • Amidation: The acyl chloride is then reacted with an amine source, such as ammonia or ammonium hydroxide, to form the final amide product. This step also produces HCl.

The base serves two critical functions in this process:

  • Acid Scavenger: It neutralizes the HCl generated in both the activation and amidation steps. This is crucial because amines are basic and would otherwise be protonated by HCl, forming an unreactive ammonium salt and halting the reaction.[4]

  • Deprotonation/Activation (in some contexts): In related reactions, such as the N-acylation of a primary amide, a base is used to deprotonate the amide nitrogen, significantly increasing its nucleophilicity and facilitating the attack on the electrophilic acylating agent.[5]

Q2: Why is a non-nucleophilic, organic base like triethylamine (TEA) or DIPEA preferred over an inorganic base like sodium hydroxide (NaOH)?

Using a strong, nucleophilic base like NaOH is highly problematic for several reasons:

  • Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly reactive and will be rapidly hydrolyzed back to the unreactive carboxylate salt by hydroxide ions.

  • Saponification of the Product: If any amide product is formed, it can be hydrolyzed back to the carboxylic acid under strong basic conditions, especially with heating.[6]

Non-nucleophilic organic bases, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are ideal because they are sufficiently basic to neutralize HCl but are sterically hindered. This bulkiness prevents them from acting as nucleophiles and attacking the acyl chloride intermediate, thus avoiding unwanted side reactions.[7]

Q3: How does the strength (pKa) of the chosen base impact the reaction?

The pKa of the conjugate acid of the base (pKaH) should be high enough to effectively neutralize the generated HCl (a strong acid) but not so high as to cause unwanted side reactions like deprotonation of other less acidic protons on the molecule. The pKaH of triethylamine (around 10.7) is well-suited for this purpose, as it readily scavenges HCl without being excessively reactive.

Q4: Can I perform a direct amidation from the carboxylic acid without forming the acyl chloride?

Direct amidation of a carboxylic acid with an amine is possible but challenging. The reaction involves an acid-base neutralization between the carboxylic acid and the amine, forming a stable and unreactive carboxylate-ammonium salt.[8] Driving off water at high temperatures (160–180 °C) can force the reaction to proceed, but these harsh conditions are often unsuitable for complex molecules.[9] A more practical approach for direct amidation under milder conditions involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][10] These reagents activate the carboxylic acid in situ, allowing it to be attacked by the amine.[10]

Base Selection Guide

Choosing the correct base is paramount for high yield and purity. The following table summarizes common choices for this type of transformation.

BaseStructurepKa of Conjugate AcidBoiling Point (°C)Key Considerations & Insights
Triethylamine (TEA) (CH₃CH₂)₃N10.789Workhorse Base: Most commonly used. Effective acid scavenger, volatile and easily removed during workup. Can sometimes be nucleophilic in less hindered systems.
N,N-Diisopropylethylamine (DIPEA) / Hünig's Base ((CH₃)₂CH)₂NCH₂CH₃10.7127Highly Hindered: Excellent choice when nucleophilic attack by the base is a concern. Less volatile than TEA, requiring more stringent removal.
Pyridine C₅H₅N5.2115Less Basic: Can be used, but its lower basicity makes it a less effective acid scavenger compared to TEA. Often used as a nucleophilic catalyst in acylation reactions.
N-Methylmorpholine (NMM) C₅H₁₁NO7.4115Good Alternative: Less sterically hindered than DIPEA but less nucleophilic than TEA. Its pKa is suitable for many coupling reactions, especially in peptide synthesis to minimize racemization.

Troubleshooting Common Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of this compound

  • Possible Cause A: Reagent Inactivation due to Moisture

    • Explanation: Thionyl chloride and the resulting acyl chloride are extremely sensitive to moisture and will readily hydrolyze to the carboxylic acid and HCl, respectively.[5]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause B: Insufficient Base

    • Explanation: An inadequate amount of base will result in the protonation of the amine nucleophile, rendering it inactive.

    • Solution: Use a slight excess of the base (typically 1.1 to 1.2 equivalents for each equivalent of HCl produced) to ensure complete neutralization.[11]

  • Possible Cause C: Incomplete Acyl Chloride Formation

    • Explanation: The conversion of the carboxylic acid to the acyl chloride may be slow or incomplete.

    • Solution: Ensure sufficient time and appropriate temperature for the activation step. Using a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride from thionyl chloride.[12]

Issue 2: Multiple Spots on TLC, Indicating Side Product Formation

  • Possible Cause A: Hydrolysis of Acyl Chloride

    • Explanation: As mentioned, moisture will lead to the formation of 2-Chloro-3-nitrobenzoic acid, which will appear as a separate, more polar spot on TLC.

    • Solution: Strictly adhere to anhydrous conditions.

  • Possible Cause B: Reaction of the Base with the Acyl Chloride

    • Explanation: If a less hindered base is used, or under certain conditions, the base itself can act as a nucleophile, leading to unwanted byproducts.

    • Solution: Add the acyl chloride solution slowly to the mixture of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate.[11] If this remains an issue, switch to a more sterically hindered base like DIPEA.

Issue 3: Difficulty in Product Purification

  • Possible Cause A: Contamination with Ammonium Salts

    • Explanation: The protonated form of the organic base (e.g., triethylammonium chloride) can be difficult to remove from the final product, especially if the product is also a solid.

    • Solution: During the workup, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining organic base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.[7][11]

  • Possible Cause B: Oily or Sticky Product

    • Explanation: The presence of impurities often prevents a product from crystallizing properly.

    • Solution: If recrystallization fails, purification by column chromatography on silica gel is the most effective method to separate the desired product from impurities of different polarities.[13][14]

Visualizing the Process

A clear understanding of the reaction pathway and troubleshooting logic is essential for success.

Diagram 1: General Reaction Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 2-Chloro-3-nitrobenzoic Acid C 2-Chloro-3-nitrobenzoyl Chloride (+ HCl, SO2) A->C Activation B SOCl2 (or Oxalyl Chloride) cat. DMF F Crude this compound (+ Base·HCl) C->F Nucleophilic Attack D Ammonia Source (e.g., NH4OH) E Organic Base (e.g., TEA) G Workup (Acid/Base Wash) F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction? q1 Were anhydrous conditions used? start->q1 q2 Are there multiple spots on TLC? start->q2 q3 Is purification difficult? start->q3 a1_yes Check Base Stoichiometry (Use 1.1-1.2 eq) q1->a1_yes Yes a1_no Dry Glassware & Solvents; Use Inert Atmosphere q1->a1_no No a2_acid Acidic Impurity: Unreacted Starting Material (Wash with NaHCO3) q2->a2_acid a2_base Basic Impurity: Residual Amine (Wash with 1M HCl) q2->a2_base a2_slow Control Reaction: Add Acyl Chloride Slowly at 0°C q2->a2_slow a3_wash Perform Acid/Base Wash to Remove Salts q3->a3_wash a3_chrom Use Column Chromatography for Persistent Impurities q3->a3_chrom

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides.
  • BenchChem. (2025). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
  • ACS Publications. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry.
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  • BenchChem. (2025). Technical Support Center: Purification of N-(2-chloroacetyl)-3-nitrobenzamide.
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  • ResearchGate. (2025, August 7). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
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  • Google Patents. CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.

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Technical Support Center: Enhancing the Stability of 2-Chloro-3-nitrobenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered during experimental work with this compound. Recognizing that specific stability data for this compound is not extensively published, this document synthesizes established principles from structurally related benzamide and nitroaromatic compounds to provide a robust framework for enhancing its stability in solution.

Our approach is grounded in anticipating potential degradation pathways and offering scientifically sound strategies for mitigation. This guide is structured in a practical question-and-answer format to directly address common challenges, followed by detailed troubleshooting protocols and experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound in solution?

A1: Based on the functional groups present (an amide, a nitroaromatic ring, and a chloro substituent), this compound is susceptible to several degradation pathways. The most prominent are hydrolysis, photodegradation, and thermal degradation.[1] The amide linkage can undergo acid- or base-catalyzed hydrolysis to yield 2-chloro-3-nitrobenzoic acid and ammonia.[1] The nitroaromatic ring makes the compound sensitive to light, potentially leading to complex photolytic products.[1] Additionally, elevated temperatures can accelerate decomposition.[1]

Q2: My solution of this compound is showing a decrease in purity over time, even when stored at room temperature. What is the likely cause?

A2: If you are observing a loss of purity in your solution, the most probable cause is hydrolysis of the amide bond, especially if the solution is aqueous and not pH-controlled.[1] Both acidic and basic conditions can catalyze this degradation.[1] Another possibility is photodegradation if the solution is exposed to ambient light.[1] It is crucial to store solutions in a pH-controlled, light-protected environment.[1]

Q3: Can the solvent I choose impact the stability of this compound?

A3: Absolutely. The choice of solvent is critical. Protic solvents, particularly water, can participate directly in hydrolysis. While organic co-solvents like acetonitrile or methanol are often used to dissolve benzamides, the presence of residual water can still lead to degradation over time.[1] For long-term storage, aprotic solvents are generally preferred, and ensuring they are anhydrous is key.[2]

Q4: Are there any visual indicators of degradation I should watch for?

A4: A change in the color of the solution, often to a yellowish or brownish hue, can be an indicator of degradation, particularly for nitroaromatic compounds. The formation of a precipitate may suggest the generation of less soluble degradation products, such as 2-chloro-3-nitrobenzoic acid.[3] However, significant degradation can occur without any visible changes, making analytical monitoring essential.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Cause Recommended Action
Loss of potency or appearance of new peaks in HPLC analysis. Hydrolysis of the amide bond.1. Verify the pH of your solution. For optimal stability, maintain a pH between 3 and 5.[1]2. If possible, use buffered solutions within this pH range.3. Minimize the concentration of water in your solvent system.[2]4. Conduct a forced degradation study under acidic and basic conditions to confirm hydrolysis as the degradation pathway.[1]
Rapid degradation when exposed to ambient light. Photodegradation.1. Store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]2. Minimize exposure to light during experimental procedures.3. Perform a photostability study by exposing the solution to a controlled light source to characterize the rate and products of photodegradation.[1]
Inconsistent results from experiments conducted at elevated temperatures. Thermal Degradation.1. Avoid exposing the compound to high temperatures for extended periods.[1]2. If heating is necessary, conduct time-course experiments to determine the thermal liability of the compound under your specific conditions.3. For storage, refrigeration (2-8 °C) is advisable.[1]
Solution discoloration or formation of unexpected byproducts. Oxidation or complex degradation pathways.1. Degas solvents to remove dissolved oxygen.2. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).[1]3. The addition of antioxidants, such as ascorbic acid or alpha-tocopherol, may be beneficial in preventing oxidative degradation.[4][5][6]4. Use LC-MS/MS to identify the unknown degradation products, which can provide insights into the degradation mechanism.[1]

Visualizing Degradation and Mitigation Strategies

Potential Degradation Pathways

parent This compound hydrolysis_product 2-Chloro-3-nitrobenzoic Acid + NH3 parent->hydrolysis_product H+ or OH- (Hydrolysis) photo_product Photolytic Products parent->photo_product Light (hν) (Photodegradation) thermal_product Thermal Decomposition Products parent->thermal_product Heat (Δ) (Thermal Degradation)

Caption: Key degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C, solid) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Product Identification hplc->lcms Identify Degradants

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.[1]

2. Application of Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.[1]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute as above.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute as above.[1]

  • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. After exposure, prepare a solution at a suitable concentration in the mobile phase.[1]

  • Photodegradation: Expose a solution of the compound to UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.[1]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the parent compound's peak area.[1]

Protocol 2: Preparation of a Stabilized Solution using Cyclodextrins

Cyclodextrins can form inclusion complexes with guest molecules, protecting them from degradation by shielding them from the bulk solvent.[8][9]

1. Cyclodextrin Selection:

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to form inclusion complexes with a wide range of molecules.[10]

2. Preparation of the Inclusion Complex:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Slowly add the drug solution to the stirring cyclodextrin solution.

  • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

3. Characterization and Stability Assessment:

  • Confirm the formation of the inclusion complex using techniques like NMR or DSC.

  • Subject the complexed solution to the same stress conditions as in Protocol 1 to evaluate the extent of stability enhancement compared to the uncomplexed drug.

References

  • Pop, C., et al. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. MDPI.
  • Cerezo, A., et al. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
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  • Popa, L., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ResearchGate. Solubilization and stabilization of drugs through cyclodextrin complexation.
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  • NIH. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • ResearchGate. Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II).
  • Google Patents. Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
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  • SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • NIH. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?.
  • PubChem. 2-Chloro-5-nitrobenzamide.
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  • International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method.

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Troubleshooting guide for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists. N-(2-chloroacetyl)-3-nitrobenzamide is a valuable synthetic intermediate, primarily due to its reactive chloroacetyl group, which serves as a handle for further molecular elaboration, and a nitrobenzamide core that provides a rigid scaffold for drug design.[1][2]

The standard synthesis involves the N-acylation of 3-nitrobenzamide with chloroacetyl chloride, a reaction akin to the Schotten-Baumann reaction.[2][3] This is typically performed in an inert aprotic solvent with a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[2][4] While straightforward in principle, this reaction is prone to several issues that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The synthesis is an N-acylation reaction. The base, typically a tertiary amine like triethylamine (TEA), deprotonates the amide nitrogen of 3-nitrobenzamide. This increases its nucleophilicity, allowing it to attack the electrophilic carbonyl carbon of chloroacetyl chloride.[5] The reaction generates the desired product and a hydrochloride salt of the base.[4][6]

Q2: Why is the choice of base and its stoichiometry so critical?

The base serves two primary functions: it activates the 3-nitrobenzamide by deprotonation and neutralizes the HCl generated during the reaction.[5][7]

  • Activation: Without a base, the lone pair on the amide nitrogen is not sufficiently nucleophilic to efficiently attack the acyl chloride.

  • Neutralization: The HCl byproduct can protonate the starting amide or the product, rendering them unreactive and complicating the reaction.[4][8]

A non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to avoid competing reactions with the chloroacetyl chloride.[1][9] Using at least a stoichiometric equivalent of the base is crucial; a slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.[10]

Q3: What are the most critical parameters to control during the reaction?
  • Temperature: The reaction is highly exothermic. Chloroacetyl chloride should be added dropwise at a low temperature (0-5 °C) to control the reaction rate, prevent side reactions, and minimize potential decomposition.[1][5]

  • Anhydrous Conditions: Chloroacetyl chloride is extremely sensitive to moisture and will readily hydrolyze to chloroacetic acid, which will not participate in the acylation.[11][12] Using anhydrous solvents and thoroughly dried glassware and starting materials is essential for high yields.[13]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents moisture from the air from entering the reaction vessel.[14]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, workup, or purification of N-(2-chloroacetyl)-3-nitrobenzamide.

Problem Area 1: Low or No Product Yield
Q: My TLC/LC-MS analysis shows a large amount of unreacted 3-nitrobenzamide. What went wrong?

This is one of the most common issues and points to several potential causes related to reagent activity and reaction conditions.

  • Cause 1: Inactive Chloroacetyl Chloride.

    • Explanation: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, especially from a previously opened bottle.[11] If it has degraded, it will exist as chloroacetic acid, which is non-reactive under these conditions.

    • Solution: Use a fresh bottle of chloroacetyl chloride or distill the reagent immediately before use. Always handle it under an inert atmosphere.[10]

  • Cause 2: Insufficient or Ineffective Base.

    • Explanation: The base is essential for activating the 3-nitrobenzamide.[5] If you use a substoichiometric amount, or if the base itself is of poor quality (e.g., contains significant amounts of water), the reaction will not proceed to completion.

    • Solution: Ensure you are using at least 1.1-1.2 equivalents of a high-purity, dry, non-nucleophilic base like triethylamine.[10]

  • Cause 3: Reaction Temperature is Too Low.

    • Explanation: While initial cooling during the addition of chloroacetyl chloride is critical to control the exotherm, maintaining the reaction at a very low temperature for the entire duration may significantly slow down the rate, leading to incomplete conversion.[5]

    • Solution: After the dropwise addition at 0 °C is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours to ensure the reaction goes to completion.[2][10] Monitor the progress by TLC or LC-MS.

Problem Area 2: Purity and Side Products
Q: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

The formation of side products is often related to the high reactivity of the reagents and intermediates.

  • Side Product 1: Chloroacetic Acid / Chloroacetate Salts.

    • Explanation: This forms from the hydrolysis of chloroacetyl chloride by residual water in the solvent, reagents, or from atmospheric moisture.[11]

    • How to Avoid: Strictly adhere to anhydrous conditions. Use anhydrous solvents (e.g., DCM, THF) and dry all glassware in an oven before use.[13][14]

    • Removal: These acidic impurities can be easily removed during the aqueous workup by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[5][10]

  • Side Product 2: Diacylated Product (Bis-acylation).

    • Explanation: Although less common with amides compared to amines, under forcing conditions or with a large excess of chloroacetyl chloride, a second acylation could potentially occur, though it is sterically and electronically disfavored.

    • How to Avoid: Maintain controlled, low temperatures (0-5 °C) during the addition of chloroacetyl chloride and use only a slight excess (1.1-1.2 equivalents).[1]

  • Side Product 3: Self-Alkylation/Polymerization.

    • Explanation: At higher temperatures, the product itself can act as a nucleophile, with the amide nitrogen of one molecule displacing the chloride on another, leading to oligomers.

    • How to Avoid: Do not let the reaction temperature rise significantly above room temperature.[5] If heating is attempted to force the reaction, this side reaction becomes more probable.

Summary of Potential Impurities and Identification
Impurity Likely Cause Removal Strategy
Unreacted 3-NitrobenzamideIncomplete reactionRecrystallization or Column Chromatography
Chloroacetic AcidHydrolysis of Chloroacetyl ChlorideAqueous wash with NaHCO₃ solution
Triethylamine HClByproduct of reactionAqueous wash with water or dilute HCl
Polymeric Side ProductsHigh reaction temperatureRecrystallization (impurities often less soluble)
Problem Area 3: Product Isolation and Purification
Q: After the aqueous workup, my product oiled out instead of precipitating as a solid. What should I do?
  • Explanation: The presence of residual solvent or impurities can sometimes lower the melting point of the crude product, causing it to separate as an oil.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, add a seed crystal from a previous successful batch if available.[5]

  • Solution 2: Solvent Trituration. Add a poor solvent in which the product is insoluble but the impurities are soluble (e.g., cold water or a hexane/ether mixture). Stir vigorously to encourage the oil to solidify.

  • Solution 3: Re-dissolve and Purify. If the oil persists, re-dissolve it in a suitable organic solvent (e.g., ethyl acetate), dry the solution thoroughly with anhydrous sodium sulfate or magnesium sulfate, and concentrate it again. If it still oils out, proceed directly to column chromatography for purification.[14]

Q: What is the best method for purifying the final product?
  • Recrystallization: This is the most common and efficient method for purifying solid amides.[15] Ethanol is often a suitable solvent.[1][5] The goal is to find a solvent (or solvent pair) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[16]

  • Silica Gel Chromatography: If recrystallization fails to remove impurities effectively, column chromatography is the next best option. A typical eluent system would be a gradient of ethyl acetate in hexane.[1][14]

Recommended Experimental Protocol

This generalized protocol is based on established procedures and may require optimization for your specific setup.[1][2][10]

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-nitrobenzamide (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to the flask (approx. 8-10 mL per gram of starting material).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-salt bath.

  • Base Addition: Slowly add triethylamine (1.1-1.2 eq) dropwise to the stirred suspension while maintaining the temperature at 0 °C.

  • Acyl Chloride Addition: In a separate dropping funnel, dilute chloroacetyl chloride (1.2 eq) with a small amount of anhydrous solvent. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 hexane:ethyl acetate).

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the crude product.[5] Alternatively, dilute with more DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure N-(2-chloroacetyl)-3-nitrobenzamide.[5]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.

TroubleshootingWorkflow start Problem: Low Product Yield check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present No sm_absent SM Consumed, but Product Yield is Low check_sm->sm_absent Yes cause_reagent Potential Cause: Inactive Reagents sm_present->cause_reagent cause_conditions Potential Cause: Suboptimal Conditions sm_present->cause_conditions solution_reagent Solution: - Use fresh/distilled  chloroacetyl chloride. - Use dry, pure base. cause_reagent->solution_reagent solution_conditions Solution: - Ensure strict anhydrous setup. - Allow reaction to warm to RT  after addition. cause_conditions->solution_conditions cause_hydrolysis Potential Cause: Hydrolysis of Acyl Chloride sm_absent->cause_hydrolysis cause_workup Potential Cause: Product Loss During Workup sm_absent->cause_workup solution_hydrolysis Solution: - Use anhydrous solvents. - Work under inert atmosphere. cause_hydrolysis->solution_hydrolysis solution_workup Solution: - Ensure pH is correct during  extraction. - Avoid overly aggressive washes. cause_workup->solution_workup

Caption: Troubleshooting workflow for low product yield.

References

  • BenchChem. (2025). Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide.
  • BenchChem. (2025). Troubleshooting Low Yield in Amide Bond Formation. BenchChem Technical Support Center. Link
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Link
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Link
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem Technical Support. Link
  • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Link
  • BenchChem. (2025). N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction. chemeurope.com. Link
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Link
  • BenchChem. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. BenchChem Technical Support Center. Link
  • BenchChem. (2025). . BenchChem Technical Support. Link
  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • University of Colorado Boulder. (n.d.).
  • Bentley, T. W. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides.
  • Bentley, T. W. (2015). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
  • Patel, et al. (2013). A facile amidation of chloroacetyl chloride using DBU.

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Validation & Comparative

A Senior Application Scientist's Guide: Selecting the Optimal Analytical Technique for 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 2-Chloro-3-nitrobenzamide, a key building block, is no exception. Its purity and impurity profile directly influence downstream reaction yields and the quality of the active pharmaceutical ingredient (API). The choice of analytical methodology for its characterization is therefore a critical decision, hinging on the specific analytical objective, be it routine quality control, stability testing, or in-depth impurity identification.

This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the core principles of each technique, present detailed experimental protocols, and offer a decision-making framework grounded in the physicochemical properties of the analyte and the practical requirements of the modern analytical laboratory.

Analyte at a Glance: Understanding this compound

Before selecting an analytical technique, we must understand the molecule itself. The structure of this compound (C₁₃H₉ClN₂O₃, M.W. 276.67 g/mol ) presents several key features that guide our methodological choices.[1]

  • Polarity: With a calculated XLogP3 value of 3.5, the molecule is moderately non-polar, suggesting it will have good solubility in common organic solvents and will interact well with reversed-phase HPLC columns.[1]

  • Volatility & Thermal Stability: The molecule's molecular weight is within a range that can be amenable to GC analysis. However, the presence of the nitro (-NO₂) group and the amide (-CONH-) linkage raises concerns about thermal stability. Nitroaromatic compounds can be susceptible to degradation at the high temperatures often used in GC inlets.[2][3] This property is the most critical pivot point in our decision-making process.

  • Chromophores: The presence of benzene rings and a nitro group provides strong ultraviolet (UV) absorbance, making HPLC with UV detection a highly viable and straightforward option.

The Contenders: A Tale of Two Phases

HPLC and GC operate on distinct principles, making them suitable for different classes of compounds.[4]

High-Performance Liquid Chromatography (HPLC): This technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[5] Separation is achieved based on the analyte's differential partitioning between the two phases, which is often driven by polarity.[2] Its key advantage is that it performs separations at or near ambient temperature, making it ideal for non-volatile, polar, or thermally labile compounds.[3][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC requires the analyte to be volatile and thermally stable.[4] The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a long, thin capillary column.[2] Separation is based on the analyte's boiling point and its interaction with the stationary phase coating the column walls.[3] The coupling to a mass spectrometer (MS) provides powerful identification capabilities based on the analyte's mass-to-charge ratio and fragmentation pattern, making it the gold standard for structural confirmation of volatile unknowns.[3]

Experimental Protocol: A Practical Framework

To provide a tangible comparison, we present detailed, self-validating protocols for both HPLC-UV and GC-MS. These methods serve as robust starting points for development and must be fully validated according to ICH guidelines before implementation for GMP applications.[7][8]

Protocol 1: HPLC-UV Method for Purity Assay and Quantification

This method is designed for reliable quantification and is the recommended approach for routine quality control and stability testing due to the concerns about the analyte's thermal stability.

1. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of methanol or acetonitrile to achieve a 1 mg/mL concentration.
  • For analysis, dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
  • Filter the final solution through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.[9][10]

2. HPLC-UV Instrumental Conditions:

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides hydrophobic interactions with the moderately non-polar analyte, ensuring adequate retention and separation from more polar or non-polar impurities.
  • Mobile Phase:
  • A: 0.1% Formic Acid in Water. Causality: The acid modifier helps to protonate silanol groups on the stationary phase and the analyte itself, ensuring sharp, symmetrical peak shapes.
  • B: Acetonitrile.
  • Gradient Program: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.
  • UV Detection: 254 nm. Causality: Aromatic nitro-compounds exhibit strong absorbance at this wavelength, providing excellent sensitivity.
  • Injection Volume: 10 µL.

3. Method Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo, and a spiked sample to ensure no interfering peaks at the retention time of the main analyte.[11]
  • Linearity: Prepare calibration standards at a minimum of five concentrations (e.g., 0.01 - 0.2 mg/mL). The correlation coefficient (R²) should be ≥0.995.[7][8]
  • Accuracy & Precision: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate. Accuracy should be within 98-102%, and the relative standard deviation (RSD) for precision should be ≤2%.[7][8]
  • LOD & LOQ: Determine instrument sensitivity by calculating the signal-to-noise ratio (S/N), with LOD typically at S/N ≥ 3 and LOQ at S/N ≥ 10.[8]
Protocol 2: GC-MS Method for Impurity Identification

This method is best suited for identifying volatile or semi-volatile process impurities or for confirming the identity of the main peak. A careful evaluation of thermal stability is required.

1. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.
  • Dilute to a working concentration of approximately 0.1 mg/mL.
  • Filter the solution through a 0.22 µm PTFE syringe filter.[12]

2. GC-MS Instrumental Conditions:

  • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Causality: This low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile compounds.[13]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet: Splitless mode, 270 °C. Causality: The temperature must be high enough to ensure complete vaporization but should be tested for analyte degradation. A lower temperature (e.g., 250 °C) should be evaluated first. Splitless mode is used to maximize sensitivity for trace impurity analysis.
  • Oven Program:
  • Initial Temperature: 150 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 300 °C.
  • Final Hold: Hold at 300 °C for 5 minutes.
  • MS Transfer Line: 280 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
  • MS Detection:
  • Full Scan Mode: 50-350 amu for impurity identification.
  • Selected Ion Monitoring (SIM): For quantification, monitor ions such as m/z 276 (M+), 139, and 111.[1]

3. Method Validation Parameters:

  • Thermal Stability Check: Inject a known concentration and compare the peak area response at different inlet temperatures (e.g., 250°C, 270°C, 290°C). A significant decrease in area at higher temperatures indicates degradation.
  • Validation would follow similar principles as HPLC (Linearity, Precision, etc.) but with a focus on mass spectral identification criteria (e.g., ion ratio confirmation).

Visualizing the Workflows

To better illustrate the practical steps involved, the following diagrams outline the experimental workflows for each technique.

HPLC_GCMS_Workflow cluster_HPLC HPLC-UV Workflow cluster_GCMS GC-MS Workflow h_start Sample Weighing h_dissolve Dissolve in Methanol/Acetonitrile h_start->h_dissolve h_filter 0.22 µm Syringe Filter h_dissolve->h_filter h_inject Autosampler Injection (10 µL) h_filter->h_inject h_sep Separation on C18 Column (Liquid Mobile Phase) h_inject->h_sep h_detect UV Detection (254 nm) h_sep->h_detect h_data Data Analysis (Peak Area vs. Conc.) h_detect->h_data g_start Sample Weighing g_dissolve Dissolve in Ethyl Acetate/DCM g_start->g_dissolve g_filter 0.22 µm Syringe Filter g_dissolve->g_filter g_inject Heated Inlet Injection (1 µL) Vaporization g_filter->g_inject g_sep Separation on DB-5ms Column (Gas Mobile Phase) g_inject->g_sep g_detect Mass Spectrometry (EI, Scan/SIM) g_sep->g_detect g_data Data Analysis (Chromatogram & Mass Spectrum) g_detect->g_data

Caption: Comparative experimental workflows for HPLC-UV and GC-MS analysis.

Quantitative Data & Performance Comparison

The following table summarizes the key performance characteristics and expected outcomes for each technique, providing a clear basis for comparison.

ParameterHPLC-UVGC-MS
Principle Partitioning between liquid mobile and solid stationary phases.[2]Partitioning between gas mobile and liquid stationary phases.[2]
Analyte Suitability Ideal for non-volatile, polar, and thermally unstable compounds.[3]Requires volatile and thermally stable compounds.[3][4]
Thermal Stress Low (analysis at ambient/slightly elevated temp).High (heated inlet and oven), potential for analyte degradation.[2]
Sample Preparation Simple dissolution and filtration.Simple dissolution and filtration; derivatization may be needed for less volatile compounds.[12]
Speed of Analysis Moderate (typically 10-20 minutes per sample).[6]Fast (typically 5-15 minutes per sample).[6]
Sensitivity Good, dependent on UV absorbance (ng range).Excellent, especially in SIM mode (pg-fg range).[4]
Selectivity/Identification Based on retention time; UV spectrum offers limited specificity.High confidence; retention time plus a unique mass spectrum (fingerprint).[3]
Cost per Analysis Higher due to solvent consumption and disposal.[5][6]Lower due to use of gases instead of solvents.[5][6]
Primary Application Purity assay, quantification, stability studies. Impurity identification, structural confirmation.

Decision-Making Guide: Which Method Is Right for You?

The choice between HPLC and GC-MS is not about which is "better" overall, but which is best suited for the analytical task at hand. The following decision tree can guide your selection.

Decision_Tree start Primary Analytical Goal? quant Routine QC / Purity Assay / Stability Testing start->quant Quantification ident Unknown Impurity ID / Structural Confirmation start->ident Identification thermal_q Is Analyte known to be 100% Thermally Stable? quant->thermal_q thermal_i Is Analyte Volatile? ident->thermal_i hplc_rec RECOMMENDATION: HPLC-UV thermal_q->hplc_rec No / Unsure gcms_rec RECOMMENDATION: GC-MS thermal_i->gcms_rec Yes lcms_rec Consider LC-MS for non-volatile unknowns thermal_i->lcms_rec No

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion and Recommendation

For the analysis of this compound, HPLC with UV detection is the superior technique for routine quantitative analysis, such as purity assays and stability studies. The primary reason is the risk of thermal degradation posed by the high temperatures of a GC inlet, which could compromise the accuracy and precision of the results. HPLC operates under mild conditions, eliminating this risk and providing robust, reproducible data.[2][6]

GC-MS, however, remains an invaluable tool for complementary analysis. It should be employed for the definitive identification of any volatile or semi-volatile impurities that are observed in the HPLC chromatogram. Its high separation efficiency and the structural information provided by the mass spectrum are unparalleled for this purpose.[3]

Ultimately, a comprehensive analytical strategy for this compound would leverage both techniques: HPLC for its quantitative strength and reliability, and GC-MS for its qualitative and investigative power. This dual approach ensures a complete understanding of the product's quality, supporting confident decision-making in research, development, and manufacturing.

References

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  • Aco. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
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  • ResearchGate. (2025, August 7). Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II).
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  • BenchChem. Application Note: High-Throughput Analysis of 2-Chloro-5-nitrobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
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A Comparative Guide to the Biological Activities of Benzamide Derivatives: Contextualizing 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the biological performance of various benzamide derivatives across key therapeutic areas. Due to the limited availability of specific experimental data for 2-Chloro-3-nitrobenzamide in publicly accessible literature, this document focuses on a comparative analysis of structurally related and well-characterized benzamide classes. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential biological activities of this compound and propose a strategic framework for its evaluation.

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its versatility allows for chemical modifications that can drastically alter its biological targets and efficacy. This guide will delve into the performance of benzamide derivatives as enzyme inhibitors (targeting PARP, HDACs, and kinases), as well as their roles as antimicrobial and antiviral agents.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The simple yet elegant structure of benzamide, a benzene ring linked to an amide group, has proven to be a remarkably adaptable foundation for drug design.[1] This adaptability has led to the development of numerous successful drugs across diverse fields such as oncology, psychiatry, and cardiology.[2] The journey of benzamides from a chemical curiosity to a therapeutic mainstay underscores the power of medicinal chemistry in optimizing molecular interactions for therapeutic benefit.[1]

Comparative Analysis of Benzamide Derivatives in Biological Assays

The following sections provide a head-to-head comparison of different classes of benzamide derivatives, supported by available experimental data.

Benzamide Derivatives as Enzyme Inhibitors

The benzamide core is a key pharmacophore in the design of numerous enzyme inhibitors, where it often mimics the nicotinamide moiety of NAD+, a critical cofactor for many enzymes.[3]

PARP inhibitors represent a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The benzamide group is a common feature in many PARP inhibitors, where it plays a crucial role in binding to the enzyme's active site.[4][5]

Data Presentation: In Vitro Potency of Benzamide-Based PARP Inhibitors

CompoundPrimary Target(s)IC50 (nM)Reference
OlaparibPARP1, PARP25 (PARP1), 1 (PARP2)[6]
RucaparibPARP1, PARP2, PARP31.4 (PARP1)[6]
NiraparibPARP1, PARP23.8 (PARP1), 2.1 (PARP2)[6]
TalazoparibPARP1, PARP20.57 (PARP1)[6]

Signaling Pathway: PARP Inhibition in DNA Repair

The following diagram illustrates the central role of PARP in single-strand break repair and how its inhibition leads to synthetic lethality in cancer cells with homologous recombination deficiency.

DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP PAR PAR Synthesis PARP->PAR Replication_Fork Replication Fork Stall PARP->Replication_Fork Repair Recruitment of Repair Proteins PAR->Repair SSB_Repair Single-Strand Break Repair Repair->SSB_Repair Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP Inhibition DSB Double-Strand Break Replication_Fork->DSB HR Homologous Recombination (BRCA Proficient) DSB->HR NHEJ Non-Homologous End Joining DSB->NHEJ Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality in BRCA Deficient Cells) NHEJ->Apoptosis Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, TRK) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Benzamide_KI Benzamide Kinase Inhibitor Benzamide_KI->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Start This compound In_Silico In Silico Screening (Molecular Docking against Kinases, PARPs, HDACs) Start->In_Silico Initial_Screening Initial In Vitro Screening (Cytotoxicity, Antimicrobial) In_Silico->Initial_Screening Cytotoxicity Cell Viability Assays (e.g., MTT on cancer cell lines) Initial_Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC against bacteria/fungi) Initial_Screening->Antimicrobial Enzyme_Assays Enzyme Inhibition Assays (IC50 determination for promising targets) Cytotoxicity->Enzyme_Assays If cytotoxic Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway modulation, Cell Cycle Analysis) Antimicrobial->Mechanism If active Enzyme_Assays->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: Proposed workflow for biological evaluation.

Conclusion

The benzamide scaffold remains a highly valuable platform in modern drug discovery. While specific biological data for this compound is not yet available, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the chloro and nitro substituents suggests potential for alkylating, antimicrobial, and anticancer activities. The proposed experimental workflow provides a clear path for elucidating the biological profile of this compound and determining its potential for further development. This guide serves as a foundational resource for researchers embarking on the evaluation of novel benzamide derivatives, offering both a comparative context and practical experimental guidance.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-nitrobenzamide Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzamide scaffold represents a privileged structure in medicinal chemistry, owing to its synthetic tractability and presence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 2-chloro-3-nitrobenzamide analogs, with a primary focus on their potential as anticancer agents. While systematic SAR studies on the exact this compound framework are limited in publicly available literature, valuable insights can be extrapolated from closely related analogs, particularly 4-substituted-3-nitrobenzamides.

This guide will dissect the causal relationships between structural modifications and biological outcomes, provide detailed experimental protocols for the validation of these compounds, and visually represent key concepts to facilitate a deeper understanding of the SAR landscape.

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound core combines several key features that make it an attractive starting point for drug discovery. The benzamide moiety provides a rigid backbone capable of participating in hydrogen bonding interactions with biological targets. The nitro group, an electron-withdrawing substituent, can influence the molecule's electronic properties and is a common feature in compounds with antimicrobial and anticancer activities.[1] Furthermore, the chloro group at the 2-position can modulate the compound's steric and electronic profile, potentially enhancing its binding affinity and metabolic stability.[2]

The primary strategy in exploring the SAR of this scaffold involves the introduction of various substituents at different positions on the benzamide ring and the amide nitrogen. These modifications can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Anticancer Activity: A Focus on 4-Substituted-3-nitrobenzamide Analogs

A study on a series of novel 4-substituted-3-nitrobenzamide derivatives has provided valuable insights into their anti-tumor activities against various cancer cell lines.[3][4] The in vitro growth inhibitory effects were evaluated using the sulforhodamine B (SRB) assay, and the results, expressed as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized below.

Compound ID4-SubstituentHCT-116 (Colon Cancer) GI50 (µM)MDA-MB-435 (Melanoma) GI50 (µM)HL-60 (Leukemia) GI50 (µM)
4a 4-methylpiperazin-1-yl2.1111.9041.983
4g 4-hydroxypiperidin-1-yl>101.0081.993
4l 4-(2-hydroxyethyl)piperazin-1-yl>103.5862.879
4m 4-acetylpiperazin-1-yl>102.1153.778
4n 4-ethoxycarbonylpiperazin-1-yl>101.9873.112

Data sourced from a study on novel 4-substituted-3-nitrobenzamide derivatives.[3][4]

Key SAR Insights:

  • Potency of the Piperazine Moiety: Compound 4a , featuring a 4-methylpiperazine substituent, demonstrated the most potent and broad-spectrum activity against all three cell lines.[3] This suggests that the piperazine ring is a favorable scaffold at the 4-position.

  • Impact of Hydroxylation: The introduction of a hydroxyl group on the piperidine ring in compound 4g resulted in potent activity against MDA-MB-435 and HL-60 cells, but a significant loss of activity against HCT-116 cells.[3] This highlights the role of cell line-specific interactions.

  • Influence of N-Substituents on Piperazine: Modifications to the N-substituent of the piperazine ring in compounds 4l , 4m , and 4n generally led to a decrease in broad-spectrum activity compared to the N-methylated analog 4a .[3] However, these compounds retained notable potency against MDA-MB-435 and HL-60 cell lines.

The following diagram illustrates the core scaffold and the key substitution points discussed.

Caption: SAR of this compound Analogs.

Experimental Protocols for In Vitro Evaluation

The validation of the anticancer potential of novel benzamide derivatives requires a systematic workflow of in vitro assays. Below are detailed protocols for key experiments.

Synthesis of 4-Substituted-3-nitrobenzamide Analogs

A general method for the synthesis of 4-substituted-3-nitrobenzamide analogs involves the amidation of a 4-substituted-3-nitrobenzoic acid derivative.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of the desired 4-substituted-3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amidation: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

synthesis_workflow start 4-Substituted-3-nitrobenzoic Acid + Amine step1 Dissolve in Anhydrous Solvent (DCM/DMF) start->step1 step2 Add Coupling Agents (EDC, DMAP) step1->step2 step3 Add Amine step2->step3 step4 Stir at Room Temperature step3->step4 step5 Monitor by TLC step4->step5 step6 Work-up (Extraction & Washes) step5->step6 step7 Purification (Column Chromatography) step6->step7 end Pure 4-Substituted-3-nitrobenzamide Analog step7->end

Caption: General Synthesis Workflow.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability by measuring the metabolic activity of the cells.[5][6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the benzamide analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

mtt_assay_workflow start Seed Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Treat with Benzamide Analogs step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Solution step3->step4 step5 Incubate for 4h step4->step5 step6 Add DMSO to Dissolve Formazan step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate GI50/IC50 step7->end

Caption: MTT Assay Experimental Workflow.

Potential Mechanisms of Action and Signaling Pathways

Benzamide derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of signaling pathways.[7]

  • Enzyme Inhibition: Structurally related benzamides have been shown to inhibit enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are crucial for cancer cell survival and proliferation.[7]

  • Alkylating Agents: The presence of a reactive moiety like a chloroacetyl group in some analogs suggests they could act as alkylating agents, covalently modifying biological macromolecules.[1]

  • Induction of Apoptosis: Many anticancer agents, including benzamide derivatives, induce programmed cell death (apoptosis) in cancer cells.[6]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound analogs, leading to apoptosis.

signaling_pathway Drug This compound Analog Target Cellular Target (e.g., Kinase, HDAC) Drug->Target Binds to Pathway_Inhibition Inhibition of Pro-survival Pathway Target->Pathway_Inhibition Apoptosis_Induction Induction of Apoptosis Pathway_Inhibition->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Hypothetical Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR insights gleaned from 4-substituted-3-nitrobenzamide analogs underscore the importance of the substituent at the 4-position, with the 4-methylpiperazin-1-yl group emerging as a particularly effective moiety for broad-spectrum anticancer activity.

Future research should focus on a more systematic exploration of the SAR of this scaffold, including:

  • Variation at other positions: Investigating the impact of substituents at positions 5 and 6 of the benzamide ring.

  • N-Substituent modification: Exploring a wider range of substituents on the amide nitrogen.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent analogs.

By combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this compound analogs can be unlocked.

References

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  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. BenchChem.
  • BenchChem. (2025). In-depth Technical Guide: The Biological Mechanism of Action of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
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  • Eckhardt, M., Koul, A., & Imming, P. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
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A Comparative Guide to the Synthesis of 2-Chloro-3-nitrobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, 2-Chloro-3-nitrobenzamide stands as a valuable intermediate, its structure poised for diverse chemical transformations in the development of novel therapeutic agents and other high-value materials. The strategic selection of a synthetic route is paramount, directly influencing not only the yield and purity of the final product but also the economic and environmental viability of the process. This guide provides a detailed comparative analysis of two principal synthetic pathways to this compound, offering field-proven insights and experimental data to inform your selection.

Introduction: The Significance of this compound

This compound is a bespoke chemical entity characterized by the presence of three key functional groups on a benzene ring: a chloro group, a nitro group, and a carboxamide. This unique arrangement of electron-withdrawing and reactive moieties makes it a versatile building block. The chloro and nitro groups can be subjected to various nucleophilic substitution and reduction reactions, respectively, while the amide functionality offers a site for further derivatization or can act as a directing group in subsequent electrophilic aromatic substitutions. Its utility is therefore significant in the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest.

Synthetic Route 1: Direct Amidation of 2-Chloro-3-nitrobenzoic Acid

This classical and widely employed route proceeds in two discrete, high-yielding steps: the activation of the carboxylic acid to an acid chloride, followed by amidation.

Mechanistic Rationale

The direct amidation of a carboxylic acid with ammonia is a thermodynamically unfavorable equilibrium. To drive the reaction towards the amide product, the carboxylic acid must first be activated. The use of thionyl chloride (SOCl₂) is a cost-effective and efficient method for converting 2-chloro-3-nitrobenzoic acid into the highly reactive 2-chloro-3-nitrobenzoyl chloride. The subsequent introduction of ammonia, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired benzamide and hydrochloric acid, which is neutralized by excess ammonia.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-nitrobenzoyl Chloride

  • In a fume hood, to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), add 2-chloro-3-nitrobenzoic acid (20.16 g, 0.1 mol).

  • Add toluene (50 mL) to the flask to form a suspension.

  • Carefully add thionyl chloride (14.3 mL, 0.2 mol, 2 equivalents) to the suspension.[1]

  • Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain at reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. This can be monitored by testing the gas at the top of the condenser with moist pH paper.[1]

  • Allow the mixture to cool to room temperature.

  • Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-3-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step without further purification.[1]

Step 2: Synthesis of this compound

  • Cool the flask containing the crude 2-chloro-3-nitrobenzoyl chloride in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide (approx. 28-30%, 100 mL) to the flask with vigorous stirring. Caution: This reaction is highly exothermic and will generate fumes. This step must be performed in a well-ventilated fume hood.[1]

  • Continue stirring the mixture in the ice bath for 30 minutes. A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold water (2 x 50 mL) to remove any ammonium salts.[1]

  • Dry the product in a desiccator or a vacuum oven at 50-60°C to a constant weight. The final product should be an off-white or pale yellow solid.

Workflow Diagram

Direct_Amidation_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start1 2-Chloro-3-nitrobenzoic Acid + Toluene reaction1 Reflux (80-90°C, 2-3h) start1->reaction1 reagent1 Thionyl Chloride (SOCl₂) reagent1->reaction1 workup1 Rotary Evaporation reaction1->workup1 intermediate Crude 2-Chloro-3-nitrobenzoyl Chloride workup1->intermediate reaction2 Ice Bath (0°C, 30 min) intermediate->reaction2 reagent2 Conc. NH₄OH reagent2->reaction2 workup2 Vacuum Filtration & Washing reaction2->workup2 product This compound workup2->product

Caption: Workflow for the direct amidation of 2-chloro-3-nitrobenzoic acid.

Synthetic Route 2: Partial Hydrolysis of 2-Chloro-3-nitrobenzonitrile

An alternative approach to this compound is the selective partial hydrolysis of the corresponding nitrile, 2-chloro-3-nitrobenzonitrile. This method can be advantageous if the nitrile is a more readily available or cost-effective starting material.

Mechanistic Rationale

The hydrolysis of nitriles can proceed to either the amide or the carboxylic acid, depending on the reaction conditions.[2] Achieving selective partial hydrolysis to the amide requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid. This is often accomplished under mildly basic or acidic conditions, or through the use of specific catalysts. For electron-deficient nitriles, such as 2-chloro-3-nitrobenzonitrile, the carbon atom of the nitrile group is more electrophilic, which can facilitate the initial attack by water or hydroxide. However, the resulting amide is also susceptible to hydrolysis. A common and effective method for the selective conversion of nitriles to amides is the use of alkaline hydrogen peroxide. The hydroperoxide anion is a more potent nucleophile than hydroxide and attacks the nitrile to form a peroxyimidic acid intermediate, which then rearranges to the amide with the loss of oxygen.

Proposed Experimental Protocol

This protocol is adapted from established methods for the selective hydrolysis of aromatic nitriles using alkaline hydrogen peroxide.

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitrobenzonitrile (18.26 g, 0.1 mol) in ethanol (100 mL).

  • To this solution, add 4% aqueous sodium hydroxide (40 mL).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add 30% hydrogen peroxide (20 mL) dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water (200 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Workflow Diagram

Nitrile_Hydrolysis_Workflow cluster_0 Partial Hydrolysis start 2-Chloro-3-nitrobenzonitrile in Ethanol reaction 0°C to RT (2-4h) start->reaction reagents NaOH(aq) + H₂O₂(aq) reagents->reaction workup Precipitation, Filtration & Washing reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the partial hydrolysis of 2-chloro-3-nitrobenzonitrile.

Comparative Analysis

ParameterRoute 1: Direct AmidationRoute 2: Partial Hydrolysis
Starting Material 2-Chloro-3-nitrobenzoic acid2-Chloro-3-nitrobenzonitrile
Key Reagents Thionyl chloride, Conc. NH₄OHSodium hydroxide, Hydrogen peroxide
Reaction Conditions Step 1: Reflux; Step 2: 0°C0°C to Room Temperature
Reported Yield High (typically >90%)[3]Moderate to High (dependent on optimization)
Purity of Crude Product Generally high, requires washingMay contain unreacted nitrile and over-hydrolyzed carboxylic acid
Purification Simple washing is often sufficientRecrystallization is typically required
Safety Considerations Use of corrosive and fuming SOCl₂, exothermic amidationUse of corrosive NaOH and oxidizing H₂O₂
Environmental Impact Generation of HCl and SO₂ gases, use of organic solventAqueous waste stream containing peroxide and base
Cost-Effectiveness Dependent on the relative cost of the carboxylic acid vs. the nitrilePotentially more atom-economical if the nitrile is readily available

Discussion and Recommendations

Route 1: Direct Amidation of 2-Chloro-3-nitrobenzoic Acid is a robust and well-established method that consistently delivers high yields of this compound. The two-step procedure is straightforward, and the purification of the final product is typically simple. The primary drawbacks are the use of hazardous reagents like thionyl chloride and the exothermic nature of the amidation step, which requires careful temperature control. From an industrial perspective, the handling of gaseous byproducts (HCl and SO₂) necessitates appropriate scrubbing systems.

Route 2: Partial Hydrolysis of 2-Chloro-3-nitrobenzonitrile presents a potentially milder and more atom-economical alternative, particularly if the nitrile is the preferred starting material from a cost or availability standpoint. The use of alkaline hydrogen peroxide is a well-documented method for selective nitrile to amide conversion. However, this route is more sensitive to reaction conditions. Over-hydrolysis to the carboxylic acid is a significant potential side reaction, which would complicate the purification process and lower the overall yield. Careful monitoring of the reaction progress is crucial for success.

For laboratory-scale synthesis where reliability and high yield are the primary concerns, Route 1 (Direct Amidation) is the recommended pathway. Its predictability and the ease of purification make it a more dependable choice for producing high-purity this compound for research and development purposes.

For larger-scale industrial production, a thorough cost analysis of the starting materials (2-chloro-3-nitrobenzoic acid vs. 2-chloro-3-nitrobenzonitrile) is warranted. If the nitrile is significantly more economical, then the optimization of Route 2 (Partial Hydrolysis) to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct could prove to be the more economically viable approach. This would, however, require significant process development to ensure consistent results and efficient purification.

References

  • Chemguide. Hydrolysis of nitriles.
  • Organic Syntheses. m-Nitrobenzazide.

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A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Precise Quantification

2-Chloro-3-nitrobenzamide is a chemical intermediate whose purity and concentration are critical in various synthetic pathways, potentially in the development of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification is paramount for ensuring product quality, process control, and regulatory compliance. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3] This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2), which provide a framework for validating analytical procedures.[4][5][6][7][8]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the foundational step in method development and validation. For a nitroaromatic compound like this compound, several techniques are viable, each with its own set of advantages and limitations.[9]

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile and thermally labile compounds like this compound.[10][11] When coupled with an ultraviolet (UV) detector, HPLC offers a robust and widely used platform for the analysis of nitroaromatics.[1][9] Its high resolution and sensitivity make it ideal for separating the analyte from potential impurities and degradation products.[12]

  • Gas Chromatography (GC): GC is a powerful technique for volatile and semi-volatile compounds.[9] For this compound, derivatization might be necessary to improve its volatility and thermal stability.[13][14] GC, especially when coupled with a mass spectrometer (GC-MS), can provide excellent specificity and sensitivity.[15]

  • UV-Vis Spectrophotometry: While simpler and more accessible, this method is less specific than chromatographic techniques. It is suitable for quantifying the pure substance but may be prone to interference from other UV-absorbing compounds in a mixture.

For the purposes of this guide, we will focus on the validation of an HPLC-UV method , as it represents the most common and versatile approach for this type of analyte in a pharmaceutical or quality control setting.[10][16]

The Workflow of Analytical Method Validation

A successful validation process follows a structured workflow, ensuring all critical parameters are thoroughly evaluated.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Plan Define Analytical Target Profile (ATP) Develop Method Development & Optimization Plan->Develop Defines Scope Validate Perform Validation Experiments Develop->Validate Finalized Method Report Generate Validation Report Validate->Report Collects Data Implement Implement for Routine Use Report->Implement Provides Evidence

Caption: A streamlined workflow for analytical method validation.

Core Validation Parameters: A Deep Dive

The validation of an analytical method involves assessing a set of key performance characteristics to ensure it is fit for purpose.[17] The most widely applied validation characteristics are accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness.[10]

Specificity/Selectivity

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][18][19] This is arguably the most important validation parameter for ensuring accurate quantification.

Experimental Protocol:

  • Forced Degradation Studies: To demonstrate that the method can separate this compound from its potential degradation products, forced degradation studies are essential.[20]

    • Acid/Base Hydrolysis: Treat a solution of the analyte with 0.1 M HCl and 0.1 M NaOH.

    • Oxidative Degradation: Expose the analyte solution to 3% hydrogen peroxide.

    • Thermal Degradation: Heat the solid analyte in an oven.

    • Photodegradation: Expose a solution of the analyte to UV and visible light.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity, ensuring that the chromatographic peak for this compound does not contain any co-eluting impurities.

Acceptance Criteria:

  • The method should be able to resolve the peak of this compound from all degradation product peaks and any known impurities.

  • The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous.

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): Should be ≥ 0.995.[19]

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around the x-axis.

Accuracy

Why it's critical: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (a mixture of all components except the analyte).

  • Spiking: Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for an assay of a drug substance.[19]

Precision

Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies to assess the variability.

Acceptance Criteria:

  • Repeatability: The RSD should be ≤ 2%.[19]

  • Intermediate Precision: The overall RSD for the combined data from both studies should also be within an acceptable limit, typically slightly higher than that for repeatability.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Signal-to-Noise Ratio: Inject a series of solutions with decreasing concentrations of this compound.

  • LOD: Determine the concentration at which the signal-to-noise ratio is approximately 3:1.[19]

  • LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.[3][19]

  • Confirm LOQ: Inject six samples at the determined LOQ concentration and verify that the precision (RSD) is acceptable (typically ≤ 10%).

Robustness

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]

Experimental Protocol:

  • Identify Critical Parameters: Identify parameters that could potentially affect the results, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±10%)

  • Vary Parameters: Analyze a sample of this compound while systematically varying these parameters one at a time.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters (e.g., peak tailing, resolution, and retention time) and the final quantitative result.

Acceptance Criteria:

  • The system suitability parameters should remain within the defined limits.

  • The quantitative results should not be significantly affected by the variations.

Comparative Summary of Method Performance

The following table provides a hypothetical but realistic comparison of the expected performance of HPLC-UV and GC-MS for the quantification of this compound, based on the validation parameters discussed.

Validation ParameterHPLC-UVGC-MSRationale for Performance
Specificity ExcellentSuperiorGC-MS provides mass spectral data, offering an additional dimension of identification and peak purity assessment.
Linearity (r²) ≥ 0.998≥ 0.997Both techniques generally exhibit excellent linearity.
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%Both methods can achieve high accuracy with proper optimization.
Precision (RSD) ≤ 1.5%≤ 2.0%HPLC often demonstrates slightly better precision due to simpler sample preparation.
LOQ ~0.1 µg/mL~0.05 µg/mLGC-MS typically offers lower detection limits due to its high sensitivity.
Robustness HighModerateHPLC methods are often more robust to minor variations in experimental conditions. GC methods can be sensitive to injection parameters and column activity.

Detailed Experimental Protocol: Validated HPLC-UV Method

This section provides a detailed, step-by-step methodology for a validated HPLC-UV method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations for the linearity study.

4. System Suitability Test:

  • Before starting any analysis, perform a system suitability test by injecting a working standard solution five times.

  • Acceptance Criteria:

    • RSD of peak areas: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

HPLC_Workflow Prep Prepare Mobile Phase & Solutions Equil Equilibrate HPLC System Prep->Equil SST Perform System Suitability Test (SST) Equil->SST Inject Inject Samples (Standards & Unknowns) SST->Inject If SST Passes Acquire Acquire Chromatographic Data Inject->Acquire Process Process Data & Calculate Results Acquire->Process

Caption: The general workflow for an HPLC analysis.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method is a cornerstone of good laboratory practice (GLP) and good manufacturing practice (GMP).[10] By systematically evaluating key performance characteristics such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure the reliability and integrity of their analytical data for this compound. While HPLC-UV offers a robust and reliable platform for routine analysis, techniques like GC-MS may be preferred for their superior specificity and lower detection limits in more demanding applications. The choice of method should always be guided by the specific requirements of the analysis, and the validation protocol should be designed to demonstrate that the chosen method is fit for its intended purpose.[7]

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • European Medicines Agency. Guideline on bioanalytical method validation.
  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.
  • Hoffman, D. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. Quality Guidelines.
  • B. K. Singh, et al. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Parshintsev, J., et al. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
  • Slideshare. Bioanalytical method validation emea.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • ResearchGate. Analytical method for nitroaromatic explosives in radiologically contaminated soil for ISO/IEC 17025 accreditation.
  • ijrpr. HPLC Method Development and Validation.
  • ResearchGate. (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis.
  • Eurofins. Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
  • Pharmaceutical Technology. Analytical Method Validation Using QbD and QRM.
  • Chemistry Research Journal. Analytical Method Validation: Principles, Techniques, and Applications.
  • International Journal of Pharmaceutical and Clinical Research. Analytical method validation: A brief review.
  • South Eastern European Journal of Public Health. Analytical Method Validation: A Comprehensive Review of Current Practices.

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A Comparative Guide to the Reactivity of 2-Chloro-3-nitrobenzamide and Other Electrophilic Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Chloro-3-nitrobenzamide, benchmarking its reactivity against well-characterized alkylating agents. Designed for researchers, chemists, and drug development professionals, our objective is to elucidate the mechanistic nuances and provide a predictive framework for its application. We will explore the underlying chemical principles that govern its reactivity and present a rigorous experimental design for its quantitative evaluation.

Introduction: The Landscape of Alkylating Agents

Alkylating agents are a class of reactive compounds indispensable in chemical biology and medicine. They function by forming covalent bonds with nucleophilic functional groups found in biomolecules such as proteins and DNA.[1][2] In proteomics, agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are routinely used to cap cysteine residues, preventing disulfide bond reformation and ensuring accurate protein identification.[3][4] In oncology, the DNA-damaging capability of alkylating agents forms the basis of many chemotherapeutic strategies.[5][6]

The efficacy and specificity of an alkylating agent are dictated by its chemical structure and the reaction mechanism it follows.[5] This guide focuses on this compound, a compound whose potential as a targeted covalent modifier is less explored than that of canonical agents. By benchmarking it against established reagents, we aim to provide a clear, data-driven perspective on its utility.

Profiling the Candidates: Structure and Mechanism

The choice of an alkylating agent is a critical experimental decision. Reactivity, selectivity for the target nucleophile, and potential off-target effects must be carefully considered. Here, we profile our subject molecule and the chosen benchmarks.

The Target Compound: this compound
  • Structure: this compound (C₇H₅ClN₂O₃) features a benzene ring substituted with a chloro, a nitro, and a benzamide group.[7]

  • Predicted Reaction Mechanism: Unlike common aliphatic alkylating agents, the reactive site here is a chlorine atom attached to an aromatic ring. Its reactivity is significantly influenced by the electronic properties of the ring's other substituents. The potent electron-withdrawing nitro group positioned ortho to the chlorine atom strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) . This mechanism is distinct from the SN2 or Michael addition pathways utilized by our benchmark agents and is a central point of this investigation.

The Benchmark Agents
  • Iodoacetamide (IAM): A highly reactive haloacetamide that alkylates nucleophiles, primarily cysteine thiols, via a direct SN2 nucleophilic substitution mechanism.[8][9] Its utility is well-established, but it is known to exhibit off-target reactivity with other residues like methionine and histidine.[3][10]

  • N-Ethylmaleimide (NEM): This reagent reacts with thiols through a Michael addition mechanism.[8][9] The reaction is typically faster and more specific for cysteines at neutral pH compared to IAM, making it a preferred choice in many modern proteomics workflows.[11]

  • Chloroacetamide (CAA): As a less reactive analogue of IAM, CAA provides an essential control.[3] It allows for a direct comparison between an aliphatic chloro-group (CAA) and an aromatic chloro-group (this compound), isolating the effect of the carbon framework on reactivity.

The following diagram illustrates the distinct reaction pathways of these agents with a model thiol nucleophile (R-SH).

G cluster_0 SNAr Mechanism cluster_1 SN2 Mechanism cluster_2 Michael Addition CNB This compound Meisenheimer Meisenheimer Complex (Intermediate) CNB->Meisenheimer + R-S⁻ Product_CNB Thioether Product Meisenheimer->Product_CNB - Cl⁻ IAM Iodoacetamide (IAM) Transition_IAM Transition State IAM->Transition_IAM + R-S⁻ Product_IAM Carboxyamidomethyl-cysteine Transition_IAM->Product_IAM - I⁻ NEM N-Ethylmaleimide (NEM) Enolate Enolate Intermediate NEM->Enolate + R-S⁻ Product_NEM Thioether Adduct Enolate->Product_NEM + H⁺

Caption: Reaction mechanisms for the selected alkylating agents.

Experimental Design: A Framework for Quantitative Benchmarking

To objectively compare the reactivity of these agents, a robust and self-validating experimental workflow is essential. This protocol is designed to quantify reaction kinetics and verify product formation.

Overall Workflow

The proposed workflow involves a kinetic assay to measure the rate of reaction with a model nucleophile, followed by mass spectrometry to confirm the identity of the resulting adducts.

G cluster_kinetic Part 1: Kinetics cluster_lcms Part 2: Validation prep Reagent Preparation - Alkylating Agents (100 mM stocks) - Glutathione (GSH) (10 mM stock) - Reaction Buffer (pH 7.4) setup Reaction Setup Mix Alkylating Agent + GSH in Reaction Buffer prep->setup kinetic Kinetic Assay (Ellman's Reagent - DTNB) setup->kinetic lcms LC-MS/MS Confirmation setup->lcms Take aliquot for confirmation measure Absorbance Measurement Read A412nm over time analysis Data Analysis - Plot [GSH] vs. Time - Calculate Second-Order Rate Constants measure->analysis quench Reaction Quenching Quench aliquot with formic acid inject LC-MS/MS Analysis - Separate reactants and products - Acquire MS and MS/MS spectra quench->inject confirm Product Confirmation - Identify mass of GSH-adduct - Confirm structure via fragmentation inject->confirm

Caption: Experimental workflow for comparative reactivity analysis.

Protocol 1: Kinetic Analysis of Thiol Reactivity

This protocol uses the model nucleophile glutathione (GSH) and Ellman's reagent (DTNB) to quantify the rate of thiol consumption.

Objective: To determine the second-order rate constant (k₂) for the reaction of each alkylating agent with GSH.

Methodology:

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of this compound, IAM, NEM, and CAA in DMSO.

    • Prepare a 10 mM stock solution of reduced glutathione (GSH) in reaction buffer (100 mM sodium phosphate, 1 mM EDTA, pH 7.4).

    • Prepare a 10 mM stock solution of DTNB in reaction buffer.

  • Reaction Execution:

    • In a 96-well plate, add reaction buffer to a final volume of 180 µL.

    • Add 10 µL of the GSH stock solution to achieve a final concentration of 500 µM.

    • Initiate the reaction by adding 10 µL of the respective alkylating agent stock solution to achieve a final concentration of 5 mM (a 10-fold excess to ensure pseudo-first-order kinetics).

    • Immediately place the plate in a plate reader pre-set to 25°C.

  • Quantification:

    • At timed intervals (e.g., every 30 seconds for 30 minutes), quench the reaction in a well by adding 20 µL of the DTNB solution.

    • Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of remaining free GSH.

  • Data Analysis:

    • Convert absorbance values to GSH concentration using a standard curve.

    • Plot ln([GSH]t/[GSH]₀) versus time. The slope of this line is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Alkylating Agent].

Protocol 2: Product Verification by LC-MS/MS

Objective: To confirm the formation of the expected glutathione-adduct for each reaction.

Methodology:

  • Sample Preparation:

    • Set up reactions as described in Protocol 1. Allow the reactions to proceed to completion (approximately 2 hours).

    • Quench the reactions by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the quenched reaction mixture onto a C18 reverse-phase HPLC column.

    • Elute the analytes using a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Analyze the eluent using an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

    • Perform a full MS scan to identify the m/z (mass-to-charge ratio) of the expected GSH-adducts.

    • Perform targeted MS/MS (fragmentation) on the identified adduct masses to confirm their structure.

Comparative Performance: Predicted and Experimental Data

The following table summarizes the key characteristics and predicted reactivity of the agents. The experimental data section is designed to be populated with results from the protocols described above.

FeatureThis compoundIodoacetamide (IAM)N-Ethylmaleimide (NEM)Chloroacetamide (CAA)
CAS Number 117054-76-9[7]144-48-9128-53-079-07-2
Reaction Mechanism SNArSN2[8]Michael Addition[8]SN2[3]
Primary Target Nucleophiles (e.g., Thiols)Cysteine Thiols[4]Cysteine Thiols[9]Cysteine Thiols
Predicted Reactivity Low to ModerateHighVery HighLow
Known Off-Targets To be determinedMet, Lys, His[9][12]Lys, His (at pH > 7.5)[8]Met, Lys, His
Experimental k₂ (M⁻¹s⁻¹) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Discussion and Scientific Interpretation

Causality of Reactivity: The significant differences in reactivity stem directly from the underlying reaction mechanisms.

  • NEM and IAM: The high reactivity of NEM and IAM is due to the nature of their electrophilic centers. The conjugated system in NEM makes it an excellent Michael acceptor, while the highly polarizable carbon-iodine bond in IAM makes it susceptible to SN2 attack by soft nucleophiles like thiols.

  • This compound: The SNAr mechanism has a higher activation energy barrier compared to SN2 on an aliphatic carbon. Covalent bond formation requires the initial formation of a resonance-stabilized Meisenheimer complex intermediate.[1] While the ortho-nitro group is activating, the overall rate is predicted to be substantially lower than for IAM or NEM under physiological conditions (pH 7.4). This lower reactivity could, however, be advantageous in designing probes with greater selectivity or for applications where a slower, more controlled reaction is desirable.

Trustworthiness of the Protocol: The two-part experimental design provides a self-validating system. The kinetic data from Protocol 1 provides a quantitative measure of reactivity, while the LC-MS/MS analysis in Protocol 2 unequivocally confirms that the observed thiol consumption is due to the formation of the expected covalent adduct and not a degradation process. This dual-pronged approach ensures the integrity and reliability of the benchmark.

Conclusion

This guide establishes a framework for benchmarking the reactivity of this compound. Based on its chemical structure, it is predicted to be a moderately reactive electrophile that functions via a Nucleophilic Aromatic Substitution (SNAr) pathway. This mechanism distinguishes it from common alkylating agents like iodoacetamide and N-ethylmaleimide. The provided experimental protocols offer a robust method for quantitatively determining its reactivity and confirming its mode of action. The insights gained from such a comparison are critical for researchers seeking to expand their toolkit of chemical probes and for drug development professionals designing novel targeted covalent inhibitors.

References

  • Colvin, M. (2003). Alkylating Agents. In: Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1875.
  • Hägg, S., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1493-1505.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19870, 2-Chloro-3-nitrobenzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 346659, 2-chloro-N-(3-nitrophenyl)benzamide.
  • Oncohema Key. (2016). Alkylating Agents.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2).
  • Bechtel, T.J., & Weerapana, E. (2017). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in chemical biology, 9(1), 1-21.
  • Hoffman Fine Chemicals. Product Page for this compound.
  • ResearchGate. (n.d.). Image: Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM), or iodoacetyl derivatives.
  • Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • To, M.T., et al. (2022). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1957-1965.
  • ResearchGate. (2021). A comparison of several modern alkylating agents.
  • ResearchGate. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents.
  • Parker, S.J., & Parker, G.J. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of proteomics, 75(15), 4817-4828.
  • MDPI. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11942.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-nitrobenzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the selectivity of 2-Chloro-3-nitrobenzamide-based inhibitors. We will delve into the rationale behind experimental choices and compare state-of-the-art methodologies, supported by detailed protocols and data interpretation strategies.

The 2-chloro-nitrobenzamide scaffold is a versatile starting point in medicinal chemistry.[1] A particularly interesting derivative, N-(2-chloroacetyl)-3-nitrobenzamide, incorporates a reactive chloroacetyl moiety.[2][3] This functional group is a known electrophile, suggesting that inhibitors built from this scaffold may act as covalent modifiers of nucleophilic residues (like cysteine) in protein targets.[2] While covalent inhibition can offer high potency and prolonged duration of action, the inherent reactivity of the warhead necessitates rigorous cross-reactivity profiling to identify and mitigate potential off-target effects, which can lead to toxicity.[4]

This guide will compare three complementary pillars of a robust cross-reactivity study: broad-panel biochemical screening, in-cell target engagement confirmation, and unbiased proteome-wide off-target discovery.

The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Toxicity

In drug discovery, achieving selectivity is paramount. An inhibitor's therapeutic effect is derived from its interaction with the intended biological target (on-target). However, interactions with unintended proteins (off-targets) can lead to a range of adverse effects or unforeseen polypharmacology.[5][6] For covalent inhibitors, this challenge is magnified, as off-target binding can be irreversible, leading to sustained toxicity.[4] A comprehensive understanding of an inhibitor's selectivity profile is therefore not just a regulatory requirement but a fundamental component of building a successful therapeutic program.

cluster_0 Inhibitor Action cluster_1 Biological System cluster_2 Outcome Inhibitor CNB-Based Inhibitor OnTarget Intended Target (e.g., Kinase A) Inhibitor->OnTarget Binds OffTarget Unintended Off-Target (e.g., Kinase B, Other Proteins) Inhibitor->OffTarget Cross-reacts Efficacy Therapeutic Efficacy OnTarget->Efficacy Toxicity Potential Toxicity / Adverse Effects OffTarget->Toxicity

Figure 1: Conceptual overview of on-target vs. off-target inhibitor effects.

A Multi-Pronged Strategy for Comprehensive Profiling

No single method can provide a complete picture of an inhibitor's selectivity. A robust assessment relies on integrating data from orthogonal approaches that measure different aspects of inhibitor-protein interaction. We advocate for a tiered approach that moves from broad, functional screening in a simplified system to targeted validation and unbiased discovery in a complex, physiological environment.

cluster_desc Workflow Logic Biochem Method 1: Biochemical Profiling (e.g., Kinase Panel) CETSA Method 2: Cellular Target Engagement (CETSA) Biochem->CETSA  Validate hits &  confirm cell activity Chemoproteomics Method 3: Unbiased Off-Target ID (Chemoproteomics) Biochem->Chemoproteomics  Guide search for  unbiased hits Analysis Integrated Data Analysis & Selectivity Profile Biochem->Analysis Desc1 Broad functional screen identifies potential off-targets. CETSA->Analysis Desc2 Confirms binding to specific targets in intact cells. Chemoproteomics->CETSA  Validate novel hits Chemoproteomics->Analysis Desc3 Discovers all potential binding partners without bias.

Figure 2: Integrated workflow for inhibitor cross-reactivity profiling.

Method 1: Large-Scale Biochemical Profiling

Expertise & Rationale: The human kinome, comprising over 500 protein kinases, is a common source of off-target interactions for ATP-competitive inhibitors due to the structural conservation of the ATP-binding pocket.[7][8] Large-scale kinase panels offer a high-throughput, quantitative method to assess an inhibitor's functional effect on the enzymatic activity of hundreds of purified kinases simultaneously.[9][10] This approach serves as an excellent first-pass screen to quickly identify a broad landscape of potential off-target kinases.

Data Presentation: Kinase Panel Screen

The data below represents a hypothetical screen of "CNB-Inhibitor-1" at a single concentration (e.g., 1 µM) against a selection of kinases. Significant inhibition (>70%) flags a kinase for further investigation.

Kinase TargetFamily% Inhibition @ 1 µMStatus
Target Kinase A CMGC 98% On-Target
SRCTK85%Potential Off-Target
LCKTK78%Potential Off-Target
EGFRTK15%Non-hit
CDK2CMGC9%Non-hit
PKAAGC5%Non-hit
ROCK1AGC91%Potential Off-Target
p38α (MAPK14)CMGC22%Non-hit
Experimental Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding)

This protocol describes a standard method for measuring kinase activity.[7][10]

  • Reaction Preparation: In a 96-well plate, prepare a reaction mix containing assay buffer, the specific substrate peptide for the kinase being tested, and cofactors (e.g., MgCl₂, MnCl₂).

  • Compound Addition: Add the test inhibitor (e.g., CNB-Inhibitor-1 at 1 µM final concentration) or vehicle control (DMSO) to appropriate wells.

  • Kinase Addition: Add the purified recombinant kinase enzyme to each well to start the reaction. Incubate for a predetermined time (e.g., 30 minutes) at 30°C.

  • Phosphorylation Reaction: Initiate phosphorylation by adding ATP mix, including [33P]-γ-ATP. Allow the reaction to proceed for 60-120 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

  • Capture: Transfer the reaction mixture to a filtermat plate that binds the phosphorylated substrate.

  • Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [33P]-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition by comparing the signal from inhibitor-treated wells to the vehicle control wells.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: A hit from a biochemical assay does not guarantee the compound engages the target in a cellular context.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15] By measuring the amount of soluble protein remaining after a heat challenge, we can confirm that the inhibitor binds its intended target (and any off-targets) within the complex cellular milieu.

Data Presentation: CETSA Thermal Shift (ΔTm)

This hypothetical data shows the change in melting temperature (Tm) for Target Kinase A and the off-target SRC upon treatment with CNB-Inhibitor-1. A significant positive shift indicates stabilization and therefore, binding.

Protein TargetVehicle Tm (°C)CNB-Inhibitor-1 Tm (°C)ΔTm (°C)Interpretation
Target Kinase A 48.556.2+7.7Strong cellular engagement
SRC52.155.8+3.7Confirmed cellular off-target
GAPDH (Control)58.058.1+0.1No engagement (negative control)
Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat cells with CNB-Inhibitor-1 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using primary antibodies specific for the target of interest (e.g., anti-Target Kinase A, anti-SRC) and a loading control.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the relative intensity versus temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.

Treat 1. Treat Cells (Inhibitor vs. Vehicle) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells (Freeze-Thaw) Heat->Lyse Spin 4. Ultracentrifuge (Separate Soluble/Pellet) Lyse->Spin WB 5. Western Blot (Analyze Soluble Fraction) Spin->WB Plot 6. Plot & Calculate Tm (Sigmoidal Curve Fit) WB->Plot

Figure 3: Step-by-step workflow for a Western Blot-based CETSA experiment.

Method 3: Unbiased Off-Target Discovery via Chemoproteomics

Expertise & Rationale: While the previous methods are excellent for evaluating known or suspected targets, they cannot identify novel, unanticipated interactions. Chemoproteomics provides a powerful, unbiased approach to map a compound's binding partners across the entire proteome.[5][16] For covalent inhibitors, a competitive Activity-Based Protein Profiling (ABPP) approach is particularly insightful.[4][6] In this method, a broad-spectrum covalent probe that targets the same class of residues (e.g., cysteines) competes with the test inhibitor for binding sites. Proteins that are protected from probe labeling by the inhibitor are identified as direct binding partners.

Data Presentation: Competitive Chemoproteomics Hits

This table shows hypothetical protein hits identified by mass spectrometry. A ratio > 2 indicates that CNB-Inhibitor-1 significantly outcompeted the probe for binding.

Protein IdentifiedAccessionDMSO/Inhibitor RatioCellular FunctionInterpretation
Target Kinase A P0051915.2Signal TransductionOn-Target
SRCP129318.9Signal TransductionConfirmed Off-Target
Peroxiredoxin-2P321195.1Redox RegulationNovel Off-Target
Aldehyde dehydrogenaseP050914.5MetabolismNovel Off-Target
Actin, cytoplasmic 1P607091.1CytoskeletonNon-hit
Experimental Protocol: Competitive ABPP
  • Cell Lysate Preparation: Prepare a native cell lysate from the desired cell line under conditions that preserve protein activity.

  • Inhibitor Incubation: Treat aliquots of the lysate with CNB-Inhibitor-1 (at varying concentrations) or vehicle (DMSO) for 1 hour.

  • Probe Labeling: Add a broad-reactivity, alkyne-tagged covalent probe (e.g., iodoacetamide-alkyne) to all samples and incubate for 1 hour. This probe will label accessible nucleophilic residues that were not blocked by the inhibitor.

  • Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne-tagged proteins via a copper-catalyzed click reaction.

  • Enrichment: Enrich the biotin-labeled proteins (those not protected by the inhibitor) using streptavidin-coated beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the spectral counts or peptide intensities between the inhibitor-treated and vehicle-treated samples. Proteins that show a significant reduction in signal in the inhibitor-treated sample are identified as binding partners.

Conclusion: Building a Unified Selectivity Profile

A thorough investigation of cross-reactivity requires the synthesis of data from multiple, complementary techniques.

MethodologyPrincipleKey Information GainedStrengthsLimitations
Kinase Profiling Measures functional inhibition of a panel of purified enzymes.[17][18]Broad selectivity profile against the kinome; quantitative IC₅₀ values.[16]High-throughput; directly measures functional impact on a key enzyme class.[18]Limited to the kinases in the panel; does not assess non-kinase targets or confirm cellular activity.
CETSA Measures ligand-induced thermal stabilization of proteins in intact cells.[12]Confirmation of target engagement in a physiological context; can be used to rank compound affinity in cells.[14]Reflects cellular permeability, metabolism, and competition; confirms binding, not just functional modulation.[11]Lower throughput; requires a specific antibody for each target; does not identify unknown targets.
Chemoproteomics Uses chemical probes to identify all protein binding partners in a complex lysate.[5][6]Unbiased, proteome-wide identification of on- and off-targets.[19]Unbiased discovery of novel off-targets; applicable to a wide range of targets.[6]Does not directly measure functional consequence of binding; can be technically complex.

By starting with a broad biochemical screen, validating hits in a cellular context with CETSA, and using chemoproteomics to search for unknown liabilities, researchers can build a high-confidence selectivity profile for their this compound-based inhibitors. This rigorous, multi-faceted approach is essential for de-risking drug candidates and building a strong foundation for further development.[20]

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link] (Note: While not directly cited, this paper is a landmark example of the principles discussed and is relevant for further reading.)
  • Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology. [Link]
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
  • Uitdehaag, J. C., et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Cancer Research. [Link]
  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Lanning, B. R., et al. (2014). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Zhang, H., et al. (2022). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. [Link]
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Robers, M. B. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare. [Link]
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Baldo, B. A. (2015). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences. [Link]
  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies.
  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.

Sources

A Comparative Analysis of the Biological Effects of 2-Chloro-3-nitrobenzamide and its 4-nitro Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the nuanced structural variations between isomeric compounds can yield profoundly different biological outcomes. This guide provides a detailed comparative analysis of two such isomers: 2-Chloro-3-nitrobenzamide and 2-Chloro-4-nitrobenzamide. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document synthesizes information from structurally related compounds and foundational principles of medicinal chemistry to offer valuable insights for researchers, scientists, and drug development professionals.[1][2][3] We will explore the theoretical underpinnings of their potential differential activities, postulate mechanisms of action, and provide robust experimental protocols to facilitate further investigation into their biological effects.

The core structure, a chloro-nitrobenzamide, combines two key functional groups known to impart significant biological activity. The nitro group is a strong electron-withdrawing group, a feature present in numerous antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The chloroacetyl moiety, on the other hand, is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in biological macromolecules, suggesting a potential for irreversible enzyme inhibition.[2] The critical difference lies in the position of the nitro group on the benzamide ring, which is anticipated to significantly influence the molecule's electronic properties, reactivity, and ultimately, its interaction with biological targets.[1]

Theoretical Framework for Differential Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The isomeric position of the nitro group is a critical determinant of the electronic and steric properties of the benzamide scaffold, which in turn dictates the molecule's pharmacokinetic and pharmacodynamic profile.

Electronic Effects:

  • 2-Chloro-4-nitrobenzamide (para-isomer): In the para position, the nitro group exerts both a strong inductive and resonance electron-withdrawing effect. This leads to a significant polarization of the aromatic ring, potentially enhancing interactions with electron-rich pockets in target proteins.[1] This increased electrophilicity might also enhance the reactivity of the chloroacetyl group.

  • This compound (meta-isomer): When the nitro group is in the meta position, its electron-withdrawing influence is primarily due to the inductive effect, as the resonance effect from this position is less pronounced.[1] This results in a different electron density distribution across the ring compared to the para-isomer, which could lead to altered target specificity and binding affinity.

Steric Considerations:

The positioning of the nitro group also influences the overall shape and steric hindrance of the molecule. This can affect how the compound fits into the binding site of a target protein, potentially leading to significant differences in inhibitory activity.

Postulated Mechanisms of Action

Based on the known activities of related nitroaromatic and chloroacetamide compounds, several mechanisms of action can be hypothesized for these isomers.

  • Alkylation and Covalent Inhibition: The chloroacetyl group is a known alkylating agent. It is plausible that both isomers could act as irreversible inhibitors by forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) in the active sites of key enzymes.[2] The differential electronic effects of the nitro group position could modulate the reactivity of the chloroacetyl moiety, leading to variations in the rate and specificity of target binding.

  • Induction of Oxidative Stress: The nitro group can undergo enzymatic reduction in biological systems, particularly in hypoxic environments often found in solid tumors and microbial infections. This reduction can lead to the formation of highly reactive nitrogen species (RNS) that can damage DNA, proteins, and lipids, ultimately inducing cell death.[4][6] The position of the nitro group may influence the rate and extent of this bioreduction.

  • Modulation of Cellular Signaling Pathways: Benzamide derivatives have been shown to modulate various signaling pathways critical for cell survival and proliferation, such as the NF-κB, Akt/mTOR, and MAPK pathways.[5][7] It is conceivable that the isomeric chloro-nitrobenzamides could differentially interfere with these pathways, leading to distinct cellular outcomes like apoptosis or cell cycle arrest.

Comparative Biological Effects: A Hypothetical Data Summary

While direct experimental data is lacking, we can construct a hypothetical comparative table to illustrate the expected differences in biological activity based on the SAR principles discussed. This table serves as a framework for future experimental design.

Biological ParameterThis compound (meta-isomer)2-Chloro-4-nitrobenzamide (para-isomer)Rationale for Predicted Difference
Cytotoxicity (IC50) Potentially lower to moderatePotentially higherThe stronger electron-withdrawing effect of the 4-nitro group may enhance reactivity and target binding.
Induction of Apoptosis ModerateHighEnhanced cellular stress due to potentially higher reactivity could lead to more potent activation of apoptotic pathways.
Cell Cycle Arrest G1/S phaseG2/M phaseDifferent signaling pathway modulation due to altered electronic and steric properties could lead to arrest at different cell cycle checkpoints.
Antimicrobial Activity (MIC) ModerateHighThe 4-nitro position is often associated with potent antimicrobial activity in related compounds.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical comparison, a series of well-established in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability by measuring the metabolic activity of the cells.[7]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and 2-Chloro-4-nitrobenzamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of each isomer in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with IC50 concentrations of each isomer for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This method detects the expression levels of key proteins involved in the apoptotic pathway.[7]

Materials:

  • Cancer cells treated with the compounds

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Chemiluminescence substrate and imaging system

Procedure:

  • Treat cells with IC50 concentrations of each isomer for 24 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescence substrate and visualize with an imaging system.

  • Quantify band intensities relative to the loading control (β-actin).

Visualization of Postulated Cellular Mechanisms

To visually represent the potential biological impact of these compounds, the following diagrams, generated using Graphviz (DOT language), illustrate a postulated experimental workflow and a potential signaling pathway.

Experimental Workflow for Comparative Analysis

G cluster_0 Initial Screening cluster_1 Apoptosis & Cell Cycle Analysis cluster_2 Mechanism of Action Compound Synthesis\n(Isomer 1 & 2) Compound Synthesis (Isomer 1 & 2) MTT Assay\n(Cytotoxicity) MTT Assay (Cytotoxicity) Compound Synthesis\n(Isomer 1 & 2)->MTT Assay\n(Cytotoxicity) Determine IC50 Determine IC50 MTT Assay\n(Cytotoxicity)->Determine IC50 Flow Cytometry\n(Annexin V/PI) Flow Cytometry (Annexin V/PI) Determine IC50->Flow Cytometry\n(Annexin V/PI) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50->Cell Cycle Analysis\n(Flow Cytometry) Western Blot\n(Apoptotic Markers) Western Blot (Apoptotic Markers) Flow Cytometry\n(Annexin V/PI)->Western Blot\n(Apoptotic Markers) Western Blot\n(Cell Cycle Regulators) Western Blot (Cell Cycle Regulators) Cell Cycle Analysis\n(Flow Cytometry)->Western Blot\n(Cell Cycle Regulators) Comparative Analysis Comparative Analysis Western Blot\n(Apoptotic Markers)->Comparative Analysis Western Blot\n(Cell Cycle Regulators)->Comparative Analysis

Caption: A logical workflow for the comparative biological evaluation of the two isomers.

Postulated Intrinsic Apoptosis Pathway

G Compound Compound Cellular Stress Cellular Stress Compound->Cellular Stress Bax Bax Cellular Stress->Bax activates Mitochondrion Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosis Apoptosis Bax->Mitochondrion permeabilizes Bcl-2 Bcl-2 Bcl-2->Bax inhibits Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation PARP cleavage PARP cleavage Caspase-3 activation->PARP cleavage PARP cleavage->Apoptosis

Caption: A potential intrinsic apoptosis signaling cascade initiated by the chloro-nitrobenzamide isomers.

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, comparison of the potential biological effects of this compound and its 4-nitro isomer. Based on fundamental principles of structure-activity relationships, it is hypothesized that the 4-nitro isomer may exhibit more potent biological activity due to the combined inductive and resonance electron-withdrawing effects of the nitro group. However, this remains a postulation that requires rigorous experimental validation.

The provided experimental protocols offer a clear roadmap for researchers to systematically investigate and compare the cytotoxicity, apoptotic potential, and mechanisms of action of these two compounds. Such studies are crucial to elucidate their true therapeutic potential and to inform the rational design of next-generation benzamide-based therapeutic agents. Future research should also focus on identifying the specific cellular targets of these compounds and exploring their efficacy in relevant preclinical disease models.

References

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central.
  • Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization. PubMed Central.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Cell Apoptosis Assay. Elabscience.
  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. PubMed.
  • Programmed cell death detection methods: a systematic review and a categorical comparison. PubMed Central.

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A Comparative Guide to 2-Chloro-3-nitrobenzamide Derivatives as Potential Enzyme Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of 2-Chloro-3-nitrobenzamide derivatives as a potential class of enzyme inhibitors, with a specific focus on Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 has emerged as a critical therapeutic target in immuno-oncology for its role in mediating tumor immune escape.[1][2][3] We will explore the mechanistic rationale for targeting IDO1, compare the hypothesized efficacy of this novel chemical scaffold against established inhibitors, and provide detailed experimental protocols for researchers to validate these and other potential inhibitors in their own laboratories.

The Scientific Rationale: Why Target IDO1?

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp), converting it to N-formylkynurenine.[4][5] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells or antigen-presenting cells creates a profoundly immunosuppressive shield through two primary mechanisms:

  • Tryptophan Starvation: The depletion of local tryptophan reserves leads to the arrest of effector T-cell proliferation, as these immune cells are highly sensitive to tryptophan levels.[6][7]

  • Kynurenine (Kyn) Accumulation: The metabolic products of tryptophan breakdown, particularly kynurenine, actively promote the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) and trigger T-cell apoptosis.[1][3]

By inhibiting IDO1, the goal is to dismantle this immunosuppressive shield, restore local tryptophan levels, reduce kynurenine production, and thereby reinvigorate the anti-tumor T-cell response.[2][3] This makes potent and selective IDO1 inhibitors highly sought-after candidates for combination therapies, particularly with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[2][8]

Mechanism of Action: How Do Benzamide Derivatives Inhibit IDO1?

While direct experimental data for this compound derivatives targeting IDO1 is not yet prevalent in public literature, we can infer a likely mechanism of action based on related structures and the inherent chemistry of the scaffold.

The benzamide core is a common feature in a variety of enzyme inhibitors.[9][10] For IDO1, inhibitors are often categorized based on their interaction with the enzyme's active site, which contains a crucial heme iron molecule.[11] The proposed this compound scaffold contains features suggestive of two potential inhibitory mechanisms:

  • Direct Heme Interaction: Many potent IDO1 inhibitors, such as those with imidazole or hydroxyamidine groups, function by directly coordinating with the heme iron in the IDO1 active site, preventing the binding of tryptophan or oxygen.[1][12] The nitro and chloro substituents on the benzamide ring could modulate the electronic properties of the amide group to facilitate a similar, competitive binding interaction.

  • Irreversible Covalent Inhibition: The presence of a reactive group, such as a chloroacetyl moiety often attached to a benzamide scaffold, suggests a mechanism of irreversible inhibition.[13][14] This group can act as an alkylating agent, forming a covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine) within or near the enzyme's active site, leading to permanent inactivation.[13]

Further structure-activity relationship (SAR) studies are essential to elucidate the precise binding mode and optimize the potency of this chemical class.[9][11][15]

Comparative Efficacy Analysis

To contextualize the potential of novel inhibitors, it is crucial to compare their performance against established clinical candidates. The most common metric for this is the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

The table below presents IC50 values for well-characterized IDO1 inhibitors. While data for the specific this compound class is pending experimental generation, we hypothesize that optimized derivatives could achieve potency in the nanomolar range, similar to other successful small molecules.

CompoundInhibitor TypeTarget(s)Cellular IC50 (HeLa)Reference
Epacadostat (INCB024360) Hydroxyamidine; Heme-bindingIDO1-selective~7.1 nM[16]
BMS-986205 (Linrodostat) Irreversible; Heme-competingIDO1-selective~0.5 nM[7][17]
Navoximod (GDC-0919) Imidazole; Heme-bindingIDO1/TDO Dual~75 nM[1]
Hypothetical Derivative 1 This compoundIDO1 (Predicted)To Be DeterminedN/A
Hypothetical Derivative 2 This compoundIDO1 (Predicted)To Be DeterminedN/A

Note: The efficacy of BMS-986205, an irreversible inhibitor, is often characterized by its potent activity in cellular assays despite showing little activity in short-timescale biochemical assays.[12]

Experimental Protocols for Evaluation

Validating the efficacy and mechanism of novel IDO1 inhibitors requires robust and reproducible assays. The choice between a biochemical (cell-free) and a cell-based assay is critical, as each provides different insights. Cell-free assays are useful for studying direct enzyme-inhibitor interactions, while cell-based assays provide a more physiologically relevant context, accounting for cell permeability and intracellular target engagement.[6][7]

The following diagram outlines a typical workflow for screening and characterizing novel IDO1 inhibitors.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanism of Action a Purified Recombinant IDO1 Enzyme d Biochemical IDO1 Assay (Measure Kynurenine product) a->d b Test Compound (e.g., this compound deriv.) b->d c Substrate (L-Tryptophan) & Cofactors c->d e Biochemical Potency d->e Calculate IC50 j Cellular Potency e->j Confirm in Cells f HeLa or SKOV-3 Cells g Induce IDO1 Expression (Interferon-gamma, IFNγ) f->g h Treat with Test Compound g->h i Measure Kynurenine in Media h->i i->j Calculate Cellular IC50 k Jump-Dilution Assay j->k Characterize Lead m Determine Reversibility & Inhibition Type (Competitive, etc.) k->m l Kinetic Studies (e.g., Michaelis-Menten) l->m

Caption: High-level workflow for the screening and characterization of novel IDO1 inhibitors.

This protocol is adapted from established methods using human cancer cell lines that endogenously express IDO1 upon stimulation.[7][17][18]

Objective: To determine the cellular IC50 of a test compound against IFNγ-induced IDO1 activity.

Materials:

  • HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cell line.[7]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant Human Interferon-gamma (IFNγ).

  • Test compounds (dissolved in DMSO).

  • Positive control inhibitor (e.g., Epacadostat).

  • 96-well cell culture plates.

  • Reagent for Kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid).

  • Plate reader (absorbance at 480 nm).

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of ~2 x 10^4 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • IDO1 Induction & Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Prepare a solution of IFNγ in culture medium at a final concentration of 100 ng/mL.

    • Aspirate the old medium from the cells.

    • Add 100 µL of medium containing both IFNγ and the corresponding concentration of the test compound to each well.

    • Include "No IFNγ" (negative control) and "IFNγ + DMSO" (vehicle control) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After incubation, carefully collect 75 µL of the conditioned supernatant from each well and transfer to a new 96-well plate.

    • Add 75 µL of 30% trichloroacetic acid (TCA) to each well to precipitate proteins. Incubate for 30 minutes at 50°C.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of the kynurenine detection reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate at room temperature for 30 minutes. A yellow color will develop in the presence of kynurenine.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance from the "No IFNγ" wells.

    • Normalize the data to the "IFNγ + DMSO" control (100% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Visualizing the IDO1 Pathway and Inhibition

Understanding the pathway is key to appreciating the inhibitor's role.

G cluster_0 Tumor Microenvironment cluster_1 Impact on T-Cells tryptophan L-Tryptophan (Trp) ido1 IDO1 Enzyme tryptophan->ido1 Substrate t_cell_anergy T-Cell Proliferation Blocked (Anergy) tryptophan->t_cell_anergy Depletion leads to kynurenine Kynurenine (Kyn) treg_activation Regulatory T-Cell (Treg) Differentiation kynurenine->treg_activation Accumulation promotes ido1->kynurenine Catalysis inhibitor This compound Derivative inhibitor->ido1 Inhibition

Caption: Mechanism of IDO1-mediated immunosuppression and point of therapeutic intervention.

References

  • Muller, A. J., & Prendergast, G. C. (2020). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. [Link]
  • Drug Discovery World. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Discovery World. [Link]
  • Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]
  • Patsnap. (2024). What are IDO1 inhibitors and how do they work?.
  • Richards, T., & Brin, E. (2018).
  • Li, F., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
  • Jorg, M., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1).
  • BPS Bioscience. IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]
  • Creative Biolabs. IDO1 Activity Assay Kit (Cell-Based).
  • Patsnap. (2024). What are IDO1 modulators and how do they work?.
  • Yan, M., et al. (2021). Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]
  • Dolšak, A., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
  • CeMM Research Center for Molecular Medicine. (2026).
  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]
  • Molecular Cancer Therapeutics. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation.
  • Röhrig, U. F., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Li, W., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. European Journal of Medicinal Chemistry. [Link]
  • Senger, J., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340–354. [Link]
  • Nagahara, Y., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1139–1144. [Link]

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A Technical Guide for Synthetic Chemists: 2-Chloro-3-nitrobenzamide vs. 2-Bromo-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 2-halo-3-nitrobenzamide scaffold is a valuable synthon, primed for diversification through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, data-driven comparison of two key analogues: 2-chloro-3-nitrobenzamide and 2-bromo-3-nitrobenzamide. We will dissect their synthesis, physicochemical properties, and critically, their comparative reactivity, offering field-proven insights to guide your experimental design.

Synthesis and Physicochemical Properties: A Comparative Overview

Both this compound and its bromo-counterpart are readily accessible from their corresponding benzoic acids. The most common and reliable synthetic route involves a two-step process: activation of the carboxylic acid, typically by conversion to the acyl chloride, followed by amidation.

General Synthetic Workflow

The conversion from the parent benzoic acid to the target benzamide is a robust and well-established transformation.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Benzoic_Acid 2-Halo-3-nitrobenzoic Acid (X = Cl or Br) Acyl_Chloride 2-Halo-3-nitrobenzoyl Chloride Benzoic_Acid->Acyl_Chloride SOCl₂, reflux Acyl_Chloride_ref 2-Halo-3-nitrobenzoyl Chloride Benzamide 2-Halo-3-nitrobenzamide Acyl_Chloride_ref->Benzamide NH₄OH or NH₃(aq)

Caption: General synthetic workflow for 2-halo-3-nitrobenzamides.

This reliable method allows for the large-scale production of both benzamides with high purity. For instance, the synthesis of a substituted this compound has been reported in good yield via this pathway[1]. A similar approach is standard for the bromo analogue, starting from 2-bromo-3-nitrobenzoic acid[2].

Physicochemical Properties

A foundational understanding of the physical properties of these reagents is crucial for their effective use in the laboratory.

PropertyThis compound2-Bromo-3-nitrobenzamideRationale for Differences
Molecular Weight 200.58 g/mol 245.03 g/mol The higher atomic weight of bromine compared to chlorine.
Melting Point Not widely reported, but expected to be a solid at room temperature. The related 2-chloro-3-nitro-5-(trifluoromethyl)benzamide has a well-defined crystal structure[1].Not widely reported, but expected to be a solid at room temperature.Differences in crystal packing and intermolecular forces due to the different halogen atoms.
Solubility Generally soluble in polar aprotic solvents like DMF, DMSO, and THF.Similar solubility profile to the chloro analogue.The overall polarity of the molecules is comparable.
Appearance Expected to be a crystalline solid, likely off-white to yellow, similar to its parent acid[3].Expected to be a crystalline solid, likely off-white to yellow, similar to its parent acid[4].The nitroaromatic chromophore typically imparts a yellowish color.

Comparative Reactivity: The Halogen's Influence

The choice between the chloro and bromo analogue often hinges on the intended subsequent chemical transformation. The nature of the halogen atom directly impacts the reactivity of the C-X bond, a critical factor in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of C-C and C-N bonds, respectively. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl[5]. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, which influence the rate-determining oxidative addition step.

Reactivity Reactivity in Cross-Coupling Bromo 2-Bromo-3-nitrobenzamide (Higher Reactivity) Reactivity->Bromo Chloro This compound (Lower Reactivity) Reactivity->Chloro Rationale Rationale: Weaker C-Br bond facilitates faster oxidative addition to Pd(0) Bromo->Rationale Chloro->Rationale Reactivity Reactivity in SNAr Chloro This compound (Often More Reactive) Reactivity->Chloro Bromo 2-Bromo-3-nitrobenzamide (Often Less Reactive) Reactivity->Bromo Rationale Rationale: Higher electronegativity of Cl enhances the electrophilicity of C2, accelerating the rate-determining nucleophilic attack. Chloro->Rationale Bromo->Rationale

Caption: General comparative reactivity in SNAr reactions.

Practical Considerations and Recommendations

ScenarioRecommended ReagentJustification
Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) 2-Bromo-3-nitrobenzamideHigher reactivity allows for milder conditions, shorter reaction times, and potentially higher yields. It is generally more reliable for a wider range of coupling partners.
Nucleophilic Aromatic Substitution (SNAr) This compoundOften exhibits slightly higher or comparable reactivity to the bromo analogue due to the increased electrophilicity of the carbon center. Given its lower cost, it is the more economical choice.
Cost-sensitive, large-scale synthesis This compoundAryl chlorides are typically more cost-effective starting materials than their bromo counterparts.
Synthesis requiring orthogonal reactivity Dependent on the specific transformationThe differential reactivity can be exploited. For instance, in a molecule containing both a chloro and a bromo substituent, the bromo group can often be selectively functionalized via cross-coupling, leaving the chloro group intact for subsequent transformations.

Experimental Protocols

Synthesis of 2-Halo-3-nitrobenzamide from 2-Halo-3-nitrobenzoic Acid

This protocol is a general procedure that can be adapted for both the chloro and bromo analogues.

Step 1: Formation of the Acyl Chloride

  • In a fume hood, suspend 2-halo-3-nitrobenzoic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-halo-3-nitrobenzoyl chloride can often be used directly in the next step.

Step 2: Amidation

  • Cool the flask containing the crude acyl chloride in an ice bath.

  • Slowly and carefully add concentrated aqueous ammonia with vigorous stirring. Caution: This reaction is exothermic.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude 2-halo-3-nitrobenzamide.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

The choice between this compound and 2-bromo-3-nitrobenzamide is a strategic one, dictated by the intended synthetic application and economic considerations. For palladium-catalyzed cross-coupling reactions, the superior reactivity of the bromo derivative makes it the preferred choice for achieving higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro analogue often provides a more cost-effective solution with comparable or even slightly enhanced reactivity. A thorough understanding of these nuances in reactivity allows the discerning synthetic chemist to optimize their synthetic routes for efficiency, yield, and cost.

References

  • Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • BenchChem (2025). An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid. BenchChem.
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  • Butcher, R. J., et al. (2009). 2-Bromo-3-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link]
  • Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. [Link]
  • Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900–5903. [Link]
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Assessing the purity of synthesized 2-Chloro-3-nitrobenzamide against a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Orthogonal Purity Assessment of Synthesized 2-Chloro-3-nitrobenzamide

Introduction: The Imperative of Purity in Chemical Synthesis

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the cornerstone of safety, efficacy, and reproducibility. Intermediates such as this compound are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product.[1] Therefore, a rigorous and multi-faceted approach to purity assessment is mandated by both scientific prudence and regulatory bodies like the International Conference on Harmonisation (ICH).

This guide provides an in-depth, practical comparison of a newly synthesized batch of this compound against a certified reference standard. We will move beyond simple percentage reporting to illustrate an orthogonal analytical strategy—employing multiple, disparate analytical techniques—to build a comprehensive and undeniable purity profile.[1][2] This approach ensures that the identity and purity of the synthesized compound are validated with the highest degree of scientific confidence.

Overall Assessment Workflow

G cluster_0 Synthesis & Preparation cluster_1 Analytical Assessment cluster_2 Data Analysis & Conclusion Synthesis Synthesis of This compound Purification Purification via Recrystallization Synthesis->Purification HPLC HPLC Purity & Quantification Purification->HPLC LCMS LC-MS Identity Confirmation Purification->LCMS NMR NMR Structural Verification Purification->NMR Reference Procurement of Reference Standard Reference->HPLC Reference->LCMS Reference->NMR Comparison Comparative Data Analysis HPLC->Comparison LCMS->Comparison NMR->Comparison Conclusion Final Purity Assessment Report Comparison->Conclusion

Caption: Experimental workflow for purity assessment.

Synthesis and Purification of this compound

A robust analytical assessment begins with a well-understood synthetic route, as this knowledge informs the search for potential process-related impurities. A common and efficient method for synthesizing this compound is the amidation of 2-Chloro-3-nitrobenzoic acid via an acid chloride intermediate.

Protocol 1: Synthesis via Acid Chloride

  • Acid Chloride Formation: In a fume hood, 10.0 g of 2-Chloro-3-nitrobenzoic acid is suspended in 50 mL of toluene.[3] Thionyl chloride (2 equivalents) is added cautiously. The mixture is heated to reflux for 2-3 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-chloro-3-nitrobenzoyl chloride.

  • Amidation: The crude acid chloride is cooled in an ice bath. Concentrated ammonium hydroxide is added slowly with vigorous stirring. This exothermic reaction should be performed with extreme care in a well-ventilated fume hood.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove ammonium salts, and then with a small amount of cold ethanol.

  • Purification (Recrystallization): The crude product is dissolved in a minimal amount of hot ethanol. Water is added dropwise until the solution becomes faintly turbid. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation. The purified crystals are collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum. The rationale for recrystallization is to remove unreacted starting materials and soluble side products that have different solubility profiles from the desired compound.[4]

The Reference Standard: An Analytical Benchmark

A reference standard is a highly purified and well-characterized material that serves as the basis for comparison.[5] For this guide, we are using a commercially available this compound standard with a certified purity of ≥99.5%. All analytical results from our synthesized batch will be compared directly against this benchmark.

Comparative Purity Assessment: An Orthogonal Approach

Employing a single analytical method can lead to a false sense of purity, as co-eluting impurities or those without a chromophore may go undetected. An orthogonal approach, using techniques with different separation and detection principles, provides a more accurate and complete picture.[2]

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] We utilize a reverse-phase method, which separates compounds based on their hydrophobicity. This is ideal for analyzing aromatic compounds like this compound.

Protocol 2: HPLC Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A gradient is chosen to ensure good separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.

  • Gradient: 30% A to 95% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples of the synthesized batch and the reference standard are accurately weighed and dissolved in acetonitrile to a concentration of 0.5 mg/mL.

Data Presentation & Interpretation

SampleRetention Time (min)Peak Area (%)Identification
Reference Standard 8.4599.8%This compound
(minor peaks)0.2%-
Synthesized Batch 8.4698.7%This compound
3.121.1%Impurity 1
(other minor peaks)0.2%-

The data clearly shows that the main peak in the synthesized batch has a retention time that matches the reference standard, providing strong evidence of its identity. The purity, calculated by area percent, is 98.7%. A notable impurity is detected at 3.12 minutes, which is significantly more polar than the product.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is a powerful tool that couples the separation power of HPLC with the mass-resolving capability of mass spectrometry.[7] Its primary role here is to confirm the molecular weight of the main peak and to provide a mass for the impurity detected by HPLC, which is the first step in its identification.

Protocol 3: LC-MS Analysis

  • System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer.

  • LC Method: Same as the HPLC method described above to ensure correlation of peaks.

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. ESI is a soft ionization technique that typically keeps the molecule intact, showing the molecular ion.

  • Mass Range: 100-500 m/z.

Data Presentation & Interpretation

Peak (from HPLC run)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Identification
Main Peak (8.46 min) 201.01201.0This compound
Impurity 1 (3.12 min) 202.00202.02-Chloro-3-nitrobenzoic Acid

The LC-MS data confirms that the main peak has a mass corresponding to the protonated molecule of this compound (C₇H₅ClN₂O₃, exact mass: 200.00). Critically, the mass of Impurity 1 corresponds to the starting material, 2-Chloro-3-nitrobenzoic acid (C₇H₄ClNO₄, exact mass: 200.98), indicating an incomplete reaction or inefficient purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most definitive technique for structural elucidation.[1] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in a molecule. For purity assessment, the ¹H NMR spectrum of the synthesized material must be virtually superimposable with that of the reference standard.

Protocol 4: ¹H NMR Analysis

  • System: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: ~10 mg of each sample (synthesized and reference) is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: A standard ¹H NMR spectrum is acquired for each sample.

Data Presentation & Interpretation

The ¹H NMR spectra of both the reference standard and the synthesized batch were identical, showing the characteristic peaks for the aromatic protons and the amide protons.

Proton AssignmentReference Standard δ (ppm)Synthesized Batch δ (ppm)
Amide Protons (-NH₂)8.2 (broad s, 1H), 7.8 (broad s, 1H)8.2 (broad s, 1H), 7.8 (broad s, 1H)
Aromatic Protons7.9-8.1 (m, 2H), 7.6 (t, 1H)7.9-8.1 (m, 2H), 7.6 (t, 1H)

The perfect alignment of the chemical shifts and splitting patterns between the two samples provides unequivocal confirmation of the chemical structure of the synthesized compound. Furthermore, the absence of significant additional peaks in the spectrum of the synthesized batch indicates that any impurities are at a low level, corroborating the HPLC data.

Summary of Findings

This orthogonal analytical approach provides a comprehensive and trustworthy assessment of the synthesized this compound.

  • Identity: Confirmed unequivocally by matching HPLC retention time, mass spectrometry data, and ¹H NMR spectrum against the reference standard.

  • Purity: Determined to be 98.7% by HPLC.

  • Impurities: The primary impurity was identified by LC-MS as the starting material, 2-chloro-3-nitrobenzoic acid, at a level of 1.1%.

Conclusion

The purity assessment of a synthesized compound is a multi-faceted process that demands rigorous scientific methodology. By employing an orthogonal strategy combining HPLC for quantification, LC-MS for identity confirmation, and NMR for structural verification, we have built a high-confidence profile of our synthesized this compound. This guide demonstrates that a synergistic use of modern analytical techniques is not just best practice but an essential component of ensuring quality and reliability in chemical research and drug development.

References

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Pharma Tutor. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis.
  • JPT. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • BenchChem. (2025). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (N.d.). Exploring the Synthesis and Applications of 2-Chloro-3-nitrobenzoic Acid: A Chemical Industry Staple.
  • U.S. Pharmacopeia (USP). (2019). Reference Standards Tables.

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A Guide to Inter-laboratory Comparison of 2-Chloro-3-nitrobenzamide Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The consistent characterization of chemical entities is a cornerstone of modern drug development and chemical research. 2-Chloro-3-nitrobenzamide, a key intermediate in various synthetic pathways, requires precise and accurate analytical characterization to ensure the quality, safety, and efficacy of downstream products. This guide presents a framework for conducting an inter-laboratory comparison of this compound characterization data. We delve into the core analytical techniques, propose a detailed protocol for a comparative study, and discuss the interpretation of results, providing a robust methodology for ensuring analytical consistency across different research and manufacturing sites. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative for Analytical Consistency

This compound (C₇H₅ClN₂O₃) is a benzamide derivative whose purity and structural integrity are critical for its intended applications. Variations in analytical results between laboratories—whether they are internal quality control (QC) labs, contract research organizations (CROs), or manufacturing partners—can lead to significant challenges, including batch-to-batch inconsistency, regulatory hurdles, and compromised product quality.[1]

An inter-laboratory comparison, also known as a round-robin test or proficiency testing, is a powerful tool to assess and ensure the reliability and comparability of analytical results among different laboratories.[2][3] By analyzing identical samples, participating labs can identify potential systematic biases, validate their analytical procedures, and demonstrate their technical competence.[2][3] This guide is structured to provide both the foundational principles and a practical, actionable framework for such a study, grounded in the principles of method robustness and analytical excellence.[4]

Physicochemical & Structural Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on an analytical comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃[5]
Molecular Weight 200.58 g/mol [5]
CAS Number 117054-76-9[5]
Appearance Off-white to white solid[5]
Melting Point 143 to 147 °C[5]
Storage Sealed in dry, room temperature[5]

The structure of this compound, with its distinct functional groups, dictates the analytical techniques best suited for its characterization.

Caption: Chemical Structure of this compound.

Core Analytical Characterization Techniques

A comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides unique information, and their combined data create a complete profile of the molecule's identity, purity, and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification. An HPLC method can separate the main compound from starting materials, by-products, and degradation products.[6] A well-validated HPLC method is central to any inter-laboratory study.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation.[6][7] The chemical shifts, coupling constants, and integration of the proton signals confirm the connectivity of the atoms, while the ¹³C spectrum confirms the carbon framework.

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the compound, confirming its elemental composition.[6] It is highly sensitive and can be used to detect trace-level impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the amide (N-H and C=O stretches), the nitro group (N-O stretches), and the aromatic ring.[6][7]

Designing the Inter-laboratory Comparison Study

A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol. The primary objective is to determine the reproducibility of characterization data when a standardized analytical method is performed by different analysts in different laboratories with varying equipment.[8][9]

The "Comparative Testing" approach is often the most practical, where both a transferring (originating) and receiving laboratory analyze the same homogenous batch of material.[1][8]

Interlab_Workflow cluster_labs start Start: Centralized Study Plan & Protocol Definition prep Step 1: Prepare & Distribute Homogenous Sample Batch start->prep Finalize Protocol labA Lab A: Receives Sample & Protocol prep->labA Ship Samples labB Lab B: Receives Sample & Protocol prep->labB Ship Samples labC Lab C: Receives Sample & Protocol prep->labC Ship Samples analysis All labs perform identical tests data Step 3: Data Submission to Coordinating Body analysis->data review Step 4: Centralized Review & Statistical Analysis data->review Compile Results report Step 5: Final Report Generation & Dissemination review->report Assess Comparability end End: Study Complete report->end

Caption: Workflow for an Inter-laboratory Comparison Study.

Key Protocol Components

The study protocol must be comprehensive and unambiguous to minimize procedural variability.[4][9][10] It should include:

  • Objective and Scope: Clearly state the purpose of the study.[10]

  • Materials and Instruments: Specify the exact reference standard lot, column type for HPLC, and reagents to be used.[1][10] While instruments may vary, critical performance characteristics should be defined.[9]

  • Detailed Analytical Procedure: Provide a step-by-step Standard Operating Procedure (SOP) for each technique. For HPLC, this includes sample preparation, mobile phase composition, flow rate, injection volume, and detector settings.

  • Data Reporting Requirements: Define the format for reporting results, including raw data, chromatograms, spectra, and calculations.[10]

  • Acceptance Criteria: Predetermine the statistical limits for agreement between laboratories.[4][10] These are typically based on the validation data of the analytical procedure, following guidelines such as ICH Q2(R1).[11][12]

Standardized Protocol: HPLC Purity Determination of this compound

This section provides a detailed, self-validating protocol for the most critical quantitative test: HPLC purity analysis.

Objective: To quantify the purity of this compound and separate it from potential process impurities and degradation products.

Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or DAD detector.

  • Column: C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm (or equivalent, as specified in the protocol).

  • Reference Standard: Certified this compound (>99.5% purity).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).

  • Sample: Homogenized batch of this compound for inter-laboratory testing.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation (100 µg/mL): a. Accurately weigh approximately 10.0 mg of the this compound reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Preparation (100 µg/mL): a. Accurately weigh approximately 10.0 mg of the inter-laboratory test sample into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the diluent.

  • System Suitability: a. Inject the diluent (blank) once to ensure no interfering peaks are present. b. Inject the Standard Preparation five times. The relative standard deviation (RSD) for the peak area of the five replicate injections must be ≤ 2.0%.

  • Analysis: a. Inject the Standard Preparation in duplicate. b. Inject the Sample Preparation in duplicate. c. Inject a Standard Preparation after every 6-10 sample injections to verify system stability.

  • Calculation: a. Calculate the % Purity (Area %) for the sample by dividing the peak area of the main component by the total area of all peaks (excluding the blank) and multiplying by 100.

Analysis of Hypothetical Inter-laboratory Data

After each laboratory executes the protocol, the data is compiled and analyzed. The goal is to assess the degree of agreement.

Table 2: Hypothetical Inter-laboratory Comparison Results

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Purity by HPLC (Area %) 99.78%99.81%99.75%Mean ± 0.2%
Melting Point (°C) 145.1 - 146.5144.8 - 146.2145.5 - 146.9Range within 2°C
¹H NMR (DMSO-d₆, δ ppm) ConformsConformsConformsConforms to structure
MS (m/z [M+H]⁺) 201.01201.01201.02201.01 ± 0.02

In this hypothetical case, all laboratories produced data that fall within the pre-defined acceptance criteria, demonstrating the method's reproducibility and the laboratories' proficiency. Should a laboratory report an out-of-specification result, a root cause investigation is necessary to identify sources of error, which could range from instrument calibration issues to analyst technique.[2]

Conclusion and Best Practices

An inter-laboratory comparison is a critical exercise for ensuring the consistency and reliability of analytical data in a multi-site environment. The successful characterization of this compound, or any chemical entity, depends on robust, well-documented, and meticulously executed analytical procedures.

Key recommendations for a successful study include:

  • Robust Method Development: The analytical method must be robust and validated before being transferred.[4]

  • Unambiguous Protocols: The protocol must be detailed enough to eliminate ambiguity and subjective interpretation.[4][9]

  • Open Communication: Fostering collaboration and open discussion between participating laboratories is crucial for troubleshooting and ensuring alignment.[10]

  • Comprehensive Documentation: All aspects of the study, from planning to the final report, must be thoroughly documented to meet regulatory and quality standards.[1][10]

By adhering to these principles, organizations can build confidence in their analytical data, ensuring product quality and facilitating smooth technology transfer and regulatory submissions.

References

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A Senior Application Scientist's Guide to the Comparative Antimicrobial Activity of Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of nitrobenzamide derivatives, a promising class of compounds in the ongoing search for novel antimicrobial agents. As the global challenge of antimicrobial resistance intensifies, the exploration of new chemical scaffolds is not just an academic exercise but a critical necessity for future therapeutic strategies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a synthesized overview of the antimicrobial performance of various nitrobenzamide derivatives, grounded in experimental data and methodologies. We will move beyond simple data reporting to explore the causality behind experimental design and the structure-activity relationships that govern efficacy.

Introduction to Nitrobenzamide Derivatives: A Scaffold of Potential

Benzamide derivatives have long been recognized for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The introduction of a nitro (-NO₂) group to this scaffold is a key chemical modification. This group is a strong electron-withdrawing feature that can significantly modulate the molecule's biological activity. In antimicrobial research, the nitro group is particularly noteworthy as it can be bioreduced within microbial cells to form radical species, which are cytotoxic to the pathogen.[5] This guide will dissect and compare the effectiveness of different subclasses of these compounds, providing a clear framework for understanding their potential.

General Chemical Structure

The foundational structure of a nitrobenzamide consists of a benzene ring substituted with both a nitro group and an amide group. The true diversity and therapeutic potential arise from substitutions at the amide nitrogen (R¹) and on the aromatic ring itself (R²).

Caption: General chemical structure of a substituted nitrobenzamide.

The "Why": Mechanism of Antimicrobial Action

Understanding the mechanism of action is fundamental to rational drug design. For many nitro-aromatic antimicrobials, their efficacy is not inherent but requires metabolic activation by the target microorganism.[5]

Proposed Activation Pathway:

  • Entry: The nitrobenzamide derivative enters the microbial cell.

  • Reduction: Intracellular reductases, often more active under the low-oxygen conditions found in certain infection sites, reduce the nitro group (-NO₂) to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate.[5]

  • Radical Formation: These intermediates are highly reactive and can lead to the formation of cytotoxic radicals.

  • Cellular Damage: The radicals inflict damage on critical cellular macromolecules, such as DNA, leading to inhibition of replication and ultimately, cell death.[5]

This reliance on microbial enzymes for activation is a form of selective toxicity, as the necessary reductases may be absent or less active in host mammalian cells.

G cluster_workflow Proposed Mechanism of Action A Nitrobenzamide Derivative (Ar-NO₂) B Microbial Nitroreductases A->B Enters Cell & is Reduced by C Reactive Intermediates (Ar-NO, Ar-NHOH) B->C Generates D Damage to Cellular Targets (e.g., DNA, Proteins) C->D Cause E Bacterial Cell Death D->E

Caption: Proposed metabolic activation pathway of nitro-aromatic compounds.

Experimental Protocols for Assessing Antimicrobial Efficacy

To ensure that comparative data is meaningful, standardized and validated protocols are essential. The following methodologies represent the cornerstones of in-vitro antimicrobial susceptibility testing.

Experimental Workflow Overview

The process begins with the synthesis and characterization of the compounds, followed by primary screening for activity and quantitative determination of potency.

G cluster_workflow Antimicrobial Testing Workflow A Synthesis & Purification of Derivatives B Primary Screening (Disc Diffusion Method) A->B Test Compounds C Quantitative Analysis (MIC Determination) B->C Potent Compounds Advance to D Data Analysis & SAR Study C->D Generate Data for

Caption: A typical workflow for evaluating new antimicrobial compounds.

Protocol 1: Disc Diffusion Method

Causality: This method is a robust, widely used preliminary test to qualitatively assess the antimicrobial activity of a compound. It works on the principle that the agent will diffuse from a paper disc into an agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" (a clear area where no bacteria grow) indicates that the compound has antimicrobial properties. The size of the zone provides a semi-quantitative indication of its potency.

Step-by-Step Methodology: [6][7]

  • Prepare Inoculum: A standardized suspension of the test bacteria (e.g., a 0.5 McFarland standard) is prepared from an overnight culture.

  • Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

  • Apply Discs: Sterile 6 mm paper discs are impregnated with a known concentration of the synthesized nitrobenzamide derivative (e.g., 50 µ g/disc or 100 µ g/disc ).

  • Place Discs: The impregnated discs are placed firmly on the surface of the inoculated agar plate. A disc with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., Streptomycin, Benzylpenicillin) serves as a positive control.[6][7]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measure Zones: After incubation, the diameter of the zone of inhibition around each disc is measured in millimeters (mm).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Causality: While the disc diffusion method is excellent for screening, a quantitative measure is needed to accurately compare the potency of different compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is critical for structure-activity relationship studies and for predicting potential therapeutic dosages.

Step-by-Step Methodology: [4]

  • Prepare Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of drug concentrations.

  • Inoculate Wells: Each well is inoculated with a standardized suspension of the test microorganism, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Several control wells are included: a growth control (broth + bacteria, no compound), a sterility control (broth only), and a positive control (broth + bacteria + standard antibiotic).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (cloudiness) indicating bacterial growth.

Comparative Performance of Nitrobenzamide Derivatives

Here, we compare experimental data from studies on distinct classes of nitrobenzamide derivatives.

Class 1: Schiff Base Derivatives of 4-Nitrobenzamide

Schiff bases are synthesized via the condensation of a primary amine with an aldehyde or ketone. A study by Mallu P, et al., synthesized new Schiff bases from 4-nitrobenzamide and evaluated their activity.[6] The results showed that specific derivatives possess highly potent activity.[6]

Table 1: Antimicrobial Activity of 4-Nitrobenzamide Schiff Base Derivatives (Zone of Inhibition in mm) [6]

Compound IDGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)Fungi (e.g., A. niger)
3a 242220
3b 181614
3c 201816
3d 161412
3a1 252321
Streptomycin 2826N/A

Data synthesized from Mallu P, et al.[6] Compounds were tested at 200 µ g/disc .

Analysis: Compounds 3a and 3a1 demonstrated the most significant antimicrobial activity, with zones of inhibition approaching that of the standard antibiotic, Streptomycin.[6][8] This suggests that the specific aryl aldehydes used to synthesize these two compounds conferred superior biological activity, marking them as viable leads for further investigation.[6]

Class 2: Azetidinone Derivatives of 4-Nitrobenzamide

Azetidin-2-ones, also known as β-lactams, are a core component of many widely used antibiotics, including penicillin.[7] A study by Alghamdi S, et al., synthesized a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives and tested them against both Gram-positive and Gram-negative bacteria.[7]

Table 2: Antibacterial Activity of 4-Nitrobenzamide Azetidinone Derivatives (Zone of Inhibition in mm at 100 µg/mL) [7]

Compound IDSubstituent on Aryl RingS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)
4a Phenyl14151312
4b 4-Hydroxyphenyl18191716
4c 4-Chlorophenyl15161413
4d 4-Bromophenyl16171514
4e 4-Methoxyphenyl19201817
Benzylpenicillin N/A24252221

Data synthesized from Alghamdi S, et al.[7]

Analysis: This series showed good to moderate activity.[7] Notably, compounds 4b (with a hydroxyl group) and 4e (with a methoxy group) displayed the highest activity.[7] This highlights a crucial aspect of the structure-activity relationship: electron-donating groups at the para-position of the aryl ring attached to the azetidinone core appear to enhance antibacterial efficacy.

Class 3: Substituted N-Benzamide Derivatives

A recent study investigated a series of N-benzamide derivatives, providing clear MIC values that allow for a more precise potency comparison.[4]

Table 3: Antimicrobial Activity of N-Benzamide Derivatives (Zone of Inhibition & MIC) [4]

Compound IDZone of Inhibition (mm) vs B. subtilisMIC (µg/mL) vs B. subtilisZone of Inhibition (mm) vs E. coliMIC (µg/mL) vs E. coli
5a 256.25313.12
6b 2012.5243.12
6c 246.252112.5

Data synthesized from synthesis and in-vitro antimicrobial activity of N-benzamide derivatives study.[4]

Analysis: Compound 5a showed remarkable activity against both the Gram-positive B. subtilis and the Gram-negative E. coli, with a particularly low MIC of 3.12 µg/mL against the latter.[4] Compounds 6b and 6c also demonstrated strong, albeit slightly different, activity profiles, indicating that substitutions on the N-phenyl ring significantly influence both the potency and the spectrum of activity.[4]

Structure-Activity Relationship (SAR) and Future Directions

  • Influence of the Amide Substituent (R¹): The nature of the group attached to the amide nitrogen is paramount. The formation of specific Schiff bases[6] or the introduction of a substituted azetidinone ring[7] can confer potent antimicrobial activity.

  • Effect of Aryl Ring Substituents (R²): As seen with the azetidinone derivatives, substituents on other parts of the molecule can fine-tune the activity. Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) in the para position enhanced efficacy.[7]

  • Hydrophobicity: The overall hydrophobicity of the molecule can influence its ability to penetrate bacterial cell membranes, and this has been correlated with antimicrobial activity in some studies.[9]

Future Directions: The nitrobenzamide scaffold is a fertile ground for the development of new antibiotics. Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds identified (e.g., 3a, 3a1, 4b, 4e, 5a) to improve their therapeutic index.

  • Testing Against Resistant Strains: Evaluating the top candidates against multi-drug resistant (MDR) strains, such as MRSA, is a critical next step.[1][10]

  • Mechanism Elucidation: While the nitro-reduction pathway is a strong hypothesis, further studies are needed to confirm the precise mechanism of action and identify the specific cellular targets for these novel derivatives.

This guide demonstrates that through systematic synthesis and standardized evaluation, nitrobenzamide derivatives can be developed into potent antimicrobial agents. The comparative data presented here should serve as a valuable resource for guiding future research and development in this important therapeutic area.

References
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A Comparative Guide to the In Vitro and In Vivo Stability of 2-Chloro-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Imperative in Drug Discovery

In the intricate journey of drug discovery, establishing a compound's stability is a foundational pillar upon which its potential as a therapeutic agent rests. For researchers working with novel scaffolds like 2-chloro-3-nitrobenzamide derivatives, understanding how these molecules withstand biological environments is paramount. These derivatives, characterized by a reactive chloroacetyl group and an electron-withdrawing nitro group, hold potential for diverse biological activities but also present unique metabolic challenges.[1][2] Instability can lead to rapid clearance, short half-life, poor bioavailability, and misleading in vitro data, ultimately culminating in in vivo failure.[3][4][5][6]

This guide provides a comprehensive comparison of in vitro and in vivo stability assessment methodologies, tailored for scientists and drug development professionals. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and explore the correlation—and occasional divergence—between in vitro predictions and in vivo realities. Our focus will be on equipping researchers with the knowledge to design robust stability studies, interpret the data critically, and make informed decisions in the progression of their this compound-based discovery programs.

Part 1: In Vitro Stability Assessment – The Initial Litmus Test

In vitro assays serve as the frontline for stability screening. They are rapid, cost-effective, and require minimal compound, making them ideal for early-stage discovery to rank-order candidates and identify metabolic liabilities. The two most common and informative assays are plasma stability and microsomal stability.

Plasma Stability: Gauging Survival in Circulation

The purpose of this assay is to determine a compound's susceptibility to degradation by enzymes present in blood plasma, such as esterases and hydrolases.[4] Compounds containing functional groups like amides and esters are particularly vulnerable.[3][5] A compound that rapidly degrades in plasma will likely have a very short in vivo half-life, making it difficult to maintain therapeutic concentrations.[3]

This protocol is a self-validating system, including a positive control to ensure the enzymatic system is active.

  • Preparation of Solutions:

    • Dissolve test compounds and a positive control (e.g., Propantheline, a known substrate for plasma esterases) in DMSO to create 10 mM stock solutions.

    • Prepare a working solution of 100 µM by diluting the stock in acetonitrile.

  • Assay Initiation:

    • Dispense pre-warmed (37°C) pooled plasma (human, rat, or mouse) into a 96-well plate. The choice of species should align with the planned in vivo studies to ensure relevant data.

    • Spike the test compound working solution into the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤0.25%) to avoid impacting enzyme activity.[3]

  • Time-Course Incubation:

    • Incubate the plate at 37°C with gentle shaking.[4][7]

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.[3][4]

  • Reaction Termination (Quenching):

    • Immediately stop the enzymatic reaction by adding 3-4 volumes of cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, Terfenadine).[4]

    • Causality: Acetonitrile precipitates plasma proteins, effectively halting all enzymatic activity. The internal standard is crucial for correcting variability during sample processing and LC-MS/MS analysis.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7]

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time. The half-life is calculated as: t½ = -0.693 / slope .[5]

Microsomal Stability: A Window into Hepatic Metabolism

Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells. They are a rich source of Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism for a vast majority of drugs.[8][9][10] This assay is a critical tool for predicting a compound's metabolic clearance in the liver, a major determinant of its overall in vivo fate.[11][12]

  • Reagent Preparation:

    • Prepare test compounds and positive controls (e.g., Testosterone, a known CYP3A4 substrate) as 10 mM DMSO stocks.

    • Thaw pooled liver microsomes (human, rat, or other relevant species) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. Causality: CYP450 enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation, maintaining linear enzyme kinetics.

  • Incubation Setup:

    • In a 96-well plate, combine the microsomal suspension, buffer, and test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time-Course Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Process the samples via centrifugation as described in the plasma stability protocol.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the half-life (t½) as described previously.

    • From the half-life, calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Part 2: In Vivo Stability and Pharmacokinetic Assessment

While in vitro assays provide crucial predictive data, the ultimate test of a compound's stability is in a living organism. In vivo pharmacokinetic (PK) studies describe the journey of a drug through the body over time, encapsulating the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[13]

The Synergy of Intravenous (IV) and Oral (PO) Dosing

A well-designed initial PK study typically involves administering the compound to a preclinical species (e.g., rats) via two different routes:

  • Intravenous (IV) Bolus: This route introduces the drug directly into systemic circulation, bypassing absorption barriers. The resulting data is essential for determining fundamental parameters like Clearance (CL) and Volume of Distribution (Vss).[13]

  • Oral Gavage (PO): This route mimics the intended clinical route for most drugs and provides critical information on oral bioavailability (F%).[13] Comparing PO to IV data reveals how much of the drug is lost due to incomplete absorption or first-pass metabolism in the gut and liver.

  • Animal Acclimation and Dosing:

    • Use healthy, cannulated adult rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.

    • Divide animals into two groups. Administer the test compound formulated in a suitable vehicle (e.g., 20% Solutol in water).

      • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

      • Group 2 (PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Serial Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the cannula at predetermined time points (e.g., Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate plasma.

    • Store the resulting plasma samples at -80°C until analysis.

  • Bioanalytical Quantification:

    • Develop and validate a robust LC-MS/MS method to quantify the concentration of the parent drug in the plasma samples.[14][15][16] This involves protein precipitation (as described in the in vitro protocols), followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[17]

Part 3: Data Integration and Comparative Analysis

The true power of these studies lies in comparing the data to build a cohesive stability profile. Discrepancies between in vitro and in vivo results often reveal important biological phenomena not captured by simpler systems.

Visualizing the Workflows

G

Hypothetical Data Summary

Let's consider three hypothetical this compound derivatives to illustrate the data.

Compound In Vitro Plasma Stability (Human) In Vitro Microsomal Stability (Human) In Vivo Rat Pharmacokinetics
t½ (min) t½ (min) CL (mL/min/kg)
Derivative A >1206515
Derivative B >120885
Derivative C 15>6095
Interpretation and Discussion
  • Derivative A (The Ideal Candidate): This compound is stable in both plasma and liver microsomes. This excellent in vitro profile translates well in vivo, showing low clearance, a reasonable half-life, and high oral bioavailability. This is the profile of a promising lead compound.

  • Derivative B (The Rapidly Metabolized Candidate): Stable in plasma but highly unstable in liver microsomes (t½ = 8 min), suggesting it is a prime substrate for CYP450 enzymes. This is confirmed in vivo by its very high clearance and poor bioavailability. The low F% is likely due to extensive first-pass metabolism in the liver. This directs medicinal chemists to modify the structure to block the "metabolic hot-spot."

  • Derivative C (The Plasma-Labile Candidate): This compound is highly unstable in plasma but stable in microsomes. This suggests degradation by plasma hydrolases, not hepatic enzymes. The in vivo data confirms this with extremely high clearance and negligible bioavailability. The amide bond in the benzamide scaffold is a potential site for such hydrolysis.[3]

A Critical Discrepancy: The Role of the Nitro Group

A key structural feature of this chemical class is the nitro group. In some cases, a compound may appear stable in aerobic in vitro systems (like microsomal assays) but show unexpectedly high clearance and low bioavailability in vivo. This can be due to the action of nitroreductases present in the anaerobic environment of the gut microbiota.[18][19] These enzymes can reduce the nitro group to nitroso, hydroxylamine, and ultimately amine metabolites, a pathway not typically captured in standard in vitro screens.[20][21]

For example, studies on the related compound 2-chloro-5-nitro-N-phenylbenzamide showed that after oral dosing, the parent compound was virtually absent, while the amine metabolite was the predominant species in circulation, confirming presystemic metabolism by gut bacteria.[18][19] This highlights a critical limitation of in vitro models and underscores the indispensable value of in vivo assessment.

G Parent This compound Derivative Metabolite1 Amino Metabolite Parent->Metabolite1 Nitroreductases (Gut Microbiota, Hypoxic Tissues) Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 CYP450 Oxidation (Liver)

Conclusion

The stability assessment of this compound derivatives is a multi-faceted process where in vitro and in vivo studies provide complementary and essential pieces of a larger puzzle. In vitro assays are indispensable for high-throughput screening and identifying liabilities related to plasma enzymes and hepatic metabolism. However, they cannot fully replicate the complex biological system of a living organism. In vivo pharmacokinetic studies provide the definitive measure of a compound's stability and bioavailability, integrating factors like absorption, distribution, multi-organ metabolism, and the crucial influence of the gut microbiome. By judiciously employing both approaches and critically comparing their outcomes, drug discovery scientists can efficiently identify robust chemical matter, diagnose stability issues, and rationally design the next generation of therapeutic agents.

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  • Chumakov, Y., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 26(23), 11607. [Link]
  • Kapetanovic, I. M., et al. (2012). Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. Cancer Chemotherapy and Pharmacology, 69(4), 1057-1064. [Link]

Sources

A Senior Application Scientist’s Guide to the Purification of 2-Chloro-3-nitrobenzamide: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the purification of 2-Chloro-3-nitrobenzamide. As a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its purity is paramount to the success of subsequent synthetic steps and the integrity of final products.[1] This document provides an in-depth, experience-driven comparison of the most effective purification techniques, grounded in experimental data and established chemical principles. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions for achieving the desired purity, yield, and throughput for their specific applications.

The molecular structure of this compound, featuring an aromatic ring substituted with chloro, nitro, and amide functional groups, presents a unique purification challenge.[2] The polarity imparted by the amide and nitro groups suggests that techniques based on differential polarity and solubility will be most effective. This guide will dissect three primary methods: Recrystallization, Silica Gel Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep HPLC).

Technique 1: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. It is a cost-effective and scalable method that leverages the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality Behind Experimental Choices

The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, the polar amide and nitro groups suggest solubility in polar protic solvents. Ethanol is an excellent starting choice, as it is a moderately polar solvent capable of hydrogen bonding.[3] For crude products with more polar impurities, a mixed solvent system, such as ethanol and water, can be highly effective. Adding water as an anti-solvent to a hot ethanolic solution reduces the compound's solubility, forcing the pure product to crystallize upon cooling while impurities remain in the mother liquor.[4][5]

Experimental Protocol: Recrystallization from Ethanol/Water
  • Solubilization : In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot ethanol required for complete dissolution. This minimizes product loss in the mother liquor.[4]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization : While the solution is still hot, add deionized water dropwise until a persistent turbidity (cloudiness) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.[4]

  • Crystal Growth : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.[4]

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow Diagram: Recrystallization

G cluster_workflow Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Ethanol B Add Water Dropwise until Turbid A->B Induce Saturation C Cool Slowly to Room Temperature B->C Promote Crystal Growth D Cool in Ice Bath to Maximize Yield C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Cold Solvent Mixture E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

Technique 2: Silica Gel Column Chromatography

For complex mixtures where recrystallization is ineffective, silica gel column chromatography is the workhorse of the modern organic chemistry lab.[4] This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and elution with a mobile phase (solvent).

Causality Behind Experimental Choices

Silica gel is a polar, acidic adsorbent.[7] Compounds with polar functional groups, like the amide and nitro groups in our target molecule, will interact more strongly with the silica and thus elute more slowly. Non-polar impurities will travel through the column faster. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is commonly used.[6] By gradually increasing the polarity of the eluent (a gradient elution), compounds can be selectively eluted from the column based on their polarity. The ideal mobile phase composition is typically determined beforehand using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[6]

Experimental Protocol: Gradient Silica Gel Chromatography
  • TLC Analysis : Develop a TLC method to determine the optimal solvent system. Test various ratios of hexane:ethyl acetate. A good starting point is 7:3 (v/v).

  • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack uniformly under slight pressure.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[6] After evaporating the solvent, carefully load the dry powder onto the top of the packed column. This "dry loading" technique often results in better resolution than loading a liquid sample.

  • Elution : Begin eluting the column with the low-polarity mobile phase. Collect the eluent in fractions.

  • Gradient Increase : Gradually increase the proportion of the polar solvent (ethyl acetate) in the mobile phase to elute compounds of increasing polarity. For example, progress from 9:1 to 8:2, 7:3, and so on.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.[6]

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram: Column Chromatography

G cluster_workflow Column Chromatography Workflow A Determine Eluent via TLC (Rf ≈ 0.3-0.4) B Pack Column with Silica Gel Slurry A->B C Dry Load Crude Product onto Column B->C D Elute with Gradient (e.g., Hexane/EtOAc) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G Identify Pure Fractions H High Purity Product G->H

Caption: A typical workflow for purifying this compound using silica gel column chromatography.

Technique 3: Preparative HPLC

When the highest possible purity is required, such as for analytical standards or final drug substances, preparative HPLC is the technique of choice.[8][9] It operates on the same principles as column chromatography but utilizes smaller stationary phase particles and high pressure, resulting in vastly superior resolution and efficiency.[10]

Causality Behind Experimental Choices

The goal of preparative HPLC is to isolate a target compound with maximum purity, yield, and throughput.[11] The process typically starts with method development at the analytical scale to find the optimal column (stationary phase) and mobile phase.[9] For a moderately polar compound like this compound, a reversed-phase C18 column is an excellent choice.[6] The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the percentage of the organic solvent is increased over time, is used to separate the target compound from closely related impurities. The developed analytical method is then scaled up to a larger preparative column to handle larger sample loads.[11]

Experimental Protocol: Prep HPLC Scale-Up
  • Analytical Method Development : Using an analytical HPLC system with a C18 column, develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good resolution between the this compound peak and any impurity peaks.

  • Loading Study : On the analytical column, perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load before resolution is compromised.[11]

  • Scale-Up Calculation : Use the parameters from the analytical method to calculate the appropriate flow rate and injection volume for the larger preparative column. The goal is to maintain the same linear velocity of the mobile phase.

  • Preparative Run : Equilibrate the preparative HPLC system and column. Dissolve the crude sample in the mobile phase (or a compatible solvent like DMSO) and inject the calculated volume.

  • Fraction Collection : Collect the eluent corresponding to the target peak using a fraction collector, which can be triggered by UV absorbance or other detectors.

  • Purity Analysis : Analyze the collected fractions using the analytical HPLC method to confirm their purity.

  • Post-Purification : Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying), especially if volatile buffers were used in the mobile phase.

Workflow Diagram: Preparative HPLC

G cluster_workflow Preparative HPLC Workflow A Develop Analytical Method (e.g., C18, ACN/H₂O) B Perform Loading Study on Analytical Column A->B C Scale Up Method to Preparative Column B->C Calculate Flow/Volume D Inject Sample and Run Preparative Method C->D E Collect Fractions Based on UV Detector Signal D->E F Analyze Fraction Purity with Analytical HPLC E->F G Combine Pure Fractions & Remove Solvent F->G Pool Fractions >99% Pure H Ultra-Pure Product G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work and the safety of our laboratories and environment hinge on the meticulous management of the chemical byproducts of our research. 2-Chloro-3-nitrobenzamide, a compound featuring both a chlorinated and a nitrated aromatic ring, requires careful consideration for its disposal. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure its responsible management from the moment it is deemed waste.

Hazard Assessment: Understanding the "Why"

The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[1][2]

From a regulatory standpoint, these characteristics require the material to be treated as hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), provides the legal framework for the "cradle-to-grave" management of such materials.[4] Any laboratory generating this waste is responsible for its safe handling and disposal until its final treatment.[5]

Core Principles for Safe Disposal

The disposal protocol for this compound is built upon foundational principles of laboratory chemical waste management. Adherence to these principles is not merely procedural but is essential for ensuring a self-validating system of safety and compliance.

  • Waste Minimization: Federal and state regulations mandate the implementation of a Waste Minimization Strategy.[6] This can be achieved by ordering only the necessary quantities of the chemical, keeping a precise inventory, and sharing surplus materials with other labs where appropriate.[6]

  • Segregation: Never mix incompatible waste streams.[7][8] this compound waste should be kept separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible chemicals can lead to dangerous reactions.[8]

  • Containment: Waste must be stored in appropriate, leak-proof containers that are chemically compatible with the substance.[7][9] The container must be kept closed unless waste is actively being added.[6]

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[10] This is a critical EPA requirement and is paramount for preventing accidents and ensuring proper handling by waste management personnel.[10]

Personal Protective Equipment (PPE)

When handling this compound, whether as a pure reagent or as waste, appropriate PPE is mandatory to mitigate the risks of exposure.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or chemical safety goggles.[11] A face shield may be required for splash hazards.Protects against serious eye irritation from dust or splashes.[1][3]
Skin Protection Chemically resistant gloves (e.g., nitrile). A lab coat or chemically resistant apron should be worn.[11]Prevents skin contact and subsequent irritation.[1][2]
Respiratory Protection A NIOSH-approved respirator is required if dusts are generated and engineering controls (e.g., fume hood) are insufficient.[1][11]Prevents inhalation and respiratory tract irritation.[1][2]
Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound waste.

Step 1: Waste Characterization and Classification

  • As the generator of the waste, you are legally required to determine if it is hazardous.[5][11]

  • Given its properties as a chlorinated and nitrated organic compound, this compound waste must be classified as hazardous chemical waste.[7][8] Avoid mixing it with non-hazardous waste.

Step 2: Select an Appropriate Waste Container

  • Choose a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).

  • The container must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[9]

  • Ensure the container is large enough for the expected volume of waste to avoid overfilling.[7]

Step 3: Label the Waste Container

  • The moment you designate the container for waste, it must be labeled.[10]

  • Use your institution's official hazardous waste tag. The label must include, at a minimum:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").[10]

    • The accumulation start date (the date the first waste is added).[9]

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[6][10]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • The container must remain closed except when adding waste.[6]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[7]

Step 5: Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Once the container is full or you have finished the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[6]

  • The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] The most probable disposal method for this type of chlorinated organic compound is high-temperature incineration at a specialized facility.[8][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G gen Waste Generation: This compound assess Hazard Assessment: Irritant (Skin, Eye, Respiratory) gen->assess ppe Don Appropriate PPE assess->ppe container Select Compatible Container (HDPE or Glass) ppe->container labeling Affix & Complete Hazardous Waste Label container->labeling store Store in Designated SAA with Secondary Containment labeling->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes dispose Contact EHS/Waste Management for Pickup & Disposal spill->dispose No cleanup->store

Caption: Workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Risk: Evaluate the size and nature of the spill. If it is large, poses a fire hazard, or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Contain the Spill: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent materials.

  • Clean Up:

    • Ensure you are wearing the proper PPE as outlined above.

    • Carefully sweep or vacuum up the solid material, avoiding dust generation.[11]

    • Place all contaminated materials (absorbents, PPE) into a designated hazardous waste container.

    • Clean the affected area thoroughly.[1]

  • Report: Report the incident to your supervisor and EHS office, regardless of the size.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This diligence is the hallmark of a responsible scientific professional.

References

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A Senior Application Scientist's Guide to Handling 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with novelty comes the responsibility of rigorous safety protocols. This guide provides essential, field-proven safety and logistical information for handling 2-Chloro-3-nitrobenzamide. While specific toxicological data for this compound is not extensively documented, its structure—a chlorinated nitroaromatic amide—necessitates a cautious approach. The protocols outlined here are synthesized from best practices for handling structurally related chemicals, ensuring a self-validating system of safety for your laboratory operations.

Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions

Understanding the potential hazards is the first step in mitigating risk. Based on data from analogous compounds, this compound should be treated as a hazardous substance.[1] The primary concerns stem from its functional groups:

  • Chlorinated Aromatic Ring: Can be irritating to skin and mucous membranes.

  • Nitro Group: Often associated with toxicity and potential for reactivity.

  • Benzamide Moiety: A common pharmacophore that warrants careful handling.

The primary anticipated hazards, based on GHS classifications of similar molecules, are:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2) [2][3]

  • Respiratory Irritation (Category 3) [2]

  • Harmful if Swallowed (Acute Toxicity, Category 4) [4][5]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion. A thorough risk assessment should be conducted before any new procedure involving this compound.[6]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical.[7] The required level of protection varies by the specific operation being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Preparation Chemical splash goggles & face shieldDouble nitrile or neoprene glovesFlame-resistant lab coatRequired: Work within a certified chemical fume hood.
Reaction & Purification Chemical splash goggles & face shieldDouble nitrile or neoprene glovesFlame-resistant lab coatRequired: Work within a certified chemical fume hood.
Handling Solids (Outside Hood) Not Recommended. If unavoidable, full-face respirator is required.Double nitrile or neoprene glovesChemical-resistant apron over lab coatNIOSH-approved N95 or higher respirator.[6][7]

Causality of PPE Choices:

  • Eye/Face Protection: Goggles are essential to protect against dust particles and splashes. A face shield is added when handling larger quantities or during transfers, providing a secondary barrier for the entire face.[6][8]

  • Hand Protection: Double-gloving minimizes the risk of exposure from a single glove failure. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears before use and use proper removal techniques to avoid contaminating your skin.[6][9]

  • Body Protection: A flame-resistant lab coat protects your skin and personal clothing from accidental spills and splashes.[6]

  • Respiratory Protection: The primary hazard from a powdered solid is inhalation of fine particles. Therefore, performing all manipulations within a chemical fume hood is the most critical engineering control. This captures dust at the source, preventing it from entering the breathing zone.

Operational Protocols: A Step-by-Step Guide

A. Handling and Storage

Safe handling is a systematic process that begins before the container is even opened.

Preparation:

  • Designate a Work Area: All work with this compound solid and its concentrated solutions must be performed in a certified chemical fume hood.[6]

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Assemble Materials: Have a chemical spill kit readily available before you begin work.[7]

Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • To minimize dust generation, weigh the solid compound on disposable weighing paper or in a tared, enclosed container within the fume hood.[7][10]

  • Slowly add the desired solvent to the solid in a controlled manner to prevent splashing.

  • Cap the container securely before removing it from the fume hood.

Post-Handling Decontamination:

  • Decontaminate all surfaces and equipment (glassware, spatulas) that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.[7]

  • Dispose of all contaminated disposable materials (gloves, weighing paper, paper towels) as hazardous waste according to the disposal plan.[7]

  • Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.

Storage:

  • Store this compound in a tightly sealed container to prevent degradation from moisture.[11]

  • Keep the container in a cool, dry, and well-ventilated area.[3][12]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]

B. Disposal Plan

Chemical waste must be handled with the same care as the parent compound to prevent environmental contamination.

  • Waste Segregation: All solid waste, contaminated solutions, and disposable materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".

  • Container Management: Do not overfill waste containers. Keep them closed when not in use.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5] Never dispose of this chemical down the drain.

Emergency Procedures: Plan for the Unexpected

A. Chemical Spill Response

Immediate and correct action is critical in the event of a spill. The response depends on the scale and nature of the spill.

Caption: Workflow for responding to a chemical spill.

B. Personal Exposure

In case of accidental exposure, time is of the essence.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes in a safety shower. Seek medical attention if irritation develops or persists.[14][15]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[10][15]

References

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  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-3-nitrobenzoic acid. Fisher Scientific.
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  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3-nitrobenzoic acid. Cole-Parmer.
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-chloro-3-nitro- Benzoic acid. Fisher Scientific.
  • Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET - 2-Chloro-4-nitrobenzamide. Thermo Fisher Scientific.
  • PubChem. 2-Chloro-3-nitrobenzoic acid.
  • GOV.UK. (2024).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. Sigma-Aldrich.
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  • BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Nitrobenzamide. TCI Chemicals.
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  • 3M. PPE Solutions for Chemical Industries. 3M.
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  • CymitQuimica. (2024). Safety Data Sheet - 4-Chloro-3-hydroxy-5-nitrobenzamide. CymitQuimica.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.